molecular formula C10H19NO3 B3067613 tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate CAS No. 1290191-64-8

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B3067613
CAS No.: 1290191-64-8
M. Wt: 201.26
InChI Key: SBUKINULYZANSP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Chiral Intermediate in Modern Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in the field of medicinal chemistry, most notably for its role as a key intermediate in the synthesis of Entecavir, a potent antiviral drug used in the treatment of Hepatitis B virus (HBV) infection. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, it delves into its critical application in the synthetic pathway to En-tecavir, offering insights for researchers, scientists, and professionals in drug development.

Section 1: Molecular Overview and Physicochemical Properties

Introduction to the Molecule

This compound, a Boc-protected aminocyclopentanol, is a bifunctional molecule of significant interest. Its structure incorporates a carbamate (Boc protecting group), a secondary alcohol, and a cyclopentane ring with a defined stereochemistry ((1R,3R) configuration). This specific stereoisomer is crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize. The presence of both a protected amine and a hydroxyl group allows for sequential, regioselective reactions, making it a versatile intermediate in complex organic synthesis.

Structural Elucidation

The molecule consists of a five-membered cyclopentane ring. An amino group at position 1 and a hydroxyl group at position 3 are in a trans relationship to each other. The (1R,3R) designation defines the absolute stereochemistry at these two chiral centers. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C10H19NO3[1][2]
Molecular Weight 201.26 g/mol [1][2]
CAS Number 207729-04-2 (for racemate)[1]
Appearance Solid
Storage Temperature 2-8°C, sealed in dry conditions
XLogP3 1.2[1][2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 58.6 Ų[1][2]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the cyclopentyl ring protons, the methine protons at the chiral centers, the protons of the tert-butyl group (a sharp singlet around 1.4 ppm), and the protons of the amine and hydroxyl groups (which may be broad and their chemical shifts can be concentration-dependent).

    • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbons of the cyclopentyl ring, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the alcohol. The N-H stretching of the carbamate will appear in a similar region. A strong absorption around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate group.

  • Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or other characteristic fragments.

Section 3: Synthesis and Manufacturing Insights

Retrosynthetic Analysis

The synthesis of this compound often starts from simpler, achiral or meso starting materials. A common retrosynthetic approach involves the disconnection of the Boc-protected amine to reveal (1R,3R)-3-aminocyclopentanol. This chiral amino alcohol can be derived from a meso-precursor through an enantioselective process.

Retrosynthesis Target This compound Intermediate1 (1R,3R)-3-Aminocyclopentanol Target->Intermediate1 Boc Protection Precursor Meso-precursor (e.g., a diol or epoxide) Intermediate1->Precursor Enantioselective reaction (e.g., enzymatic resolution) Start Simple achiral starting materials Precursor->Start

Caption: Retrosynthetic pathway for this compound.

Common Synthetic Routes

A prevalent method for synthesizing this chiral intermediate involves the enzymatic desymmetrization of a meso-diacetate. This approach offers high enantioselectivity.

Experimental Protocol: Enzymatic Desymmetrization

  • Esterification: A meso-diol, such as cis-1,3-cyclopentanediol, is first acetylated to form the corresponding meso-diacetate.

  • Enzymatic Hydrolysis: The meso-diacetate is subjected to enantioselective hydrolysis using a lipase (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one of the acetate groups, leading to a chiral monoacetate and the unreacted diacetate.

  • Separation: The resulting chiral monoacetate is separated from the unreacted diacetate and the diol by-product, typically using column chromatography.

  • Amine Introduction: The hydroxyl group of the chiral monoacetate is then converted to an azide via a mesylate intermediate, followed by reduction to the amine.

  • Boc Protection: The resulting chiral amino alcohol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Purification and Quality Control

Purification is typically achieved through recrystallization or silica gel column chromatography. The purity and enantiomeric excess of the final product are critical and are assessed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Section 4: The Critical Role in the Synthesis of Entecavir

Introduction to Entecavir

Entecavir is a carbocyclic nucleoside analogue that functions as a reverse transcriptase inhibitor.[4] It is a highly potent and selective inhibitor of HBV DNA polymerase, making it a frontline treatment for chronic HBV infection.[4][5] The specific stereochemistry of its cyclopentyl core is essential for its antiviral activity, which is where this compound plays a crucial role.[4]

Synthetic Pathway to Entecavir

The synthesis of Entecavir is a multi-step process where this compound serves as a key chiral precursor to construct the carbocyclic core of the drug.[5][6][7]

Entecavir_Synthesis Start tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate Intermediate_A Protected cyclopentene derivative Start->Intermediate_A Series of functional group manipulations Intermediate_B Introduction of exocyclic methylene Intermediate_A->Intermediate_B Intermediate_C Coupling with guanine derivative Intermediate_B->Intermediate_C Entecavir Entecavir Intermediate_C->Entecavir Deprotection

Caption: Simplified workflow from the chiral intermediate to Entecavir.

The synthesis generally involves:

  • Oxidation and Olefination: The hydroxyl group of the starting material is oxidized to a ketone. This is followed by the introduction of a methylene group, often via a Wittig or similar reaction, to form a key cyclopentene intermediate.

  • Further Functionalization: The cyclopentene ring is further elaborated to introduce the necessary functional groups that mimic the ribose sugar of a natural nucleoside.

  • Coupling with the Nucleobase: The modified cyclopentyl core is then coupled with a protected guanine derivative.

  • Deprotection: Finally, all protecting groups are removed to yield Entecavir.

Section 5: Handling, Storage, and Safety

This compound is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place, ideally at refrigerated temperatures (2-8°C) to ensure its long-term stability.

Section 6: Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with a critical application in the pharmaceutical industry. Its role in the synthesis of Entecavir highlights the importance of stereochemistry in drug design and development. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate, potentially utilizing novel biocatalytic or asymmetric catalytic methods to further streamline the production of Entecavir and other carbocyclic nucleoside analogues.[8]

References

  • PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393. [Link]

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697. [Link]

  • Mol-Instincts. tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | 389890-43-1. [Link]

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082. [Link]

  • Organic Chemistry Portal. Synthesis Strategies for Entecavir. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. [Link]

  • National Center for Biotechnology Information. Synthesis of entecavir and its novel class of analogs. [Link]

  • Royal Society of Chemistry. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. [Link]

  • ScholarWorks@Korea University College of Medicine. Stereoselective Synthesis of Anti-Hepatitis B Drug, Entecavir, through Regio. [Link]

Sources

A Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Design

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological targets, profoundly influencing efficacy, selectivity, and safety profiles.[1][2] Chiral building blocks, such as tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, serve as foundational scaffolds for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of this valuable synthetic intermediate, from its fundamental properties to its synthesis and application in the development of novel therapeutics. The focus on the (1R,3R) stereoisomer underscores the industry's shift towards stereochemically defined active pharmaceutical ingredients, as mandated by regulatory bodies like the U.S. Food and Drug Administration, to ensure optimal therapeutic outcomes.[3]

Core Properties of this compound

This compound is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating its use in multi-step synthetic pathways. The trans relationship between the amine and hydroxyl groups on the cyclopentyl ring provides a specific conformational rigidity that is often crucial for precise molecular recognition at the target binding site.

PropertyValueSource
CAS Number 207729-04-2 (racemic)PubChem
Molecular Formula C₁₀H₁₉NO₃PubChem
Molecular Weight 201.26 g/mol PubChem
Appearance White to off-white solidCommercially available
Solubility Soluble in methanol, ethanol, and other common organic solventsGeneral chemical knowledge

Enantioselective Synthesis: A Chemoenzymatic Approach

The synthesis of the enantiomerically pure (1R,3R) isomer is a key challenge. A robust chemoenzymatic strategy has been developed, which leverages a lipase-catalyzed resolution to establish the desired stereochemistry. This approach is advantageous due to its high stereoselectivity and mild reaction conditions.

Synthetic Pathway Overview

The synthesis begins with a hetero-Diels-Alder reaction between tert-butyl nitrosyl carbonate and cyclopentadiene, followed by reductive ring opening to yield a racemic mixture of the cis-amino alcohol. This racemate is then resolved using an enzymatic acylation, followed by hydrogenation and deprotection to afford the precursor, (1R,3S)-3-aminocyclopentanol. Finally, Boc protection of the corresponding (1R,3R)-aminocyclopentanol yields the target molecule.

Synthetic Pathway Cyclopentadiene + tert-butyl nitrosyl carbonate Cyclopentadiene + tert-butyl nitrosyl carbonate cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Cyclopentadiene + tert-butyl nitrosyl carbonate->cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Hetero-Diels-Alder rac-cis-Boc-aminocyclopentenol rac-cis-Boc-aminocyclopentenol cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate->rac-cis-Boc-aminocyclopentenol Reductive Ring Opening (Zn/AcOH) (1R,3S)-Boc-aminocyclopentenyl acetate (1R,3S)-Boc-aminocyclopentenyl acetate rac-cis-Boc-aminocyclopentenol->(1R,3S)-Boc-aminocyclopentenyl acetate Enzymatic Resolution (Lipase, Vinyl Acetate) (1R,3S)-Boc-aminocyclopentanol (1R,3S)-Boc-aminocyclopentanol (1R,3S)-Boc-aminocyclopentenyl acetate->(1R,3S)-Boc-aminocyclopentanol Hydrogenation (Pd/C, H2) (1R,3R)-3-aminocyclopentanol (1R,3R)-3-aminocyclopentanol (1R,3S)-Boc-aminocyclopentanol->(1R,3R)-3-aminocyclopentanol Stereochemical Inversion (e.g., Mitsunobu reaction) This compound This compound (1R,3R)-3-aminocyclopentanol->this compound Boc Protection (Boc2O)

Caption: Chemoenzymatic synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Precursor)

The following protocol is adapted from a patented chemoenzymatic method for the synthesis of the precursor to the title compound.

Step 1: Hetero-Diels-Alder Reaction

  • In a suitable reaction vessel, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate in the presence of a copper chloride catalyst and 2-ethyl-2-oxazoline.

  • Cyclopentadiene is then added in situ to undergo a hetero-Diels-Alder reaction, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

Step 2: Reductive Ring Opening

  • The product from Step 1 is subjected to a selective reduction of the nitrogen-oxygen bond using a zinc powder-acetic acid system.[4] This affords the racemic cis-Boc-protected aminocyclopentenol.

Step 3: Enzymatic Resolution

  • The racemic mixture is resolved via lipase-catalyzed acylation. Lipase, such as Novozym 435, and an acylating agent like vinyl acetate are used to selectively acylate one enantiomer.[4]

Step 4: Hydrogenation

  • The double bond in the resolved, acylated intermediate is reduced by catalytic hydrogenation using palladium on carbon (Pd/C).[4]

Step 5: Deprotection

  • The acetyl group is removed under alkaline conditions (e.g., lithium hydroxide in methanol) to yield the Boc-protected amino alcohol.[4]

  • Subsequent deprotection of the Boc group and salt formation are achieved using a solution of hydrogen chloride in isopropanol (prepared in situ from acetyl chloride and isopropanol).[5]

Step 6: Boc Protection to Yield the Final Product

  • The free (1R,3R)-3-aminocyclopentanol is then reprotected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tetrahydrofuran, typically in the presence of a base such as triethylamine or sodium bicarbonate, to yield this compound.

Application in Drug Discovery: A Chiral Scaffold for Carbocyclic Nucleosides and Beyond

The rigid, stereochemically defined structure of this compound makes it an invaluable building block in the synthesis of carbocyclic nucleoside analogues. In these molecules, the cyclopentane ring mimics the ribose sugar of natural nucleosides, but the replacement of the ring oxygen with a methylene group confers greater metabolic stability.

Synthesis of Carbocyclic Nucleoside Analogues

A common synthetic strategy involves the coupling of the chiral aminocyclopentanol derivative with a suitably functionalized nucleobase. The hydroxyl group can be activated for nucleophilic substitution by the nitrogen of the nucleobase, often via a Mitsunobu reaction or by conversion to a better leaving group.

Carbocyclic Nucleoside Synthesis cluster_0 Chiral Building Block cluster_1 Nucleobase This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Activation of OH group Functionalized Purine or Pyrimidine Functionalized Purine or Pyrimidine Functionalized Purine or Pyrimidine->Coupling Reaction Boc-protected Carbocyclic Nucleoside Boc-protected Carbocyclic Nucleoside Coupling Reaction->Boc-protected Carbocyclic Nucleoside N-Alkylation Carbocyclic Nucleoside Analogue Carbocyclic Nucleoside Analogue Boc-protected Carbocyclic Nucleoside->Carbocyclic Nucleoside Analogue Boc Deprotection

Caption: Convergent synthesis of carbocyclic nucleoside analogues.

The precise (1R,3R) stereochemistry is often critical for the resulting nucleoside analogue to be recognized and processed by viral enzymes, such as reverse transcriptases or polymerases, leading to chain termination and inhibition of viral replication.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides key information about the structure. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the carbamate group (CH-NHBoc) will appear as characteristic multiplets. The large tert-butyl group will present as a sharp singlet at approximately 1.4 ppm. The cyclopentyl ring protons will appear as a series of complex multiplets.

    • ¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The carbons of the cyclopentyl ring will resonate in the aliphatic region, with the carbons attached to the hydroxyl and carbamate groups appearing at lower field.

  • Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 202.28.

  • Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound. Using a suitable chiral stationary phase, the (1R,3R) and (1S,3S) enantiomers can be baseline separated, allowing for accurate quantification of the enantiomeric excess (ee).

Conclusion

This compound is a strategically important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an ideal starting material for the synthesis of complex and high-value pharmaceutical agents, particularly in the field of antiviral research. The chemoenzymatic route to its synthesis offers an efficient and scalable method for producing this enantiomerically pure intermediate. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the utility and demand for such precisely engineered chiral scaffolds are set to increase.

References

  • CN112574046A - Method for preparing (1R,3S)
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

  • Preparation method of (1R,3S)
  • What is the application of stereochemistry in drug design? - Patsnap Synapse. [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. [Link]

  • Stereochemistry and Its Role in Drug Design. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • 1 - Supporting Information. [Link]

  • tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID - PubChem. [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Stereochemistry in Drug Action - PMC - NIH. [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

Sources

A Technical Guide to tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. The guide elucidates its chemical identity, including its IUPAC name and synonyms, and delves into its physicochemical properties. A detailed, scientifically-grounded synthetic protocol for its preparation is presented, emphasizing the stereocontrolled synthesis of the key (1R,3R)-3-aminocyclopentanol precursor. The critical role of this carbamate as a versatile building block is explored, with a focus on its application in the synthesis of chiral drugs, particularly carbocyclic nucleoside analogues. Furthermore, this guide outlines the analytical techniques for its characterization and provides essential safety and handling information.

Chemical Identity and Properties

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a carbamate derivative incorporating a chiral 1,3-disubstituted cyclopentane ring. The presence of both a hydroxyl and a Boc-protected amino group makes it a valuable synthon for the introduction of this specific stereochemical motif into larger, more complex molecules.

IUPAC Name: tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[1]

Synonyms: [1]

  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

  • tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

  • (1R,3R)-3-(Boc-amino)cyclopentanol

  • trans-3-N-Boc-aminocyclopentanol

  • tert-butyl (trans-3-hydroxycyclopentyl)carbamate

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from similar compounds
InChI Key SBUKINULYZANSP-HTQZYQBOSA-N[1]
CAS Number 207729-04-2 (for racemate)[1]

Synthesis and Mechanism

The synthesis of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate hinges on two key stages: the enantioselective synthesis of the (1R,3R)-3-aminocyclopentanol precursor and its subsequent chemoselective N-Boc protection.

Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanol

The stereocontrolled synthesis of the aminocyclopentanol core is the most critical aspect of obtaining the enantiomerically pure target molecule. While various methods for the synthesis of chiral cyclopentane derivatives exist, a plausible and efficient route can be adapted from established patent literature for the synthesis of the (1R,3S) enantiomer, which is a key intermediate in the synthesis of the anti-AIDS drug Bictegravir. This highlights the pharmaceutical relevance of this structural motif. A proposed synthetic pathway for the (1R,3R) enantiomer is outlined below.

The synthesis commences with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso derivative, generated in situ. This reaction establishes the two stereocenters on the cyclopentane ring with a high degree of stereocontrol. Subsequent reduction of the N-O bond, followed by enzymatic resolution and further chemical transformations, yields the desired enantiomerically pure (1R,3R)-3-aminocyclopentanol.

Synthesis_of_1R_3R_Aminocyclopentanol cluster_0 Hetero-Diels-Alder Reaction cluster_1 Reduction & Resolution cluster_2 Final Steps Cyclopentadiene Cyclopentadiene DielsAlderProduct Cycloadduct Cyclopentadiene->DielsAlderProduct ChiralNitroso Chiral Nitroso Acetal ChiralNitroso->DielsAlderProduct Reduction N-O Bond Reduction DielsAlderProduct->Reduction RacemicAmine Racemic Aminocyclopentene Reduction->RacemicAmine EnzymaticResolution Enzymatic Resolution RacemicAmine->EnzymaticResolution ChiralAmine (1R,3R)-Aminocyclopentene EnzymaticResolution->ChiralAmine Hydrogenation Hydrogenation ChiralAmine->Hydrogenation FinalProduct (1R,3R)-3-Aminocyclopentanol Hydrogenation->FinalProduct

Caption: Proposed synthetic workflow for (1R,3R)-3-aminocyclopentanol.

N-Boc Protection of (1R,3R)-3-Aminocyclopentanol

With the chiral aminocyclopentanol in hand, the final step is the chemoselective protection of the amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The higher nucleophilicity of the amine compared to the hydroxyl group allows for selective N-acylation.

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by standard analytical techniques to confirm its identity and purity.

Materials:

  • (1R,3R)-3-Aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

  • To a solution of (1R,3R)-3-aminocyclopentanol (1.0 eq) in anhydrous DCM (10 mL/g of amine) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (2 mL/g of (Boc)₂O) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM prevents the hydrolysis of (Boc)₂O.

  • Triethylamine: Acts as a base to neutralize the in-situ generated carbonic acid, driving the reaction to completion.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.

  • Aqueous Workup: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash removes residual water from the organic layer.

Applications in Drug Development

The rigid, stereodefined scaffold of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate makes it an attractive building block for the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for sequential or orthogonal derivatization of the hydroxyl and (deprotected) amino groups.

A primary application of this chiral intermediate is in the synthesis of carbocyclic nucleoside analogues . These compounds are mimics of natural nucleosides where the furanose ring is replaced by a carbocyclic moiety, such as cyclopentane. This modification imparts greater metabolic stability, as the molecule is no longer susceptible to enzymatic cleavage of the glycosidic bond. Many carbocyclic nucleosides exhibit potent antiviral activity, particularly against HIV and hepatitis B viruses.

Application_in_Drug_Synthesis cluster_0 Derivatization cluster_1 Final Product BuildingBlock tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Deprotection Boc Deprotection BuildingBlock->Deprotection HydroxylActivation Hydroxyl Group Activation BuildingBlock->HydroxylActivation Coupling Coupling with Nucleobase Deprotection->Coupling HydroxylActivation->Coupling CarbocyclicNucleoside Carbocyclic Nucleoside Analogue Coupling->CarbocyclicNucleoside

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.

The (1R,3R) stereochemistry is crucial for the proper spatial orientation of the nucleobase and the hydroxyl group, mimicking the natural deoxyribose sugar and allowing for effective interaction with viral enzymes such as reverse transcriptase or polymerase.

Analytical Characterization

The identity and purity of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), cyclopentyl ring protons (multiplets, ~1.5-2.2 ppm and ~3.8-4.2 ppm), a broad singlet for the NH proton (~4.5-5.5 ppm), and a signal for the CH-OH proton.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carbamate (~155 ppm), and distinct signals for the five carbons of the cyclopentyl ring, including the CH-OH and CH-NHBoc carbons.
Mass Spectrometry (MS) The expected molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating high purity. Chiral HPLC can be used to determine enantiomeric excess.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (~3350 cm⁻¹), O-H stretch (~3400 cm⁻¹), C-H stretches (~2950 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹).

Safety and Handling

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may cause skin and eye irritation.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex, enantiomerically pure molecules, particularly carbocyclic nucleoside analogues with potential antiviral applications. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its effective utilization in a research and development setting.

References

  • PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

Spectroscopic Data of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a key chiral building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this molecule.

Introduction

This compound (also known as (1R,3R)-3-(Boc-amino)cyclopentanol) is a valuable synthetic intermediate due to its defined stereochemistry and the presence of both a protected amine and a hydroxyl group. These functionalities allow for selective chemical transformations, making it a crucial component in the synthesis of complex pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount to ensure the integrity and purity of this starting material, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra for this specific stereoisomer is limited, this guide synthesizes data from analogous compounds, spectral databases of related fragments, and established principles of spectroscopic interpretation to provide a comprehensive and predictive analysis.

Molecular Structure and Key Features:

The structure of this compound consists of a cyclopentane ring with a trans configuration of the Boc-protected amine and the hydroxyl group. This specific stereochemistry is crucial for its utility in asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The analysis is based on the known chemical shifts of similar carbamates and substituted cyclopentane systems.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.7br s1HNH
~4.2m1HCH-OH
~3.9m1HCH-NHBoc
~2.1 - 1.9m2HCyclopentyl CH₂
~1.8 - 1.5m4HCyclopentyl CH₂
1.45s9HC(CH₃)₃

Interpretation:

  • Boc Group: A characteristic sharp singlet integrating to nine protons is expected around 1.45 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl protecting group.

  • Cyclopentyl Methine Protons: The protons attached to the carbons bearing the hydroxyl (CH-OH) and the Boc-amino (CH-NHBoc) groups are expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically between 3.9 and 4.2 ppm. Their exact chemical shifts and coupling patterns will be influenced by the trans stereochemistry.

  • Cyclopentyl Methylene Protons: The remaining methylene protons of the cyclopentane ring will appear as a series of complex multiplets between 1.5 and 2.1 ppm.

  • Amide Proton: The NH proton of the carbamate will likely appear as a broad singlet around 4.7 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~155.5C=O (carbamate)
~79.5C (CH₃)₃
~74.0C H-OH
~55.0C H-NHBoc
~35.0Cyclopentyl CH₂
~30.0Cyclopentyl CH₂
28.4C(C H₃)₃

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded carbon and is expected to have a chemical shift of around 155.5 ppm.

  • Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear around 79.5 ppm.

  • Cyclopentyl Methine Carbons: The carbons attached to the electronegative oxygen and nitrogen atoms (CH-OH and CH-NHBoc) will be downfield from the other ring carbons, appearing around 74.0 and 55.0 ppm, respectively.

  • Cyclopentyl Methylene Carbons: The remaining methylene carbons of the cyclopentane ring will have chemical shifts in the upfield region, typically between 30.0 and 35.0 ppm.

  • Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will show a characteristic signal at approximately 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3400Strong, broadO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~2970StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (carbamate)
~1520StrongN-H bend and C-N stretch
~1170StrongC-O stretch (carbamate)
~1050StrongC-O stretch (alcohol)

Interpretation:

  • O-H and N-H Stretching: A broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretch, with the broadening due to hydrogen bonding. A medium intensity peak around 3350 cm⁻¹ corresponds to the N-H stretch of the carbamate.

  • C-H Stretching: Strong absorptions around 2970 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the cyclopentyl and tert-butyl groups.

  • Carbonyl Stretching: A very strong and sharp absorption band around 1685 cm⁻¹ is characteristic of the C=O stretching of the carbamate functional group.

  • N-H Bending and C-N Stretching: A strong band around 1520 cm⁻¹ is typically observed for the N-H bending vibration coupled with C-N stretching in secondary amides (carbamates).

  • C-O Stretching: Strong absorptions in the fingerprint region, around 1170 cm⁻¹ and 1050 cm⁻¹, correspond to the C-O stretching vibrations of the carbamate and the secondary alcohol, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
202.14[M+H]⁺
224.12[M+Na]⁺
146.10[M+H - C₄H₈]⁺
102.09[M+H - C₅H₉O₂]⁺

Interpretation:

  • Molecular Ion: The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 202.14, confirming the molecular weight of 201.26 g/mol . The sodium adduct [M+Na]⁺ at m/z 224.12 is also commonly observed.

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, which would result in a fragment ion at m/z 146.10. Further fragmentation could lead to the loss of the entire Boc group, resulting in the protonated aminocyclopentanol at m/z 102.09.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: Internal standard (TMS at 0.00 ppm) or residual solvent signal.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

    • Referencing: Residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., CH₂Cl₂), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Mass Spectrometer: ESI-TOF or ESI-Quadrupole.

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_2 Data Interpretation cluster_3 Final Confirmation Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent NMR Analysis NMR Analysis Dissolve in Deuterated Solvent->NMR Analysis Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation Prepare Thin Film/ATR Prepare Thin Film/ATR IR Analysis IR Analysis Prepare Thin Film/ATR->IR Analysis Functional Group ID Functional Group ID IR Analysis->Functional Group ID Dilute in MeCN/MeOH Dilute in MeCN/MeOH MS Analysis MS Analysis Dilute in MeCN/MeOH->MS Analysis Molecular Weight & Formula Molecular Weight & Formula MS Analysis->Molecular Weight & Formula Confirmed Structure Confirmed Structure Structural Elucidation->Confirmed Structure Functional Group ID->Confirmed Structure Molecular Weight & Formula->Confirmed Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic data for this compound, as predicted and analyzed in this guide, provides a robust framework for the structural confirmation of this important chiral building block. The combination of NMR, IR, and MS data allows for an unambiguous determination of its constitution and key stereochemical features. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for maintaining the standards of scientific integrity and reproducibility in research and drug development.

References

Due to the limited availability of a single, comprehensive public source for the experimental spectra of this compound, this guide has synthesized information from spectral databases for analogous compounds and general chemical principles. The following resources are valuable for understanding the spectroscopic techniques and interpreting the data presented.

  • PubChem . National Center for Biotechnology Information. This compound. [Link]

  • NIST Chemistry WebBook . National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Unlocking the Therapeutic Potential of the (1R,3R)-3-Hydroxycyclopentyl Carbamate Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both synthetic tractability and diverse biological activity is paramount. The cyclopentane ring, a common motif in natural products and approved drugs, presents a compelling scaffold due to its unique conformational properties that allow for the precise spatial arrangement of functional groups.[1][2] This guide focuses on a specific, yet underexplored, building block: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. While direct, extensive biological data for this core molecule is not abundant in publicly accessible literature, its structural components—a carbamate functional group and a stereochemically defined cyclopentane core—suggest a high potential for derivatization into a multitude of biologically active compounds.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of existing data, but rather a forward-looking roadmap. We will dissect the therapeutic possibilities of this scaffold by drawing parallels with known bioactive carbamates and cyclopentane-containing drugs, propose robust synthetic strategies for diversification, and provide detailed, field-proven protocols for the systematic biological evaluation of its derivatives. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for exploration and discovery.

The Core Moiety: Physicochemical Properties and Stereochemical Considerations

The foundational molecule, this compound, possesses a unique combination of features that make it an attractive starting point for a drug discovery program.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Stereochemistry (1R, 3R) - trans configuration
Key Functional Groups Secondary alcohol, Boc-protected amine (carbamate)

The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the amine functionality, allowing for selective modification. The secondary alcohol provides a clear vector for derivatization through esterification, etherification, or oxidation followed by further functionalization.

The Significance of the (1R,3R) Stereochemistry and Cyclopentane Conformation

The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and half-chair conformations. The substituents on the ring influence this equilibrium. For a 1,3-trans-disubstituted cyclopentane like our core molecule, the substituents can adopt pseudo-axial or pseudo-equatorial positions. The (1R,3R) absolute stereochemistry dictates a specific three-dimensional arrangement of the hydroxyl and carbamate groups, which will be critical for interactions with chiral biological targets such as enzymes and receptors. Computational modeling and NMR studies of derivatives will be essential to understand the preferred conformations and how they influence biological activity.[3] The rigidification of the cyclopentane scaffold through the introduction of bicyclic systems is an emerging strategy in medicinal chemistry to lock in a bioactive conformation and improve pharmacological properties.[4][5][6]

Postulated Biological Activities: An Evidence-Based Rationale

While direct biological testing data for the parent molecule is scarce, the known activities of related chemical classes provide a strong basis for targeted screening of its derivatives.

Anticancer Potential: Targeting Histone Deacetylases (HDACs)

Carbamate-containing molecules have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology. The carbamate group can act as a zinc-binding group, chelating the zinc ion in the active site of HDACs. It is plausible that derivatives of our core molecule, particularly those where the hydroxyl group is modified to incorporate a surface recognition cap, could exhibit HDAC inhibitory activity.

Neurological Applications: Anticonvulsant and Neuroprotective Agents

The carbamate functional group is present in several anticonvulsant drugs. While the exact mechanisms can vary, they often involve modulation of ion channels or neurotransmitter systems. The cyclopentane moiety can influence lipophilicity and brain penetration. Therefore, derivatives of this compound warrant investigation for their potential as novel anticonvulsant agents.

Synthetic Strategy: A Roadmap to Chemical Diversity

The generation of a library of derivatives from the core scaffold is essential for exploring structure-activity relationships (SAR). The synthetic strategy should focus on modifications at the hydroxyl and carbamate functionalities.

Derivatization of the Hydroxyl Group

The secondary alcohol is a prime site for introducing diversity. Standard organic synthesis protocols can be employed for:

  • Esterification: Reaction with a variety of carboxylic acids, acid chlorides, or anhydrides to introduce different aryl, heteroaryl, or aliphatic groups.

  • Etherification: Williamson ether synthesis with a range of alkyl or benzyl halides to probe the effect of different ether substituents.

  • Oxidation and further derivatization: Oxidation of the alcohol to a ketone would allow for the introduction of new functionalities via reactions such as reductive amination.

Modification of the Carbamate Group

The Boc-protected amine can be deprotected under acidic conditions to yield the free amine. This primary amine can then be subjected to a wide array of reactions:

  • Acylation: Reaction with various acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

  • Carbamoylation: Reaction with isocyanates to form ureas.

The following diagram illustrates the key derivatization pathways from the core molecule.

G core This compound ester Ester Derivatives core->ester Esterification ether Ether Derivatives core->ether Etherification ketone Cyclopentanone Intermediate core->ketone Oxidation amine Deprotected Amine core->amine Boc Deprotection amide Amide Derivatives amine->amide Acylation sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation urea Urea Derivatives amine->urea Carbamoylation

Synthetic pathways for derivatization.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the synthesized derivatives is crucial. The following are detailed protocols for initial in vitro screening.

In Vitro Cytotoxicity Screening: MTT Assay

This assay is a fundamental first step to assess the general cytotoxicity of the synthesized compounds against various cell lines and to determine the appropriate concentration range for more specific assays.[1][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

HDAC Inhibition Assay

For derivatives showing cytotoxic activity, a direct assessment of their ability to inhibit HDAC enzymes is a logical next step. A fluorometric assay is a common and sensitive method.[3][9][10][11][12]

Principle: This assay uses a substrate that is deacetylated by HDACs. A developer solution then acts on the deacetylated substrate to produce a fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare HDAC assay buffer, a solution of a human recombinant HDAC enzyme (e.g., HDAC1), and the fluorogenic HDAC substrate according to the manufacturer's instructions.

  • Assay Setup: In a black 96-well plate, add the following to triplicate wells:

    • Blank (no enzyme): Assay buffer and substrate.

    • Vehicle Control (enzyme, no inhibitor): Assay buffer, HDAC enzyme, and substrate.

    • Positive Control Inhibitor: Assay buffer, HDAC enzyme, a known HDAC inhibitor (e.g., Trichostatin A), and substrate.

    • Test Compound: Assay buffer, HDAC enzyme, test compound at various concentrations, and substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Add the developer solution to each well. Incubate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).

  • Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

G start Synthesized Derivatives mtt MTT Cytotoxicity Assay start->mtt hdac HDAC Inhibition Assay mtt->hdac If cytotoxic anticonvulsant In Vivo Anticonvulsant Models mtt->anticonvulsant If CNS-like scaffold sar Structure-Activity Relationship (SAR) Analysis hdac->sar anticonvulsant->sar lead Lead Compound Identification sar->lead

Workflow for biological evaluation.
In Vivo Anticonvulsant Screening

For derivatives with favorable physicochemical properties for CNS penetration, in vivo screening for anticonvulsant activity is warranted. The pentylenetetrazole (PTZ)-induced seizure model is a widely used primary screening method.[2][5][6][13][14]

Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates potential anticonvulsant activity.

High-Level Protocol Outline:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) should be included.

  • PTZ Challenge: After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures and the incidence of mortality.

  • Data Analysis: Analyze the ability of the test compound to protect the animals from seizures and death. Determine the ED₅₀ (the dose that protects 50% of the animals from seizures).

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. This guide has provided a comprehensive framework for initiating a drug discovery program based on this molecule. The proposed synthetic strategies offer clear pathways to a diverse chemical library, and the detailed biological evaluation protocols provide a robust system for identifying and characterizing active compounds.

The key to unlocking the potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological testing. The initial screening results will guide the subsequent rounds of lead optimization, where the focus will be on improving potency, selectivity, and pharmacokinetic properties. The conformational flexibility of the cyclopentane ring should be a central consideration in the design of next-generation analogs.

While the journey from a starting scaffold to a clinical candidate is long and challenging, the unique structural features of this compound and its derivatives make it a worthy endeavor for any drug discovery team seeking to explore novel chemical space.

References

  • ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available from: [Link]

  • American Chemical Society. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall 2023. Available from: [Link]

  • Paul, S., Adelfinsky, D., Salome, C., Fessard, T., & Brown, M. K. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8116–8121. Available from: [Link]

  • Paul, S., Adelfinsky, D., Salome, C., Fessard, T., & Brown, M. K. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical science, 14(30), 8116–8121. Available from: [Link]

  • ResearchGate. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Available from: [Link]

  • PubMed. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole. Available from: [Link]

  • National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available from: [Link]

  • Merck Millipore. HDAC Activity Assay Kit. Available from: [Link]

Sources

The Lynchpin of Antiviral Drug Synthesis: A Guide to the Strategic Role of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Carbocyclic nucleosides represent a cornerstone of modern antiviral therapy, offering enhanced chemical stability and potent biological activity compared to their natural counterparts.[1] The efficacy of these therapeutic agents is critically dependent on the precise stereochemistry of their carbocyclic core. This technical guide provides an in-depth analysis of tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a pivotal chiral building block in the synthesis of numerous carbocyclic nucleosides, including the anti-HIV agent Abacavir. We will elucidate the rationale behind its molecular design, detail its enantioselective synthesis, and provide field-proven protocols for its application in the construction of complex antiviral drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The Strategic Imperative for Carbocyclic Nucleosides

Natural nucleosides, while fundamental to cellular processes, are often suboptimal as therapeutic agents due to their susceptibility to enzymatic cleavage of the N-glycosidic bond by phosphorylases.[1] The replacement of the furanose ring's oxygen atom with a methylene group (CH₂) yields a carbocyclic nucleoside, a modification that confers significant resistance to hydrolysis and enzymatic degradation.[1] This increased stability leads to improved pharmacokinetic profiles and sustained therapeutic effects.

However, this structural modification presents a significant synthetic challenge: the creation of multiple stereocenters on the cyclopentane ring with absolute control.[2] The biological activity of these analogues is inextricably linked to their three-dimensional structure, making enantioselective synthesis not just a preference, but a necessity.

The Core Building Block: A Molecule Designed for Purpose

This compound is a strategically designed chiral intermediate that addresses the challenges of carbocyclic nucleoside synthesis. Its structure contains the essential features required for the convergent synthesis of a wide range of nucleoside analogues.

The Significance of (1R,3R) Stereochemistry

The cis relationship between the C1-amine and C3-hydroxyl groups in the (1R,3R) enantiomer is a common motif in biologically active carbocyclic nucleosides that mimic natural ribofuranosides. This specific stereochemistry is crucial for the correct spatial orientation of the nucleobase and other substituents, enabling effective interaction with viral enzymes such as reverse transcriptase.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The choice of the Boc group to protect the C1-amine is a critical element of the synthetic strategy. Amines are nucleophilic and basic, and without protection, they would interfere with subsequent reactions. The Boc group offers a unique combination of stability and selective lability, making it ideal for multi-step synthesis.[3]

Key Advantages of the Boc Group:

  • Robustness: It is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[4][5]

  • Orthogonality: It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl) without affecting other common protecting groups like the base-labile Fmoc or hydrogenolysis-labile Cbz groups.[2][4] This orthogonality is the cornerstone of complex synthetic planning.[2]

  • Chemoselectivity: The higher nucleophilicity of an amine compared to a hydroxyl group allows for the selective protection of the amine in an amino alcohol.

The mechanism of Boc deprotection involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl carbocation, which then decomposes into isobutylene and a proton.[6]

Enantioselective Synthesis of the (1R,3R)-3-Aminocyclopentanol Precursor

The most versatile and widely adopted route to the chiral aminocyclopentanol core relies on the enzymatic resolution of the racemic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[6][7][8] This method provides access to the enantiomerically pure lactam, which serves as the precursor to a variety of carbocyclic nucleosides, including Carbovir and Abacavir.[7][9]

The overall workflow from the resolved Vince lactam to the desired Boc-protected intermediate is a multi-step process that establishes the key stereocenters and functional groups.

cluster_0 Synthesis of the Chiral Core vince (-)-Vince Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one) hydrolysis Lactam Hydrolysis (e.g., Ba(OH)₂) vince->hydrolysis amino_acid (1R,4S)-4-Aminocyclopent- 2-ene-1-carboxylic acid hydrolysis->amino_acid reduction Reduction (e.g., LiAlH₄) amino_acid->reduction amino_alcohol (1R,4S)-4-Amino-2- cyclopentene-1-methanol reduction->amino_alcohol epoxidation Epoxidation (e.g., m-CPBA) amino_alcohol->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Reductive Ring Opening (e.g., H₂, Raney Ni) epoxide->ring_opening target_precursor (1R,3R)-3-Aminocyclopentanol ring_opening->target_precursor

Figure 1: Synthetic workflow from (-)-Vince Lactam to the (1R,3R)-3-Aminocyclopentanol precursor.

Protocol: Chemoselective Boc Protection

This protocol details the chemoselective N-Boc protection of (1R,3R)-3-aminocyclopentanol. The higher nucleophilicity of the amine ensures it reacts preferentially over the secondary alcohol.

Materials:

  • (1R,3R)-3-Aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1R,3R)-3-aminocyclopentanol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/EtOAc) to yield this compound as a white solid.

The Key Coupling Step: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for coupling the hydroxyl group of the carbocyclic core with a nucleobase.[10] A key feature of this reaction is the clean inversion of stereochemistry at the reacting carbon center, proceeding via an Sₙ2 mechanism.[11][12] This stereochemical inversion is fundamental to achieving the desired final configuration of the nucleoside analogue.

When this compound is used, the nucleophile (the nucleobase) attacks the C3 carbon, inverting its configuration from (R) to (S).

cluster_1 Mitsunobu Reaction Mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate reagents->betaine ion_pair Ion Pair [Ph₃P⁺-N(R)N⁻(R) H-Nu⁻] betaine->ion_pair Deprotonation nucleobase Nucleobase (Nu-H) nucleobase->ion_pair oxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) ion_pair->oxyphosphonium Activation alcohol tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate alcohol->oxyphosphonium sn2 Sₙ2 Attack by Nucleobase oxyphosphonium->sn2 product Coupled Product (Inverted Stereochemistry at C3) sn2->product byproducts Ph₃P=O + DIAD-H₂ sn2->byproducts

Figure 2: Generalized mechanism of the Mitsunobu reaction for nucleobase coupling.

Protocol: Mitsunobu Coupling with 6-Chloropurine

This protocol describes a typical procedure for coupling the Boc-protected aminocyclopentanol with 6-chloropurine, a common precursor for adenine-based nucleosides.

Materials:

  • This compound

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to separate the desired product from triphenylphosphine oxide and other byproducts. The resulting product will be tert-butyl ((1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate.

Final Steps: Elaboration and Deprotection

Following the successful coupling of the nucleobase, the synthesis proceeds to the final steps. For the synthesis of Abacavir, the 6-chloro substituent on the purine ring is displaced with cyclopropylamine.[4] The final step is the removal of the Boc protecting group to unmask the primary amine.

Protocol: Boc Group Deprotection

This protocol describes the acidic removal of the Boc group.

Materials:

  • Boc-protected carbocyclic nucleoside

  • 4M Hydrogen Chloride in 1,4-Dioxane (or Trifluoroacetic acid in Dichloromethane)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected carbocyclic nucleoside in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The deprotection is often accompanied by the evolution of CO₂ gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the final product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final carbocyclic nucleoside hydrochloride.

Data Summary: Representative Yields

The efficiency of each synthetic step is crucial for the overall viability of the process. The following tables summarize typical yields for the key transformations described.

Table 1: Synthesis and Protection of the Carbocyclic Core

StepReagentsSolventTemperatureTime (h)Typical Yield (%)
Boc Protection (Boc)₂O, TEATHF0 °C to RT1285-95

Table 2: Mitsunobu Coupling and Final Deprotection

StepSubstratesReagentsSolventTemperatureTime (h)Typical Yield (%)
Mitsunobu Coupling Boc-aminocyclopentanol, 6-ChloropurinePPh₃, DIADTHF0 °C to RT12-2460-75
Boc Deprotection Boc-protected nucleoside4M HCl in Dioxane1,4-DioxaneRT2-4>95 (as HCl salt)

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its specific stereochemistry and the orthogonal nature of the Boc protecting group make it an exceptionally valuable and versatile building block. The synthetic pathways and protocols detailed in this guide demonstrate a robust and reliable methodology for leveraging this intermediate to construct enantiomerically pure carbocyclic nucleosides. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this lynchpin molecule is essential for the continued innovation of potent antiviral therapies.

References

  • The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Available at: [Link]

  • US Patent US8097723B2. Process for the preparation of abacavir. Google Patents.
  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Vince R, Hua MJ. Synthesis and anti-HIV activity of carbocyclic 2', 3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. J Med Chem. 1990; 33(1): 17-21.
  • Carbocyclic Nucleoside Chemotherapeutic Agents. Grantome. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Vince lactam. Wikipedia. Available at: [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. (2025). Available at: [Link]

  • Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain. PubMed. Available at: [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. Available at: [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Carbovir, GR-90352, NSC-614846. Drugsynthesis. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. Available at: [Link]

  • EP1905772A1 - Process for the preparation of abacavir. Google Patents.
  • US8183370B2 - Process for the preparation of abacavir. Google Patents.
  • 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. ResearchGate. (2025). Available at: [Link]

  • Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed. Available at: [Link]

Sources

The Carbamate Moiety: A Privileged Scaffold in Biological Systems and a Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate ester functional group (–O–CO–NH–) is a deceptively simple yet remarkably versatile structural motif that has been extensively leveraged in the development of a wide array of biologically active compounds, from life-saving therapeutics to potent pesticides.[1][2][3] Its ability to act as a transition-state mimetic, particularly for hydrolytic enzymes, has established it as a cornerstone in inhibitor design. This guide provides a comprehensive exploration of the core mechanisms of action of carbamate-containing compounds within biological systems. We will deconstruct the nuanced chemistry of their interactions with key enzymatic targets, primarily acetylcholinesterase (AChE), elucidate the principles of structure-activity relationships (SAR), and present the experimental methodologies required to validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding to guide future discovery and innovation.

The Chemical Foundation of Carbamate Activity

The biological activity of carbamates is intrinsically linked to the electrophilic nature of their carbonyl carbon. This carbon is susceptible to nucleophilic attack by residues within an enzyme's active site, most notably the hydroxyl group of serine.[4] The stability and reactivity of the carbamate group can be finely tuned by modifying the substituents on the oxygen and nitrogen atoms, a principle that is fundamental to designing compounds with specific potencies, selectivities, and pharmacokinetic profiles.[1][5] Unlike the more stable amide bond, the carbamate ester linkage possesses a "tunable" lability, making it an ideal scaffold for creating inhibitors that can form a transient covalent bond with their target.[6]

The Primary Mechanism: Pseudo-Irreversible Inhibition of Acetylcholinesterase

The most well-documented mechanism of action for a large class of carbamates, including the Alzheimer's drug rivastigmine and numerous insecticides like carbaryl and aldicarb, is the inhibition of acetylcholinesterase (AChE).[7][8] AChE is a critical serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[9][10] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors, which underlies both the therapeutic effects and the toxicity of these compounds.[10][11]

The inhibition process is a two-step mechanism:

  • Formation of a Reversible Michaelis-Menten Complex: The carbamate inhibitor first binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex. This binding is guided by structural complementarity between the inhibitor and the enzyme's active site gorge.[12][13]

  • Carbamoylation of the Active Site Serine: The catalytic serine residue in the AChE active site performs a nucleophilic attack on the carbamate's carbonyl carbon.[4][14] This results in the formation of a transient, carbamoylated enzyme intermediate and the release of the alcohol portion of the carbamate. This covalent modification renders the enzyme inactive.[4][14]

Unlike organophosphates, which form a highly stable, essentially irreversible phosphorylated enzyme, the carbamoylated enzyme can undergo slow hydrolysis.[8][11] This process, known as decarbamoylation, regenerates the active enzyme. However, the rate of this regeneration is significantly slower (on the order of minutes to hours) than the enzyme's normal catalytic turnover of acetylcholine (microseconds).[8] This slow-reversible nature has led to the classification of carbamates as "pseudo-irreversible" inhibitors.[4][14]

AChE_Inhibition AChE Active AChE (Ser-OH) Complex Michaelis Complex [AChE • Carbamate] AChE->Complex Carbamate Carbamate Inhibitor (R1-O(CO)NR2R3) Complex->AChE Carbamoylated_AChE Carbamoylated AChE (Ser-O(CO)NR2R3) INACTIVE Complex->Carbamoylated_AChE k_2 (Nucleophilic Attack) Alcohol Alcohol (R1-OH) Regenerated_AChE Active AChE (Ser-OH) Carbamoylated_AChE->Regenerated_AChE k_3 (Slow Hydrolysis) Carbamic_Acid Carbamic Acid (HO(CO)NR2R3)

Caption: Mechanism of pseudo-irreversible AChE inhibition by carbamates.

Toxicological Profile and Clinical Management

The mechanism of AChE inhibition directly explains the clinical toxicology of carbamate poisoning.[11] Overstimulation of the parasympathetic nervous system leads to symptoms summarized by the mnemonics DUMBBELS (Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, Salivation) or SLUDGEM (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis, Miosis).[11] Nicotinic effects can cause muscle fasciculations, weakness, and ultimately respiratory failure, which is the most common cause of death.[15]

Management focuses on supportive care, particularly airway protection, and the administration of atropine.[15][16] Atropine is a competitive antagonist of acetylcholine at muscarinic receptors and serves to counteract the parasympathetic overstimulation.[17] The use of oximes like pralidoxime, which are used to reactivate organophosphate-inhibited AChE, is controversial in pure carbamate poisoning.[16][18] Because the carbamoylated enzyme spontaneously hydrolyzes, oximes are often not considered necessary and some evidence has suggested they could even be detrimental in certain cases, although this view is evolving.[17][18]

Beyond Acetylcholinesterase: Other Biological Targets

While AChE is the most prominent target, the carbamate scaffold is versatile and has been integrated into drugs that act on other biological systems. This versatility underscores the importance of the carbamate group as a key structural element in medicinal chemistry.[3][19]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Carbamates have been developed as potent, covalent inhibitors of FAAH, a serine hydrolase that degrades endocannabinoids like anandamide. By inhibiting FAAH, these compounds increase endogenous anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists.[20] The mechanism involves carbamoylation of the catalytic serine nucleophile in FAAH.[20]

  • Anticancer Agents: The carbamate group is a structural feature in several anticancer drugs.[1][21] In some cases, it serves to improve pharmacokinetic properties or acts as a prodrug moiety, designed to release a cytotoxic agent at the tumor site.[21] For example, the carbamate in docetaxel is crucial for its activity in inhibiting tubulin polymerization.[21]

  • Prodrugs: The chemical and metabolic stability of the carbamate linkage can be modulated, making it an excellent choice for creating prodrugs.[1][5] A carbamate can be used to mask a hydroxyl or amine group on a parent drug, improving its oral bioavailability by protecting it from first-pass metabolism.[1][19] The carbamate is later cleaved in vivo to release the active therapeutic agent.

Structure-Activity Relationships (SAR)

The effectiveness of a carbamate inhibitor is dictated by its structure. The goal of SAR studies is to understand how chemical modifications affect biological activity, providing a rational basis for designing more potent and selective compounds.[12][13]

  • The "Leaving Group" (Alcohol Moiety): The portion of the carbamate that is released upon carbamoylation (the R¹-OH in the diagram) plays a critical role in the initial binding to the enzyme's active site. For AChE inhibitors, this group often mimics the choline moiety of acetylcholine, containing an aromatic ring or a cationic center to interact with key residues in the active site gorge.[12]

  • The Carbamoyl Moiety (Amine Substituents): The substituents on the nitrogen atom (R² and R³) influence the electrophilicity of the carbonyl carbon and the stability of the carbamoylated enzyme. N-methyl and N,N-dimethyl carbamates are common in insecticides.[7] The size and nature of these groups affect the rate of decarbamoylation (k₃), thereby determining the duration of inhibition.

CompoundTargetPrimary UseKey Structural Features
Rivastigmine AChE & BuChEAlzheimer's DiseaseN-ethyl, N-methyl carbamoyl group; phenolic leaving group.[8]
Carbaryl (Sevin) AChEInsecticideN-methyl carbamate; naphthyl leaving group.[7][22]
Aldicarb (Temik) AChEInsecticide/NematicideN-methyl carbamate; oxime leaving group, highly potent.[7][22]
URB597 FAAHResearch ChemicalO-aryl carbamate; designed for FAAH active site.[20]
Felbamate NMDA Receptor / GABA ReceptorAntiepilepticDicarbamate structure; mechanism is not cholinesterase inhibition.[23]

Experimental Validation: Protocols and Methodologies

Validating the mechanism of action of carbamate inhibitors requires robust and reproducible experimental protocols. The gold standard for studying AChE inhibitors is the colorimetric method developed by Ellman.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies AChE activity by measuring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Objective: To determine the rate of AChE inhibition by a carbamate compound.

Materials:

  • Purified Acetylcholinesterase (e.g., from human erythrocytes)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine Iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Test carbamate compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (e.g., 10 mM) in buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.

    • Prepare serial dilutions of the carbamate inhibitor to test a range of concentrations.

    • Prepare a working solution of AChE in buffer. The final concentration should be in the linear range of the assay.[24]

  • Assay Setup (96-well plate):

    • Blank Wells: Add buffer, DTNB, and ATCI (no enzyme).

    • Control Wells (100% Activity): Add buffer, DTNB, AChE solution, and solvent vehicle (e.g., DMSO).

    • Inhibitor Wells: Add buffer, DTNB, AChE solution, and the carbamate inhibitor dilution.

  • Pre-incubation:

    • Add the enzyme to the Control and Inhibitor wells.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). This step is crucial for time-dependent, pseudo-irreversible inhibitors to allow the carbamoylation reaction to proceed.

  • Initiation of Reaction:

    • To all wells, add the ATCI substrate solution to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the plate reader.

    • Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of color change (ΔAbs/min) is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each carbamate concentration relative to the control wells: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Caption: Experimental workflow for an AChE inhibition assay.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Jokanovic, M. (2012). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. [Link]

  • Slideshare. (n.d.). Mode of action of carbamate.pptx. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). [Link]

  • Dr.Oracle. (2025). What is the treatment for carbamate poisoning?. [Link]

  • Lifshitz, M., et al. (2002). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. Toxicology, 173(1-2), 143-150. [Link]

  • Wikipedia. (n.d.). Carbamate poisoning. [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Carbamates. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • Journal of Pioneering Medical Sciences. (n.d.). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]

  • ResearchGate. (n.d.). Mode of entry of carbamate pesticides into the environment and their fate. [Link]

  • Kohn, G. K., et al. (1965). Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase Activity. Journal of Agricultural and Food Chemistry, 13(3), 232–235. [Link]

  • Taylor & Francis. (n.d.). Carbamate poisoning – Knowledge and References. [Link]

  • Malhotra, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 706297. [Link]

  • AccessMedicine. (n.d.). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Carbamates. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504. [Link]

  • Critical Reviews in Environmental Control. (n.d.). Aquatic fate and effect of Carbofuran. [Link]

  • ResearchGate. (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents. [Link]

  • Worek, F., et al. (2007). Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge. Toxicology, 233(1-3), 54–62. [Link]

  • ResearchGate. (n.d.). (PDF) Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • Archives of Industrial Hygiene and Toxicology. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]

  • Patricelli, M. P., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Biochemistry, 46(31), 9187–9197. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • US EPA. (n.d.). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. [Link]

  • ResearchGate. (n.d.). Mechanism of ACHE inhibition by carbamates. [Link]

  • ResearchGate. (n.d.). Mean pharmacokinetic (PK) parameters of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) (racemate) and its two individual enantiomers calculated from plasma levels following i.p. (80 mg/kg dose) administration to rats. [Link]

  • Jarujamrus, P., et al. (2017). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytical and Bioanalytical Chemistry, 409(24), 5799–5808. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

Sources

Literature review on the synthesis of chiral cyclopentylamine derivatives

Isocyanide-based multicomponent reactions provide a powerful and direct route to highly functionalized cyclopentenyl scaffolds. [13]These reactions combine three or more simple, readily available reagents in a single step to generate complex products with high stereoselectivity (up to >99% ee and >99:1 dr). [13]The stereochemical control in these MCRs is achieved by designing the reaction to proceed through conformationally restricted intermediates, which dictates the facial selectivity of the key bond-forming events. [13]

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes. [3][4]A synthetic strategy that begins with one of these molecules can be highly efficient, as the inherent chirality is carried through the reaction sequence to the final product.

A synthetic route to fully substituted chiral cyclopentylamine derivatives that act as precursors for carbanucleosides has been developed starting from D-glucose. [5]In this multi-step sequence, the stereocenters of the sugar are used to direct the formation of new stereocenters on the cyclopentane ring. The key steps often involve intramolecular cyclizations where the existing chirality dictates the approach of reacting moieties, leading to a specific stereochemical outcome. [5]This strategy is particularly valuable for accessing complex molecules with multiple, well-defined stereocenters.

Conclusion and Future Outlook

The synthesis of chiral cyclopentylamine derivatives remains a dynamic and evolving field. While classical methods like kinetic resolution retain their utility, the field is increasingly driven by the development of highly efficient catalytic asymmetric and biocatalytic processes. Transition metal catalysis, particularly asymmetric hydrogenation, offers robust and scalable solutions that are well-established in industrial settings. [6][7][8]Concurrently, biocatalysis is emerging as a powerful and sustainable alternative, providing access to chiral amines with near-perfect enantioselectivity under environmentally benign conditions. [9][8] Future innovations will likely focus on several key areas: the discovery of new, more active, and selective catalysts (both metallic and enzymatic); the expansion of substrate scope to accommodate more complex and diverse substitution patterns; and the integration of these synthetic strategies into continuous flow processes for safer and more efficient manufacturing. [10]The continued synergy between chemical catalysis and biocatalysis promises to deliver even more powerful tools for the synthesis of these vital pharmaceutical building blocks.

References

  • Barros, M. T., & Petrova, K. T. (2001). A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. Chemical Communications, (21), 2182–2183. [Link]

  • Utsunomiya, M., Nambu, H., & Nakatsuka, Y. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 621–627. [Link]

  • Lv, S., Xu, W.-F., Yang, T.-Y., Lan, M.-X., Xiao, R.-X., Mou, X.-Q., Chen, Y.-Z., & Cui, B.-D. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(15), 3151–3157. [Link]

  • dos Santos, V. A., & Correia, C. R. D. (2018). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Organic & Biomolecular Chemistry, 16(43), 8296–8300. [Link]

  • Kagan, H. B., & Dang, T. P. (2002). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 4(20), 3427–3430. [Link]

  • Sivakumar, M., et al. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Vidal-Ferran, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3405–3431. [Link]

  • Arias-Serrano, B., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13349–13431. [Link]

  • Wang, Y., et al. (2024). Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. Organic Letters, 26(31), 6766–6770. [Link]

  • Pellicciari, R., et al. (2007). Enantioselective synthesis of chiral BCPs. PubMed Central (PMC). [Link]

  • Wang, Z., et al. (2017). Asymmetric Synthesis of Chiral Cyclopentanes Bearing an All-Carbon Quaternary Stereocenter by Zirconium-Catalyzed Double Carboalumination. Angewandte Chemie International Edition, 56(38), 11502–11505. [Link]

  • Harrison, W., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society, 146(15), 10716–10722. [Link]

  • Fagnou, K., & Lautens, M. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Semantic Scholar. [Link]

  • Mandal, S., et al. (2010). A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. Synthesis, 2010(08), 1303–1310. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 12(13), 1139-1172. [Link]

  • Baxendale, I. R. (2018). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Synthesis, 50(05), 753-759. [Link]

  • Wang, Y., et al. (2019). Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentenes Containing a Quaternary Chiral Center via a Thiosquaramide-Catalyzed Cascade Michael-Henry Reaction. The Journal of Organic Chemistry, 84(23), 15655–15661. [Link]

  • Harrison, W., et al. (2024). Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. OSTI.gov. [Link]

  • Harrison, W., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. OSTI.gov. [Link]

  • Harrison, W., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Zhao Group @ UIUC. [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (5), 644–645. [Link]

  • Contente, M. L., & Pinto, D. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403–1422. [Link]

  • Wikipedia. (n.d.). Chiral pool. Wikipedia. [Link]

  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5745-5893. [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of cyclohexylidene-based axially chiral amines. ResearchGate. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]

  • Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubMed Central (PMC). [Link]

  • Wang, Z., et al. (2017). Asymmetric Synthesis of Chiral Cyclopentanes Bearing an All-Carbon Quaternary Stereocenter via Zr-catalyzed Doubled Carboalumination. ResearchGate. [Link]

  • Trost, B. M., & Stambuli, J. P. (2007). ChemInform Abstract: Synthesis of Chiral Cyclopentenones. ResearchGate. [Link]

  • D'Acquarica, I., et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(9), 1461. [Link]

  • Maimone, T. J., & Voica, A.-F. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central (PMC). [Link]

  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

  • Driver, T. G., et al. (2002). Diastereoselective silacyclopropanations of functionalized chiral alkenes. Journal of the American Chemical Society, 124(23), 6524–6525. [Link]

  • Fu, G. C., & Lee, S. Y. (2011). Application of a New Chiral Phosphepine to the Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes that Bear an Array of Heteroatom-Substituted Quaternary Stereocenters. PubMed Central (PMC). [Link]

  • Maruoka, K. (2015). Organocatalytic Synthesis of Chiral Halogenated Compounds. ResearchGate. [Link]

  • Wang, Q., et al. (2023). Biaxially chiral compounds: research and development of synthesis. Chemical Communications, 59(54), 8283–8297. [Link]

  • Johnson, J. S., & Behenna, D. C. (2020). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. Angewandte Chemie International Edition, 59(42), 18655–18661. [Link]

  • Bode, J. W., & He, M. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PubMed Central (PMC). [Link]

  • Wang, Y., et al. (2023). Organocatalytic Enantioselective Synthesis of Axially Chiral N,N'-Bisindoles. Angewandte Chemie International Edition, 62(15), e202300419. [Link]

  • Trost, B. M., & Toste, F. D. (2000). Enantioselective synthesis of 4-heterosubstituted cyclopentenones. Journal of the American Chemical Society, 122(47), 11557–11558. [Link]

Navigating the Chiral Landscape: A Technical Guide to the Commercial Supply of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, securing a reliable supply of chiral building blocks is paramount to the success of a project. This guide provides an in-depth technical overview of the commercial landscape for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the nuances of its stereochemistry, identify commercial sources for its racemic form and related isomers, and discuss the critical aspects of quality control and procurement for this valuable compound.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

The cyclopentane ring is a prevalent structural motif in a multitude of biologically active molecules. Its conformational flexibility allows it to present substituents in precise spatial orientations, making it an ideal scaffold for interacting with enzymes and receptors. When functionalized with reactive groups and chiral centers, such as in this compound, it becomes a powerful tool in asymmetric synthesis.

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, offering stability under a range of reaction conditions while being readily removable under mild acidic conditions.[][2][3] This allows for the selective unmasking of the amine for subsequent synthetic transformations. The stereochemistry of the hydroxyl and amino groups is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[][5][6]

The specific (1R,3R) stereoisomer is a key building block for various therapeutic agents. While direct, off-the-shelf commercial availability of this specific enantiomer is limited, its racemic form and other stereoisomers are more readily available. This guide will provide a detailed analysis of the available options and the pathways to obtaining the desired enantiomerically pure compound.

Commercial Supplier Landscape

A thorough investigation of the commercial landscape reveals that while the enantiomerically pure this compound is not a common catalog item, its racemic form, tert-butyl N-[trans-3-hydroxycyclopentyl]carbamate (CAS 207729-04-2), is available from several suppliers.[7][8][9][10] Additionally, other stereoisomers, such as the (1S,3R) and (1R,3S) variants, are also commercially available and may serve as starting points for alternative synthetic routes.[11][12][13][14][15][16]

Suppliers of the Racemic Mixture (trans-isomer, CAS 207729-04-2)

The racemic trans-isomer is the most accessible starting point for obtaining the desired (1R,3R) enantiomer through chiral resolution or as a reference standard.

SupplierProduct NameCAS NumberPurityNotes
American Elements trans-3-(Boc-amino)cyclopentanol207729-04-2High purity grades availableOffers bulk quantities and custom specifications.[7]
BLD Pharm tert-Butyl (trans-3-hydroxycyclopentyl)carbamate207729-04-2≥97%Provides various package sizes.[9]
ChemShuttle tert-butyl N-[trans-3-hydroxycyclopentyl]carbamate207729-04-295%US-based warehouses for quick delivery.[8]
Ambeed tert-Butyl (trans-3-hydroxycyclopentyl)carbamate207729-04-2≥95%Provides comprehensive analytical data (NMR, HPLC, LC-MS).[10]
Suppliers of Related Stereoisomers

For researchers exploring alternative synthetic strategies, the following isomers are commercially available from a range of suppliers including Sigma-Aldrich , AChemBlock , and Sunway Pharm :

  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8)[12][13]

  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9)

The Path to Enantiomeric Purity: Custom Synthesis

Given the limited direct availability of the (1R,3R) enantiomer, researchers will likely need to pursue one of two primary routes:

  • Chiral Resolution of the Racemic Mixture: This involves separating the enantiomers of the commercially available trans-isomer. This can be achieved through various techniques, including diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

  • Custom Synthesis: Many chemical suppliers offer custom synthesis services. These companies can perform an asymmetric synthesis to produce the desired (1R,3R) enantiomer with high enantiomeric excess. This is often the most efficient route for obtaining larger quantities of the specific stereoisomer.

The following diagram illustrates a typical procurement workflow for obtaining the enantiomerically pure compound:

G cluster_procurement Procurement Workflow cluster_options Strategic Options start Identify Need for (1R,3R) Isomer supplier_search Search Commercial Catalogs start->supplier_search racemic_found Racemic (trans) Mixture (CAS 207729-04-2) Found supplier_search->racemic_found no_direct_source No Direct Source for (1R,3R) Isomer supplier_search->no_direct_source chiral_resolution Purchase Racemic Mixture & Perform In-house Chiral Resolution racemic_found->chiral_resolution custom_synthesis Engage Custom Synthesis Provider no_direct_source->custom_synthesis synthesis_process Asymmetric Synthesis custom_synthesis->synthesis_process procure_racemic Procure Racemic Mixture chiral_resolution->procure_racemic resolution_process Diastereomeric Salt Formation or Enzymatic Resolution procure_racemic->resolution_process final_product Obtain Enantiomerically Pure tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate resolution_process->final_product synthesis_process->final_product

Caption: Procurement workflow for obtaining the target chiral intermediate.

Quality Control and Analytical Methods: Ensuring Stereochemical Integrity

For any chiral intermediate, rigorous quality control is essential to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).[] Regulatory agencies such as the FDA and EMA have strict guidelines regarding the stereochemical purity of drugs.[5][17]

Key Analytical Techniques

The primary analytical technique for determining the enantiomeric purity of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC) .[][18][19][20] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. Common CSPs include those based on cellulose or amylose derivatives.[18][21]

Other important analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the compound's identity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Optical Rotation: To measure the rotation of plane-polarized light, which is indicative of a chiral compound. However, this should be used in conjunction with a more specific enantioselective method like chiral HPLC.[5]

The following diagram outlines a typical quality control workflow for a chiral intermediate:

G cluster_qc Quality Control Workflow cluster_analysis Analytical Testing start Receive Batch of Chiral Intermediate sampling Representative Sampling start->sampling identity Identity Confirmation (NMR, MS) sampling->identity purity Purity Assessment (HPLC, GC) sampling->purity enantiomeric_purity Enantiomeric Purity (Chiral HPLC) sampling->enantiomeric_purity residual_solvents Residual Solvents (GC) sampling->residual_solvents specification_check Compare Results to Specifications identity->specification_check purity->specification_check enantiomeric_purity->specification_check residual_solvents->specification_check pass Batch Passes QC specification_check->pass Meets Specs fail Batch Fails QC (Investigate & Quarantine) specification_check->fail Out of Spec

Caption: A typical quality control workflow for a chiral intermediate.

Synthetic Considerations and Applications

This compound is a valuable intermediate due to its orthogonally protected functional groups. The Boc-protected amine allows for a wide range of synthetic manipulations at other positions of the cyclopentane ring before its deprotection and subsequent reaction.

General Synthetic Approaches

The synthesis of chiral cyclopentane derivatives can be challenging. Common strategies include:

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the cyclopentane ring or the introduction of functional groups.[22][23][24][25][26]

  • Resolution of Racemates: As discussed earlier, separating a racemic mixture into its constituent enantiomers.[22]

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereochemistry.

Applications in Drug Development

Boc-protected aminocyclopentanols are key intermediates in the synthesis of a variety of therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs. The specific stereochemistry of these intermediates is often critical for the biological activity of the final drug molecule.[][2][27]

Conclusion

While the direct commercial availability of enantiomerically pure this compound is limited, a clear pathway to its procurement exists through the purchase and chiral resolution of the racemic trans-isomer or via custom synthesis. For researchers and drug development professionals, a thorough understanding of the supplier landscape, coupled with rigorous quality control and analytical characterization, is essential for the successful integration of this valuable chiral building block into their synthetic workflows. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable sources for such chiral intermediates will only increase.

References

  • American Elements. (n.d.). trans-3-(Boc-amino)cyclopentanol. Retrieved from [Link]

  • Deng, J., et al. (2022). The Significance of Chirality in Drug Design and Development. Molecules, 27(21), 7334. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. Retrieved from [Link]

  • Zaggout, F. R., et al. (2008). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 20(2), 1443-1452.
  • Global Substance. (n.d.). The Importance of Chiral Intermediates in Modern Drug Development. Retrieved from [Link]

  • HDH Synthesis. (n.d.). tert-butyl N-[(1R, 3S)-3-(hydroxymethyl)cyclopentyl]carbamate, min 97%, 1 gram. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). N-1-Boc-amino-3-cyclopentene. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited (Page 315). Retrieved from [Link]

  • de la Pradilla, R. F., & Viso, A. (2005). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 105(12), 4737-4802. Retrieved from [Link]

  • Ilisz, I., et al. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 23(11), 2826. Retrieved from [Link]

  • Yang, J. W., et al. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 183.
  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7048. Retrieved from [Link]

  • Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 154-159. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from [Link]

  • Gimazetdinov, A. M., et al. (2013). A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids. Natural Product Communications, 8(7), 981-984. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural.
  • Abdel-Jalil, R. J., et al. (2015). Stereoselective synthesis and molecular modeling of chiral cyclopentanes. Carbohydrate Research, 415, 12-16. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Stereoselective Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentanol Scaffolds

The tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclopentane core, decorated with precisely oriented functional groups—a protected amine and a hydroxyl group in a trans configuration—makes it an ideal scaffold for synthesizing complex molecules, including potent enzyme inhibitors and receptor ligands. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the amine under a wide range of conditions while allowing for facile deprotection under mild acidic conditions, enabling further synthetic transformations.

This document provides a comprehensive, step-by-step protocol for the stereoselective synthesis of this key intermediate. The synthetic strategy hinges on two critical transformations: the protection of a commercially available aminoketone and a highly selective catalytic reduction to establish the desired stereochemistry. We will delve into the mechanistic underpinnings of these reactions, offering insights born from practical experience to guide researchers toward a successful and reproducible outcome.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from 3-aminocyclopentanone. The first step involves the protection of the amino group as a tert-butyl carbamate. The second, and most critical step, is the diastereoselective reduction of the resulting ketone to establish the desired (1R,3R) stereochemistry of the final product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Stereoselective Reduction A 3-Aminocyclopentanone (or Hydrochloride Salt) B tert-Butyl (3-oxocyclopentyl)carbamate A->B (Boc)₂O, Base THF/H₂O C This compound (Target Molecule) B->C (S)-2-Methyl-CBS-oxazaborolidine BH₃·THF, THF, -78 °C

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of tert-Butyl (3-oxocyclopentyl)carbamate

This initial step protects the nucleophilic amino group of the starting material, 3-aminocyclopentanone, preventing it from interfering with the subsequent reduction of the ketone. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for this purpose.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Aminocyclopentanone Hydrochloride≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeAcros Organics
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar
Deionized Water--
Round-bottom flask, Magnetic stirrer--
Separatory funnel, Rotary evaporator--
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocyclopentanone hydrochloride (5.0 g, 36.6 mmol) in 50 mL of deionized water.

  • Addition of Base: To the aqueous solution, add sodium bicarbonate (7.7 g, 91.5 mmol, 2.5 equivalents) in portions. Stir until all solids have dissolved. This neutralizes the hydrochloride salt and acts as a base for the reaction.

  • Addition of Boc Anhydride: Add 75 mL of tetrahydrofuran (THF) to the flask to create a biphasic system. To this vigorously stirred mixture, add a solution of di-tert-butyl dicarbonate (8.8 g, 40.3 mmol, 1.1 equivalents) in 25 mL of THF dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, tert-Butyl (3-oxocyclopentyl)carbamate, should have an Rf value of approximately 0.4.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. This removes any unreacted amine and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as a pale yellow oil or waxy solid. It can be purified by flash column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes to yield the pure product.

Expected Outcome
  • Product: tert-Butyl (3-oxocyclopentyl)carbamate[1]

  • Appearance: White to off-white solid

  • Yield: 85-95%

  • Characterization (¹H NMR, CDCl₃, 400 MHz): δ 5.0 (br s, 1H, NH), 4.2 (m, 1H), 2.5-2.2 (m, 4H), 2.1-1.9 (m, 2H), 1.45 (s, 9H, C(CH₃)₃).

Part 2: Stereoselective Reduction to this compound

This is the key stereochemistry-defining step. The Corey-Bakshi-Shibata (CBS) reduction is employed for the highly enantioselective and diastereoselective reduction of the prochiral ketone.[2][3]

Expert Insight: The Mechanism of Stereoselection

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent (BH₃·THF) and the ketone substrate.[4][5] To achieve the desired (1R,3R) stereochemistry, the (S)-enantiomer of the 2-methyl-CBS-oxazaborolidine catalyst is used.

The mechanism proceeds as follows:

  • Activation: The borane (a Lewis acid) coordinates to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This activates the borane, making it a more potent hydride donor.[4]

  • Coordination: The catalyst-borane complex then coordinates to the ketone. The ketone orients itself to minimize steric hindrance, with the larger substituent (in this case, the ring) positioned away from the catalyst's chiral directing group.

  • Hydride Transfer: The hydride is delivered intramolecularly to the carbonyl carbon via a six-membered, chair-like transition state. The (S)-catalyst directs the hydride to the Re-face of the ketone, resulting in the formation of the (R)-alcohol. The existing (R) stereocenter of the Boc-amino group at C1 remains unchanged, leading to the desired (1R,3R) trans product.

G cluster_mech CBS Reduction Mechanism Ketone Ketone Substrate (tert-Butyl (3-oxocyclopentyl)carbamate) TS [Transition State] Six-membered ring Hydride Transfer Ketone->TS Catalyst (S)-CBS Catalyst + BH₃·THF Catalyst->TS Product Product Complex TS->Product Face-selective hydride delivery Final (1R,3R)-Alcohol + Regenerated Catalyst Product->Final Work-up (MeOH)

References

The Strategic Application of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate in the Synthesis of Carbocyclic Nucleoside HIV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentyl Scaffolds in Antiviral Therapy

Carbocyclic nucleosides represent a cornerstone in the treatment of viral infections, most notably Human Immunodeficiency Virus (HIV).[1] Unlike natural nucleosides, the furanose oxygen in these analogues is replaced by a methylene group, a modification that imparts significant metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1] This structural alteration, however, places immense importance on the precise stereochemical control during synthesis, as the biological activity of these drugs is often confined to a single enantiomer. Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), exemplifies this principle, where only the (-)-enantiomer exhibits the desired anti-HIV activity.[2]

The synthesis of such chiral molecules necessitates the use of enantiopure building blocks. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a key chiral intermediate, providing the requisite cyclopentane core with the correct stereochemistry for the synthesis of a range of carbocyclic nucleoside analogues. Its bifunctional nature, possessing a protected amine and a secondary alcohol, allows for sequential and controlled introduction of the nucleobase and further functional group manipulations. This application note will detail the strategic use of this intermediate, outlining the underlying chemical principles and providing exemplary protocols for its incorporation into advanced synthetic routes for HIV inhibitors.

The Strategic Role of this compound

The utility of this compound in the synthesis of carbocyclic nucleosides lies in its pre-defined stereochemistry and the orthogonal protecting groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality under a variety of reaction conditions, yet can be readily removed under acidic conditions without affecting other sensitive functional groups. The hydroxyl group serves as a handle for the crucial step of coupling with the desired heterocyclic base.

Two primary convergent strategies are employed for the synthesis of carbocyclic nucleosides from such intermediates[1][3]:

  • Activation of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate a direct SN2 reaction with the nucleobase.

  • Mitsunobu Reaction: This reaction allows for the direct coupling of the alcohol with a nucleophilic purine or pyrimidine base, proceeding with inversion of stereochemistry at the hydroxyl-bearing carbon.[4]

The choice of strategy depends on the specific nucleobase and the desired stereochemical outcome at the C1' position of the final carbocyclic nucleoside.

Visualization of the Synthetic Strategy

The following diagram illustrates the pivotal role of this compound in the convergent synthesis of carbocyclic nucleoside analogues.

G A tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N F Mitsunobu Reaction with Nucleobase A->F DEAD, PPh3, Nucleobase C Activated Intermediate (e.g., Mesylate) B->C D SN2 Reaction with Nucleobase C->D Nucleobase, Base E Protected Carbocyclic Nucleoside Analogue D->E G Deprotection E->G Acid (e.g., TFA) F->E H Final HIV Inhibitor (e.g., Abacavir Analogue) G->H

Caption: Synthetic pathways from the chiral carbamate.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific target molecule and laboratory conditions.

Protocol 1: Activation of the Hydroxyl Group via Mesylation

This protocol describes the conversion of the hydroxyl group to a mesylate, creating a reactive intermediate for subsequent nucleophilic substitution.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound207729-04-2201.261.0 g4.97
Triethylamine (Et3N)121-44-8101.191.04 mL7.45
Methanesulfonyl chloride (MsCl)124-63-0114.550.46 mL5.96
Dichloromethane (DCM), anhydrous75-09-284.9320 mL-

Procedure:

  • Dissolve this compound (1.0 g, 4.97 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.04 mL, 7.45 mmol) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (0.46 mL, 5.96 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl ((1R,3R)-3-(methylsulfonyloxy)cyclopentyl)carbamate.

Protocol 2: Mitsunobu Coupling with a Purine Base

This protocol details the direct coupling of the chiral alcohol with a suitable purine base, in this case, 6-chloropurine, a common precursor for guanine analogues.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound207729-04-2201.261.0 g4.97
6-Chloropurine87-42-3154.55920 mg5.96
Triphenylphosphine (PPh3)603-35-0262.291.56 g5.96
Diethyl azodicarboxylate (DEAD) or DIAD1972-28-7174.151.04 mL5.96
Tetrahydrofuran (THF), anhydrous109-99-972.1125 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.97 mmol), 6-chloropurine (920 mg, 5.96 mmol), and triphenylphosphine (1.56 g, 5.96 mmol) in anhydrous THF (25 mL) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) (1.04 mL, 5.96 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired protected carbocyclic nucleoside.

Causality and Self-Validation in Protocols

  • Anhydrous Conditions: The use of anhydrous solvents is critical in both protocols to prevent the quenching of reactive intermediates. In Protocol 1, water would hydrolyze methanesulfonyl chloride. In Protocol 2, water would react with the phosphonium intermediate of the Mitsunobu reaction, leading to the formation of triphenylphosphine oxide and unreacted starting alcohol.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture, ensuring the integrity of the reagents and intermediates.

  • Temperature Control: The initial cooling to 0 °C in both protocols is essential to control the exothermic nature of the reactions and to minimize the formation of byproducts.

  • Stoichiometry: The use of a slight excess of the activating agent (MsCl) or the coupling reagents (DEAD, PPh3, and nucleobase) ensures the complete consumption of the limiting starting alcohol.

  • Work-up and Purification: The aqueous work-up neutralizes acidic byproducts and removes water-soluble impurities. Flash column chromatography is a standard and effective method for purifying the products from unreacted starting materials and reaction byproducts (e.g., triphenylphosphine oxide in the Mitsunobu reaction).

Conclusion

This compound is a valuable and versatile chiral building block for the asymmetric synthesis of carbocyclic nucleoside HIV inhibitors. Its pre-defined stereochemistry and orthogonally protected functional groups allow for the efficient and controlled construction of the complex carbocyclic core of these life-saving drugs. The protocols and strategies outlined in this application note provide a robust framework for researchers and drug development professionals to leverage this key intermediate in the discovery and development of novel antiviral therapeutics.

References

  • Daluge, S. M., et al. (1997). Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir. Organic & Biomolecular Chemistry.
  • Abacavir. New Drug Approvals. (2019).
  • Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry. (2020).
  • Synthesis of Protide analogues of Abacavir and Carbovir.
  • Kim, C. U., et al. (2007). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules.
  • ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. New Drug Approvals. (2014).
  • [Synthesis of analogues of carbocyclic nucleoside]. PubMed.
  • Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor. PubMed Central.
  • Catalytic asymmetric synthesis of carbocyclic C-nucleosides. PubMed Central. (2022).
  • Carbocyclic nucleoside. Wikipedia.
  • The Chemical Synthesis of Abacavir: The Role of Key Intermediates. Ningbo Inno Pharmchem Co.,Ltd. (2025).
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)
  • rac-tert-butyl N-[(1R,3R)
  • Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. PubMed Central.
  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Tre
  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Lirias. (2021).
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • tert-butyl ((1R, 3S)-3-hydroxycyclopentyl)(methyl)
  • 3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R). ChemScene.
  • Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines.
  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)

Sources

Application Note & Protocol: Synthesis of Carbocyclic Nucleoside Analogues from tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of compounds in medicinal chemistry, distinguished from natural nucleosides by the replacement of the furanose ring's oxygen atom with a methylene group.[1] This structural modification imparts significant biological advantages, most notably an increased stability against enzymatic degradation by phosphorylases, which typically cleave the glycosidic bond in natural nucleosides.[1] This enhanced stability often translates to improved pharmacokinetic profiles and prolonged therapeutic effects. Consequently, carbocyclic nucleosides have been extensively investigated and developed as potent antiviral and anticancer agents.[2][3][4][5]

The chiral building block, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, serves as a versatile and strategically important starting material for the stereoselective synthesis of these analogues. Its pre-defined stereochemistry at two centers of the cyclopentane ring provides a robust scaffold for the introduction of various nucleobases, enabling the creation of a diverse library of potential therapeutic agents. This document provides a detailed protocol for the synthesis of both purine and pyrimidine carbocyclic nucleoside analogues from this key intermediate, with a focus on the underlying chemical principles and practical considerations for successful execution.

Synthetic Strategy Overview

The convergent synthetic approach is a highly flexible strategy for preparing a variety of carbocyclic nucleosides.[1] This methodology involves the coupling of a functionalized carbocyclic moiety with a heterocyclic nucleobase.[1] Our strategy hinges on a key Mitsunobu reaction to couple the nucleobase to the cyclopentyl scaffold, followed by deprotection of the amine to yield the final carbocyclic nucleoside analogue.

The overall workflow can be visualized as follows:

Synthetic_Workflow Overall Synthetic Workflow A tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate B Mitsunobu Coupling with Purine/Pyrimidine Base A->B DEAD, PPh3, Nucleobase C Protected Carbocyclic Nucleoside Analogue B->C D Boc Deprotection C->D TFA or HCl E Final Carbocyclic Nucleoside Analogue D->E

Caption: Overall Synthetic Workflow.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich>98%Store at 2-8°C.
Triphenylphosphine (PPh₃)Acros Organics99%Store under inert atmosphere.
Diethyl azodicarboxylate (DEAD)Sigma-Aldrich40% in TolueneCaution: Potentially explosive, handle with care.[6]
Tetrahydrofuran (THF)Fisher ChemicalAnhydrousDistill from sodium/benzophenone before use.
Purine/Pyrimidine Base (e.g., Adenine, Uracil)TCI America>98%Dry in a vacuum oven before use.
Trifluoroacetic acid (TFA)Oakwood Chemical>99%Corrosive: Handle in a fume hood with appropriate PPE.[7]
Dichloromethane (DCM)VWR ChemicalsACS Grade
Saturated Sodium Bicarbonate SolutionLabChem
BrineLabChem
Anhydrous Magnesium SulfateEMD Millipore
Silica GelSorbent Technologies60 Å, 230-400 meshFor column chromatography.
Step 1: Mitsunobu Coupling of Nucleobase

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including the formation of C-N bonds, with inversion of stereochemistry.[6][8] This reaction proceeds via an alkoxyphosphonium salt, which acts as an excellent leaving group for SN2 displacement by a suitable nucleophile, in this case, the nitrogen of a purine or pyrimidine base.[9][10] The pKa of the nucleophile is a critical factor for the success of the reaction.[6]

Protocol for Adenine Coupling:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq), adenine (1.5 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF (10 mL per mmol of the starting carbamate) and stir the suspension at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD (1.5 eq) in anhydrous THF dropwise over 30 minutes. Caution: The addition is exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the protected carbocyclic adenosine analogue.

Expected Outcome: The reaction typically yields the desired N-9 substituted purine analogue as the major product.[11] The stereochemistry at the carbon bearing the newly attached nucleobase will be inverted.

Mitsunobu_Mechanism Key Steps in the Mitsunobu Reaction cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution A PPh3 + DEAD B Betaine Intermediate A->B Nucleophilic attack D Alkoxyphosphonium salt B->D + R-OH, - DEAD-H C R-OH F SN2 Attack D->F E Nucleobase (Nu-H) E->F G Product + Ph3P=O F->G

Caption: Key Steps in the Mitsunobu Reaction.

Step 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[7][12][13] Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the Boc group to generate a carbamic acid, which then spontaneously decarboxylates to yield the free amine.[7][13]

Protocol for Boc Deprotection:

  • Dissolve the protected carbocyclic nucleoside analogue (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).

  • To this solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

  • Dissolve the crude product in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final carbocyclic nucleoside analogue. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Outcome: A high yield of the deprotected carbocyclic nucleoside analogue.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (400 MHz, DMSO-d6) δ ppm13C NMR (101 MHz, DMSO-d6) δ ppm
Protected Adenosine Analogue C₁₅H₂₂N₆O₂318.38Characteristic peaks for Boc, adenine, and cyclopentyl protonsCharacteristic peaks for Boc, adenine, and cyclopentyl carbons
Final Carbocyclic Adenosine Analogue C₁₀H₁₄N₆218.26Disappearance of Boc protons, characteristic peaks for adenine and cyclopentyl protonsDisappearance of Boc carbons, characteristic peaks for adenine and cyclopentyl carbons

Note: Specific NMR shifts will vary depending on the exact structure of the nucleobase and its point of attachment.

Troubleshooting and Key Considerations

  • Mitsunobu Reaction:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The reaction is highly sensitive to moisture. The order of addition of reagents can also be critical.[6]

    • Side Products: Formation of N-7 substituted purine isomers can occur.[14] Reaction conditions such as solvent and temperature can be optimized to improve regioselectivity.

    • Purification: The triphenylphosphine oxide byproduct can be challenging to remove. Precipitation from a non-polar solvent or specific chromatographic techniques may be necessary.

  • Boc Deprotection:

    • Incomplete Reaction: If the reaction stalls, additional TFA can be added, or the reaction time can be extended.

    • Acid-Sensitive Functional Groups: For substrates with other acid-labile groups, milder deprotection methods may be required.[15][16]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of carbocyclic nucleoside analogues from the chiral starting material this compound. The described synthetic route, centered around a key Mitsunobu coupling and a straightforward Boc deprotection, offers a versatile platform for the generation of a wide array of purine and pyrimidine-based carbocyclic nucleosides for further investigation in drug discovery and development programs.

References

Asymmetric Synthesis Strategies for trans-3-N-Boc-aminocyclopentanol: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The enantiomerically pure trans-3-aminocyclopentanol scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for a range of therapeutic agents, including antivirals and kinase inhibitors. The precise spatial arrangement of its amino and hydroxyl groups is paramount for molecular recognition and biological activity. Consequently, the development of robust, stereocontrolled synthetic routes to access its N-Boc protected form, trans-3-N-Boc-aminocyclopentanol, is of significant interest to the drug development community. This guide provides an in-depth analysis of key asymmetric strategies, moving beyond mere procedural descriptions to elucidate the underlying principles and rationale behind each approach. We will explore chemoenzymatic resolutions, substrate-controlled diastereoselective methods, and catalyst-controlled asymmetric transformations, offering detailed, field-proven protocols and comparative data to empower researchers in selecting and implementing the optimal strategy for their specific needs.

Introduction: The Stereochemical Challenge

The synthesis of trans-3-N-Boc-aminocyclopentanol presents a dual stereochemical challenge: establishing the relative trans configuration between the C1 hydroxyl and C3 amino groups, and controlling the absolute stereochemistry to yield a single enantiomer. The molecule possesses two stereocenters (C1 and C3), meaning a non-selective synthesis would result in a mixture of four stereoisomers. Effective strategies must therefore provide elegant solutions to control both diastereoselectivity and enantioselectivity.

This document details three powerful and distinct approaches to achieve this goal:

  • Chemoenzymatic Kinetic Resolution: Leveraging the exquisite selectivity of enzymes to resolve a racemic mixture.

  • Substrate-Controlled Diastereoselective Synthesis: Utilizing a pre-existing stereocenter within the substrate to direct the formation of new stereocenters.

  • Catalyst-Controlled Asymmetric Synthesis: Employing a chiral catalyst to induce enantioselectivity in a reaction involving a prochiral substrate.

Each strategy offers unique advantages in terms of scalability, cost, and access to specific enantiomers, which will be discussed in context.

Strategy 1: Chemoenzymatic Dynamic Kinetic Resolution

This approach is arguably one of the most elegant and efficient for accessing enantiopure chiral amines and alcohols.[1] It begins with an easily accessible racemic mixture of the trans-aminocyclopentanol. An enzyme is then used to selectively acylate one of the enantiomers, allowing the acylated and unreacted enantiomers to be separated. This method's power lies in the high enantioselectivity often exhibited by enzymes like lipases.[2]

Principle of the Method: Kinetic resolution differentiates two enantiomers in a racemic mixture because one reacts faster than the other with a chiral catalyst or reagent, in this case, a lipase.[3] The enzyme's chiral active site preferentially binds and acylates one enantiomer (e.g., the (1R,3S)-enantiomer) while the other (e.g., the (1S,3R)-enantiomer) reacts much more slowly. This results in an enantioenriched sample of the unreacted alcohol and the acylated product, which can then be separated. Using an irreversible acylating agent like vinyl acetate is highly advantageous; its enol byproduct tautomerizes to acetaldehyde, driving the equilibrium towards the products.

chemoenzymatic_workflow racemic_precursor Racemic trans-3- Aminocyclopentanol boc_protection Boc Protection ((Boc)₂O) racemic_precursor->boc_protection racemic_boc Racemic trans-3-N-Boc- Aminocyclopentanol boc_protection->racemic_boc enzymatic_resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_boc->enzymatic_resolution mixture Mixture of: (1S,3R)-Alcohol (unreacted) (1R,3S)-Acetate (acylated) enzymatic_resolution->mixture separation Chromatographic Separation mixture->separation enantiomer1 Enantiopure (1S,3R)-Alcohol separation->enantiomer1 Slower reacting enantiomer2_acetate Enantiopure (1R,3S)-Acetate separation->enantiomer2_acetate Faster reacting hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) enantiomer2_acetate->hydrolysis enantiomer2 Enantiopure (1R,3S)-Alcohol hydrolysis->enantiomer2 diels_alder_workflow start Boc-NHOH + Cyclopentadiene da_reaction Hetero-Diels-Alder (in-situ nitroso generation) start->da_reaction adduct Racemic Bicyclic Oxazine Adduct da_reaction->adduct reduction1 N-O Bond Reduction (Zn/AcOH) adduct->reduction1 racemic_amino_ol Racemic cis-Amino Alcohol (unsaturated) reduction1->racemic_amino_ol enzymatic_res Lipase-Catalyzed Resolution racemic_amino_ol->enzymatic_res separated Enantiopure Acetate + Enantiopure Alcohol enzymatic_res->separated hydrogenation Hydrogenation (Pd/C) (on desired enantiomer) separated->hydrogenation final_product Enantiopure trans- Aminocyclopentanol Derivative hydrogenation->final_product asymm_hydrog_workflow prochiral Prochiral Substrate (e.g., N-Boc-3-aminocyclopentenone) hydrogenation Asymmetric Hydrogenation prochiral->hydrogenation product Enantioenriched Product (cis-N-Boc-3-aminocyclopentanone) hydrogenation:e->product:w [Rh(COD)(L*)]BF₄ H₂ (gas) reduction Diastereoselective Reduction product->reduction final_product trans-3-N-Boc- Aminocyclopentanol reduction:e->final_product:w L-Selectride

Sources

Large-scale preparation method for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Preparation of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key chiral building block in modern pharmaceutical development. The outlined strategy prioritizes scalability, stereochemical control, and process efficiency, moving beyond theoretical laboratory methods to address the practical challenges of industrial production. We present a multi-step synthesis commencing with a hetero-Diels-Alder reaction, followed by a pivotal enzymatic kinetic resolution step, and concluding with catalytic hydrogenation. This application note details the strategic rationale behind the chosen pathway, provides step-by-step protocols, and offers guidance on process control and characterization, targeting researchers, chemists, and engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The enantiomerically pure cis-1,3-aminocyclopentanol scaffold is a privileged motif in a variety of biologically active molecules and approved pharmaceuticals. Specifically, this compound serves as a critical intermediate, where the defined stereochemistry of its amine and hydroxyl groups is paramount for the efficacy of the final active pharmaceutical ingredient (API).[1]

The large-scale production of such chiral molecules presents significant challenges. While classical chiral resolution of a racemic mixture is a straightforward concept, it is often economically unviable due to the inherent 50% loss of material, unless an efficient racemization and recycling protocol is implemented.[2][3] Asymmetric synthesis, which builds the desired stereochemistry from achiral or prochiral precursors, offers a more atom-economical and elegant solution for industrial applications.[4][5]

This guide focuses on a robust and scalable synthetic route that combines the power of a stereoselective cycloaddition with the precision of biocatalysis. The chosen strategy involves three key stages:

  • Scaffold Construction: A hetero-Diels-Alder reaction between cyclopentadiene and a Boc-protected nitroso species to rapidly construct the core aminocyclopentene ring system.

  • Enantioselective Resolution: An enzymatic kinetic resolution (EKR) using lipase to selectively acylate one enantiomer of the racemic intermediate, allowing for the isolation of the desired enantiopure alcohol with high optical purity.

  • Final Reduction: A catalytic hydrogenation to saturate the cyclopentene ring, yielding the target compound.

This hybrid chemo-enzymatic approach is designed for high fidelity, operational simplicity, and scalability, making it suitable for kilogram-scale production and beyond.

Overall Synthetic Pathway

The selected pathway is a four-step sequence starting from readily available commercial materials.

Synthetic_Pathway SM Starting Materials (Cyclopentadiene, Boc-NHOH) Int1 cis-N-Boc-2-oxa-3-azabicyclo[2.2.1]hept-5-ene SM->Int1 Step 1: Hetero-Diels-Alder Int2 rac-tert-Butyl ((1R,3R,4S,5S)-4-hydroxycyclopent-2-en-1-yl)carbamate Int1->Int2 Step 2: Reductive Ring Opening Int3_Resolved tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (Desired Enantiomer) Int2->Int3_Resolved Step 3: Enzymatic Kinetic Resolution (EKR) (CAL-B, Vinyl Acetate) Int3_Acylated Acylated (1R,4S) Enantiomer Int2->Int3_Acylated FP Final Product This compound Int3_Resolved->FP Step 4: Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall synthetic scheme for this compound.

Detailed Protocols and Methodologies

Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Bill of Materials for a 1 kg Scale Batch
ReagentCAS No.MW ( g/mol )QuantityMolesNotes
tert-Butyl carbamate155396-71-7117.151.00 kg8.53Starting material for Boc-NHOH
Di-tert-butyl dicarbonate24424-99-5218.252.04 kg9.35Boc protecting agent
Hydroxylamine (50% in H₂O)7803-49-833.030.62 L~10.2
Cyclopentadiene (cracked)77-73-666.100.85 L10.2Freshly prepared before use
Copper(II) Chloride7447-39-4134.4557 g0.43Catalyst
Zinc Powder (<10 µm)7440-66-665.382.23 kg34.1Reducing agent
Acetic Acid (glacial)64-19-760.054.9 L85.3Solvent/Proton source
Candida antarctica Lipase B9001-62-1N/A150 gN/ABiocatalyst
Vinyl Acetate108-05-486.090.55 L5.8Acyl donor
Palladium on Carbon (10%)7440-05-3106.4250 gN/AHydrogenation catalyst
Ethyl Acetate141-78-688.11~40 LN/ASolvent
Tetrahydrofuran (THF)109-99-972.11~25 LN/ASolvent
Methanol67-56-132.04~10 LN/ASolvent
Step 1: Synthesis of tert-Butyl Hydroxylamine (Boc-NHOH)

This procedure is based on established methods for the N-protection of hydroxylamine.

  • Setup: Equip a 20 L jacketed reactor with a mechanical stirrer, thermocouple, and a dropping funnel.

  • Charge: Add hydroxylamine (50% in water, 0.62 L) and THF (5.0 L) to the reactor. Cool the solution to 0-5 °C.

  • Reaction: Prepare a solution of Di-tert-butyl dicarbonate (2.04 kg) in THF (5.0 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Work-up: Add water (5.0 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2.5 L). Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl hydroxylamine as a white solid or oil, which can be used directly in the next step.

Step 2 & 3: Hetero-Diels-Alder and Reductive Ring Opening

This sequence is adapted from patented industrial routes for similar scaffolds.[6]

  • Setup: In a 50 L reactor, charge the crude tert-butyl hydroxylamine from the previous step, 2-methyltetrahydrofuran (10 L), and copper(II) chloride (57 g).

  • Oxidation & Cycloaddition: Cool the mixture to 20-25 °C. Slowly add freshly cracked cyclopentadiene (0.85 L) over 1 hour. A mild exotherm may be observed. Stir the reaction at 25-30 °C for 18-24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the hydroxylamine.

  • Filtration: Once the cycloaddition is complete, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude bicyclic intermediate, cis-N-Boc-2-oxa-3-azabicyclo[2.2.1]hept-5-ene.

  • Reduction Setup: Charge the crude intermediate into a 100 L reactor. Add a mixture of acetic acid (4.9 L) and water (4.9 L). Cool the solution to 10 °C.

  • Reductive Opening: Add zinc powder (2.23 kg) portion-wise over 4-5 hours, ensuring the internal temperature does not exceed 30 °C. The reaction is highly exothermic.

  • Stirring & Filtration: Stir the resulting slurry at room temperature for 8-10 hours. Upon completion, filter the mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with ethyl acetate (5.0 L).

  • Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 5.0 L).

  • Isolation: Combine the organic layers, wash with brine (5.0 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic alcohol, rac-tert-Butyl ((1R,3R,4S,5S)-4-hydroxycyclopent-2-en-1-yl)carbamate. This material is typically a viscous oil or semi-solid.

Step 4: Enzymatic Kinetic Resolution (EKR)

This protocol leverages the high enantioselectivity of lipases for the resolution of cyclic allylic alcohols.[7]

EKR_Workflow cluster_0 Reaction Vessel cluster_1 Post-Reaction Mixture cluster_2 Separation Racemate Racemic Alcohol (+/-) Reaction Selective Acylation Racemate->Reaction Enzyme Lipase (CAL-B) Enzyme->Reaction AcylDonor Vinyl Acetate AcylDonor->Reaction Solvent Solvent (e.g., MTBE) Solvent->Reaction DesiredAlc Desired (1S,4R)-Alcohol (Unreacted) Reaction->DesiredAlc AcylatedEster Acylated (1R,4S)-Ester Reaction->AcylatedEster Chromatography Large-Scale Chromatography (MPLC or SMB) DesiredAlc->Chromatography AcylatedEster->Chromatography DesiredProduct Isolated (1S,4R)-Alcohol Chromatography->DesiredProduct Byproduct Isolated Ester Chromatography->Byproduct

Figure 2: Workflow for the Enzymatic Kinetic Resolution (EKR) step.

  • Setup: Charge the crude racemic alcohol (~1.5 kg, assuming ~70% yield from step 1) and MTBE (15 L) into a 50 L reactor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, 150 g).

  • Reaction: Add vinyl acetate (0.55 L, ~0.55 equivalents). Stir the suspension at 30 °C.

  • Monitoring: Monitor the reaction progress closely using chiral HPLC. The goal is to reach ~50% conversion, where the enantiomeric excess (e.e.) of the remaining alcohol is >99%. This typically takes 24-48 hours.

  • Filtration: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: Concentrate the filtrate. The resulting mixture of the desired alcohol and the acylated ester can be separated by medium pressure liquid chromatography (MPLC) on a silica gel column, eluting with a hexane/ethyl acetate gradient.

  • Isolation: Combine the fractions containing the pure desired alcohol, tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, and concentrate under reduced pressure.

Step 5: Catalytic Hydrogenation
  • Setup: In a suitable high-pressure hydrogenator (e.g., a Parr reactor), charge the resolved alcohol from the previous step (~0.5 kg, assuming ~45% yield in resolution) and methanol (5.0 L).

  • Catalyst: Carefully add 10% Palladium on Carbon (50 g, ~10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge with nitrogen several times, then purge with hydrogen. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 6-12 hours.

  • Filtration: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with methanol (1.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, this compound, as a white crystalline solid.

Process Control and Characterization

StepCritical ParametersIn-Process Control (IPC) MethodExpected Outcome
1-3 Temperature, Reagent StoichiometryTLC, HPLCFormation of racemic alcohol intermediate
4. EKR Conversion Percentage, Time, Temp.Chiral HPLC~50% conversion, >99% e.e. of remaining alcohol
5. Hydrogenation Hydrogen Pressure, Catalyst LoadingHydrogen Uptake, HPLCComplete saturation of the double bond
Final Product N/A¹H NMR, ¹³C NMR, Mass Spec, Chiral HPLC, Melting PointStructure confirmation, Chemical Purity >99%, e.e. >99%

Conclusion

The chemo-enzymatic route detailed in this application note presents a scalable and efficient method for producing high-purity this compound. By strategically employing a hetero-Diels-Alder reaction for scaffold synthesis and an enzymatic kinetic resolution for establishing chirality, this process overcomes the limitations of classical resolution and provides a reliable pathway for manufacturing this critical pharmaceutical intermediate at an industrial scale. The protocols have been designed with safety, efficiency, and reproducibility as primary considerations for professionals in drug development and chemical manufacturing.

References

  • CN109988073A - Method for preparing single configuration 3-aminocyclopentanol by chiral resolution.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem. [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules. [Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of Optically Active Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Aminocyclopentanols

Optically active aminocyclopentanols are crucial building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold, adorned with stereochemically defined amino and hydroxyl functionalities, serves as a valuable pharmacophore in a wide array of therapeutic agents, including antiviral and anti-cancer drugs. The precise spatial arrangement of these functional groups is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles. Consequently, the development of efficient and scalable methods for the production of enantiomerically pure aminocyclopentanols is a critical endeavor in pharmaceutical research and development.

Chemoenzymatic methods, which leverage the exquisite stereoselectivity of enzymes, have emerged as a powerful and sustainable alternative to traditional chemical synthesis for accessing these chiral intermediates. Among these, enzymatic kinetic resolution (EKR) of racemic aminocyclopentanols has proven to be a particularly effective strategy. This application note provides a detailed guide to the principles, protocols, and analytical methods for the lipase-catalyzed resolution of aminocyclopentanols, offering researchers a practical framework for producing these valuable chiral building blocks.

Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a process in which an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, while leaving the other enantiomer largely unreacted. This selectivity arises from the three-dimensional structure of the enzyme's active site, which preferentially binds and acts upon one enantiomer over the other.

In the context of aminocyclopentanols, lipases are the most commonly employed enzymes. Lipases, in non-aqueous media, can catalyze the enantioselective acylation of the hydroxyl or amino group of the aminocyclopentanol. Typically, an acyl donor, such as an activated ester (e.g., vinyl acetate), is used. The enzyme selectively transfers the acyl group to one enantiomer, forming an acylated product, while the other enantiomer remains as the unreacted alcohol or amine.

The success of a kinetic resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion percentage. Ideally, the reaction is stopped at or near 50% conversion, at which point a high e.e. for both the acylated product and the unreacted aminocyclopentanol can be achieved.

Key Enzymes and Reagents

The choice of enzyme, acyl donor, and solvent system is critical for achieving high enantioselectivity and reaction efficiency.

  • Enzymes:

    • Lipase from Pseudomonas cepacia (now Burkholderia cepacia) : Often available as Lipase PS or Amano Lipase PS, this enzyme is widely recognized for its broad substrate specificity and high enantioselectivity in the resolution of various alcohols and amines.[1] It is commercially available in both soluble and immobilized forms.[2][3]

    • Candida antarctica Lipase B (CAL-B) : Commercially available as Novozym® 435, this immobilized lipase is one of the most versatile and widely used biocatalysts in organic synthesis.[4][5] It is known for its high thermal stability and activity in organic solvents.

  • Acyl Donors:

    • Vinyl Acetate: A highly efficient and commonly used acyl donor. The vinyl alcohol released as a byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[6]

    • 2,2,2-Trifluoroethyl Butanoate: Another effective acyl donor that often leads to high enantioselectivity.[7]

    • Isopropenyl Acetate: Similar to vinyl acetate, it provides an irreversible acylation.

  • Solvents:

    • Ethers: Diethyl ether, diisopropyl ether, and tert-butyl methyl ether (TBME) are frequently used and have been shown to promote high enantioselectivity.[6]

    • Hydrocarbons: Hexane and toluene are also common choices.

    • Solvent Mixtures: Mixtures, such as TBME and tert-amyl alcohol, can be employed to improve the solubility of the substrate and enhance enantioselectivity.[7]

Experimental Protocols

The following protocols provide a general framework for the lipase-catalyzed kinetic resolution of aminocyclopentanols. Optimization of specific parameters (e.g., enzyme loading, temperature, reaction time) may be necessary for different substrates.

Protocol 1: Lipase-Catalyzed Acylation of trans-2-(N,N-Dialkylamino)cyclopentanols

This protocol is based on the successful resolution of trans-2-(N,N-dialkylamino)cyclopentanols, which are valuable precursors for chiral ligands and pharmaceutical intermediates.[8]

Materials:

  • Racemic trans-2-(N,N-dialkylamino)cyclopentanol

  • Lipase PS from Pseudomonas cepacia (immobilized or free powder)

  • Vinyl acetate

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the racemic trans-2-(N,N-dialkylamino)cyclopentanol (1.0 eq) in anhydrous diethyl ether to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add vinyl acetate (2.0-3.0 eq) to the solution.

  • Enzyme Addition: Add Lipase PS (typically 50-100 mg per mmol of substrate).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Work-up and Purification:

    • Wash the filtered enzyme with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the resulting mixture of the unreacted amino alcohol and the acylated product by column chromatography on silica gel. A gradient of a suitable solvent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine) is typically used to separate the less polar acetate from the more polar alcohol.

  • Characterization: Characterize the purified enantiomers by standard analytical techniques (NMR, IR, MS) and determine their enantiomeric purity by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed N-Acylation of cis-2-Aminocyclopentanecarboxamide

This protocol is adapted from the resolution of aminocyclopentanecarboxamides, which are precursors to the antifungal agent cispentacin.[7]

Materials:

  • Racemic cis-2-aminocyclopentanecarboxamide

  • Candida antarctica Lipase B (Novozym® 435)

  • 2,2,2-Trifluoroethyl butanoate

  • Solvent mixture: tert-butyl methyl ether (TBME) / tert-amyl alcohol (TAA) (e.g., 1:1 v/v)

  • Standard laboratory glassware

  • Orbital shaker with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a sealed vial, prepare a solution of racemic cis-2-aminocyclopentanecarboxamide (0.05 M) in the TBME/TAA solvent mixture.

  • Enzyme Addition: Add Novozym® 435 (e.g., 50 mg/mL).

  • Initiation of Reaction: Add 2,2,2-trifluoroethyl butanoate (0.1 M) to initiate the reaction.

  • Incubation: Shake the reaction mixture at a controlled temperature (e.g., 48 °C).

  • Reaction Monitoring: Monitor the reaction progress and enantiomeric excess by taking samples at intervals, filtering off the enzyme, and analyzing by gas chromatography (GC) or chiral HPLC.

  • Reaction Termination and Work-up: Once the desired conversion (around 50%) is achieved, filter off the immobilized enzyme. The filtrate contains the unreacted amino amide and the acylated product, which can be separated by chromatography.

Data Presentation: Representative Results

The following table summarizes typical results obtained from the lipase-catalyzed resolution of aminocyclopentanol derivatives, demonstrating the high enantioselectivity achievable with this method.

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. (%) of Unreacted Substratee.e. (%) of ProductEnantiomeric Ratio (E)Reference
(±)-trans-2-(N,N-Dimethylamino)cyclopentanolLipase PSVinyl AcetateDiethyl ether24~50>99>99>200[8]
(±)-cis-2-AminocyclopentanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)46468398>200[7]
(±)-trans-2-AminocyclopentanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)55099>99>200[7]
(±)-cis-2-AzidocyclopentanolLipase PSVinyl AcetateDiisopropyl ether2450>9998>200[9]

Note: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity.

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

General Protocol for Chiral HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the purified unreacted substrate or the acylated product in the mobile phase or a compatible solvent. For aminocyclopentanols, derivatization with a UV-active agent (e.g., a benzoyl group) may be necessary for detection if the compound lacks a chromophore.

  • Instrumentation:

    • HPLC system with a UV or other suitable detector.

    • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating enantiomers of cyclic compounds.[10]

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds like aminocyclopentanols, a small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) is used.[11]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm if a chromophore is present).

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: e.e. (%) = [ (A1 - A2) / (A1 + A2) ] * 100

Visualizations

Mechanism of Lipase-Catalyzed Kinetic Resolution

G cluster_0 Enzyme Active Site Enzyme_Ser-OH Enzyme (Ser-OH) Acyl-Enzyme Acyl-Enzyme Intermediate Enzyme_Ser-OH->Acyl-Enzyme Acylation Racemic_Aminocyclopentanol Racemic Aminocyclopentanol (R-OH and S-OH) Racemic_Aminocyclopentanol->Enzyme_Ser-OH (R)-Enantiomer (fast reaction) S-OH (S)-Unreacted Aminocyclopentanol Racemic_Aminocyclopentanol->S-OH (S)-Enantiomer (slow/no reaction) Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme_Ser-OH Acyl-Enzyme->Enzyme_Ser-OH Regeneration R-O-Acyl (R)-Acylated Product Acyl-Enzyme->R-O-Acyl Acyl Transfer

Caption: Mechanism of lipase-catalyzed kinetic resolution of an aminocyclopentanol.

Experimental Workflow for Enzymatic Resolution

G Start Racemic Aminocyclopentanol Reaction Enzymatic Acylation (Lipase, Acyl Donor, Organic Solvent) Start->Reaction Monitoring Reaction Monitoring (Chiral HPLC/GC) Reaction->Monitoring Monitoring->Reaction < 50% conversion Workup Reaction Work-up (Enzyme Filtration) Monitoring->Workup ~50% conversion Purification Purification (Column Chromatography) Workup->Purification Product_1 Enantiopure Acylated Product Purification->Product_1 Product_2 Enantiopure Unreacted Aminocyclopentanol Purification->Product_2

Caption: General experimental workflow for the enzymatic resolution of aminocyclopentanols.

Conclusion and Field-Proven Insights

The enzymatic kinetic resolution of aminocyclopentanols is a robust and highly effective method for producing these chiral building blocks with high enantiomeric purity. The choice of lipase, particularly from Pseudomonas cepacia or Candida antarctica B, coupled with an irreversible acyl donor like vinyl acetate in an appropriate organic solvent, provides a reliable platform for this transformation.

Expert Insights:

  • Enzyme Immobilization: Using an immobilized enzyme, such as Novozym® 435, greatly simplifies the work-up process, as the enzyme can be easily removed by filtration and potentially reused, enhancing the cost-effectiveness and sustainability of the process.

  • Kazlauskas' Rule: As a predictive tool, Kazlauskas' rule can often be applied to lipase-catalyzed resolutions of secondary alcohols. This rule states that the enantiomer with the hydroxyl group on the right side in a specific orientation (large substituent on the left, small substituent in the front) will be acylated faster. While not universally applicable to all substrates, it can be a useful guideline for predicting the stereochemical outcome.[6]

  • Dynamic Kinetic Resolution (DKR): For even higher yields (theoretically up to 100%), dynamic kinetic resolution can be employed. This involves coupling the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, typically using a chemical catalyst. This advanced technique can be particularly valuable for large-scale industrial applications.

By following the principles and protocols outlined in this application note, researchers can confidently implement enzymatic resolution methods to access optically active aminocyclopentanols, thereby accelerating the discovery and development of novel chiral pharmaceuticals.

References

  • González-Sabín, J., Gotor, V., & Rebolledo, F. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology journal, 1(7-8), 835-41. [Link]

  • Luna, A., Astorga, C., Fülöp, F., & Gotor, V. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487. [Link]

  • González-Sabín, J., Gotor, V., & Rebolledo, F. (2002). Chemoenzymatic preparation of optically active trans-2-(N,N-dialkylamino)cyclopentanols and their application as chiral ligands. Tetrahedron: Asymmetry, 13(15), 1647-1653. [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]

  • Forgó, P., & Fülöp, F. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 12(12), 1779-1785. [Link]

  • Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(8), 1211-1219. [Link]

  • Forgó, P., & Fülöp, F. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-176. [Link]

  • Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. PubMed. [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(6). [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-171. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Lipases-catalyzed kinetic resolution of alcohols. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-13. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2007). A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans-Cyclopentane-1,2-Diamine Derivatives. The Journal of Organic Chemistry, 72(4), 1337-1343. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 198. [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. (2025). Angewandte Chemie International Edition, e202505976. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ACS Catalysis. [Link]

  • Enzymatic strategies for asymmetric synthesis. (2021). Chemical Society Reviews, 50(15), 8585-8623. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Quyen, D. T., et al. (2003). High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding. Applied and Environmental Microbiology, 69(5), 2449-2455. [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2004). The Journal of Organic Chemistry, 69(8), 2854-2857. [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). ACS Catalysis, 12(18), 11367-11373. [Link]

  • Lipase catalyse glycerolysis for kinetic resolution of racemates. (2008). Biocatalysis and Biotransformation, 26(4), 308-312. [Link]

  • Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations, 10(9), 481. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). International Journal of Molecular Sciences, 22(16), 8949. [Link]

  • Chiral Drug Separation. (2005). In Encyclopedia of Analytical Science (pp. 40-47). [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. (2024). Reaction Chemistry & Engineering. [Link]

  • Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. (1996). The Journal of Organic Chemistry, 61(9), 3179-3186. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Pharmaceutical Sciences and Research, 2(2), 241-251. [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. (2024). Reaction Chemistry & Engineering. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

  • Enzymatic Kinetic Resolution of Primary Allenic Alcohols. Application to the Total Synthesis and Stereochemical Assignment of Striatisporolide A. (2012). The Journal of Organic Chemistry, 77(17), 7473-7482. [Link]

  • Lipase-Catalyzed Kinetic Resolution of (±)- cis -Flavan-4-ol and Its Acetate: Synthesis of Chiral 3-Hydroxyflavanones. (2014). The Journal of Organic Chemistry, 79(11), 5225-5231. [Link]

Sources

Application Notes and Protocols: Leveraging tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Cyclopentane Scaffolds in Drug Discovery

The cyclopentane ring is a prevalent structural motif in a multitude of biologically active molecules, including prostaglandins and steroids. In the realm of synthetic pharmaceuticals, the incorporation of a chiral cyclopentane core has proven to be a highly effective strategy for developing potent and selective therapeutic agents. This is largely due to the rigid, three-dimensional structure of the cyclopentane ring, which allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and specificity for biological targets. Carbocyclic nucleoside analogues, where the ribose sugar is replaced by a cyclopentane ring, are a prominent class of drugs that exemplify this principle, exhibiting greater metabolic stability and potent antiviral activity.[1]

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate emerges as a preeminent chiral building block for the synthesis of these complex molecules. Its bifunctional nature, possessing a protected amine and a secondary alcohol on a stereochemically defined cyclopentane framework, offers medicinal chemists a versatile platform for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. The hydroxyl group serves as a handle for a variety of chemical transformations, including oxidation, esterification, and nucleophilic substitution, allowing for the introduction of diverse pharmacophoric elements.

These application notes will provide an in-depth guide to the strategic use of this compound in the synthesis of key pharmaceutical intermediates. We will explore its application in the synthesis of precursors for antiviral agents and Janus kinase (JAK) inhibitors, complete with detailed, field-proven experimental protocols and a discussion of the underlying chemical principles.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 207729-04-2[2]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
Appearance Solid[3]
Boiling Point 321 °C[3]
Density 1.08 g/cm³[3]
Storage Sealed in dry, 2-8 °C[4]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Application I: Synthesis of a Key Intermediate for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, such as the anti-HIV agent Abacavir, are a critical class of antiviral drugs. The synthesis of these molecules often relies on a chiral cyclopentene backbone. This compound is an ideal precursor for constructing such scaffolds. The following workflow outlines the conversion of this building block to a versatile cyclopentene intermediate.

G A tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate B Oxidation (e.g., PCC, Swern) A->B Step 1 C tert-Butyl ((R)-3-oxocyclopentyl)carbamate B->C D Wittig Reaction (e.g., Ph3P=CH2) C->D Step 2 E tert-Butyl ((R)-3-methylenecyclopentyl)carbamate D->E F Deprotection (e.g., TFA, HCl) E->F Step 3 G (R)-3-methylenecyclopentan-1-amine F->G H Coupling with Pyrimidine/Purine Base G->H Step 4 I Carbocyclic Nucleoside Analogue H->I

Caption: Synthetic workflow from the chiral building block to a carbocyclic nucleoside analogue.

Protocol 1: Oxidation of the Hydroxyl Group

The initial step involves the oxidation of the secondary alcohol to a ketone. This transformation is crucial as it sets the stage for introducing the exocyclic double bond characteristic of many carbocyclic nucleosides.

Principle: The Swern oxidation is a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions, thus minimizing the risk of side reactions. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride. The resulting alkoxysulfonium salt undergoes an intramolecular elimination to yield the ketone.

Reagents and Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of DMSO (1.5 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl ((R)-3-oxocyclopentyl)carbamate.

Application II: Synthesis of a Precursor for Janus Kinase (JAK) Inhibitors

Janus kinase (JAK) inhibitors, such as Tofacitinib, are a class of targeted therapies used in the treatment of autoimmune diseases like rheumatoid arthritis.[5] The core structure of Tofacitinib features a chiral 3-amino-4-methylpiperidine moiety. While not a direct precursor, this compound can be envisioned as a starting point for the synthesis of novel cyclopentane-based JAK inhibitor analogues, a strategy employed to mitigate metabolic liabilities of existing drugs.[5]

G cluster_0 Functional Group Interconversion cluster_1 Coupling and Final Product A tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate B Mitsunobu Reaction (Inversion of Stereochemistry) A->B C tert-Butyl ((1R,3S)-3- azidocyclopentyl)carbamate B->C D Reduction of Azide (e.g., H2, Pd/C) C->D E tert-Butyl ((1R,3S)-3- aminocyclopentyl)carbamate D->E F Coupling with Heterocycle (e.g., Pyrrolo[2,3-d]pyrimidine) E->F G N-Boc Deprotection F->G H Amide Coupling G->H I Cyclopentane-based JAK Inhibitor Analogue H->I

Caption: Synthetic pathway towards a cyclopentane-based JAK inhibitor analogue.

Protocol 2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[6][7] This protocol describes the conversion of the cis-hydroxycarbamate to a trans-azido derivative, which can then be reduced to the corresponding amine with retention of configuration.

Principle: The Mitsunobu reaction involves the activation of an alcohol with a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which then undergoes an Sₙ2 reaction with a suitable nucleophile. The use of an azide source, such as diphenylphosphoryl azide (DPPA), as the nucleophile results in the formation of an azide with inversion of stereochemistry.

Reagents and Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) to the reaction mixture. The solution may turn from colorless to a pale yellow.

  • Add DPPA (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl ((1R,3S)-3-azidocyclopentyl)carbamate.

Protocol 3: N-Boc Deprotection

The final stages of many synthetic routes require the deprotection of the amine. The Boc group is typically removed under acidic conditions.

Principle: The acid-catalyzed deprotection of a Boc group involves the protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.

Reagents and Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Step-by-Step Procedure (using TFA):

  • Dissolve the Boc-protected amine in DCM.

  • Add trifluoroacetic acid (5-10 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block that provides a streamlined entry into the synthesis of complex and stereochemically rich pharmaceutical compounds. The protocols outlined herein demonstrate its utility in the preparation of key intermediates for antiviral carbocyclic nucleosides and novel cyclopentane-based JAK inhibitors. The strategic application of this building block, coupled with well-established synthetic transformations, can significantly shorten synthetic routes and facilitate the exploration of novel chemical space in drug discovery. As the demand for enantiomerically pure compounds continues to grow, the importance of such readily available and versatile chiral synthons will undoubtedly increase.

References

  • Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (2022). Drug Metabolism and Pharmacokinetics, 43, 100439.
  • Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. (1997). Archiv der Pharmazie, 330(8), 265-269.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(19), 32-38.
  • Tofacitinib synthesis. (n.d.). University of Nebraska-Lincoln.
  • Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. (1997). Lirias - KU Leuven.
  • Cobalt-assisted route to rare carbocyclic C-ribonucleosides. (2023). RSC Advances, 13(33), 23098-23103.
  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020). University of Hamburg, Department of Chemistry.
  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. (2006). Journal of Medicinal Chemistry, 49(3), 1140-1148.
  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2024). Journal of Pharmaceutical Analysis, 14(2), 199-214.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of abacavir. (2007).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6537.
  • PROCESS FOR THE PREPARATION OF ABACAVIR. (2012).
  • Process for the preparation of abacavir. (2008).
  • The Chemical Synthesis of Abacavir: The Role of Key Intermedi
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. (n.d.). Home Sunshine Pharma.
  • rac-tert-butyl N-[(1R,3R)
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (2025). Organic Chemistry Frontiers.
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (n.d.).
  • tert-butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)
  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8. (n.d.). Sigma-Aldrich.
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082. (n.d.). PubChem.
  • 154748-63-7|tert-Butyl (3-hydroxycyclobutyl)
  • 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)
  • tert-butyl N-[(1S,3S)
  • Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. (2002). Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891.
  • Synthesis and diastereoselective reactions of n,n-dibenzylamino aldehydes and related compounds. (n.d.). Semantic Scholar.

Sources

Synthetic Routes to Carbocyclic Thymidine Utilizing Cyclopentyl Carbamate Precursors: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleosides, where a methylene group replaces the furanose ring oxygen, exhibit enhanced metabolic stability and are a cornerstone in the development of antiviral and anticancer therapeutics.[1] This application note provides a detailed guide to the synthesis of carbocyclic thymidine, a key analogue in this class, with a strategic focus on the use of cyclopentyl carbamate precursors. We will explore a linear synthetic approach, wherein the pyrimidine ring is systematically constructed upon a chiral cyclopentylamine scaffold. This methodology offers precise control over stereochemistry and functional group manipulations, critical for the synthesis of biologically active molecules. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a practical framework for the synthesis of carbocyclic thymidine and related nucleoside analogues.

Introduction: The Rationale for Carbocyclic Nucleosides and the Strategic Role of Carbamate Precursors

Natural nucleosides, while fundamental to cellular processes, are often susceptible to enzymatic degradation, limiting their therapeutic efficacy. The substitution of the endocyclic oxygen atom of the ribose moiety with a carbon atom to create carbocyclic nucleosides imparts significant resistance to cleavage by nucleoside phosphorylases.[1] This structural modification enhances the pharmacokinetic profile of these analogues, making them attractive candidates for drug development.

The synthesis of these complex molecules is a significant challenge, demanding precise control over stereochemistry and functional group compatibility. A linear synthetic strategy, which involves the stepwise construction of the heterocyclic base onto a pre-existing carbocyclic core, offers a high degree of control. In this context, cyclopentyl carbamate derivatives, such as N-Boc-protected aminocyclopentanols, serve as ideal starting materials. The carbamate group, typically a tert-butyloxycarbonyl (Boc) group, provides robust protection for the amine functionality throughout the initial synthetic steps. Its stability to a wide range of reagents, coupled with its facile and clean removal under acidic conditions, makes it an exemplary choice for multi-step organic synthesis.

This application note will detail a synthetic route that leverages the unique properties of cyclopentyl carbamate precursors to achieve an efficient and stereocontrolled synthesis of carbocyclic thymidine.

Overall Synthetic Strategy: A Linear Approach

The proposed synthetic route to carbocyclic thymidine from an N-Boc-protected aminocyclopentanol is depicted below. This linear strategy involves the sequential construction of the thymine ring onto the cyclopentylamine scaffold.

Synthetic_Pathway A N-Boc-aminocyclopentanol B Protected Amino-aldehyde A->B Oxidation C Ureidocyclopentane Acrylate B->C Wittig Reaction & Urea Formation D Dihydrothymine Precursor C->D Michael Addition (Ring Closure) E Carbocyclic Thymidine D->E Oxidation & Deprotection Convergent_Pathway cluster_0 Cyclopentane Precursor Synthesis cluster_1 Thymine Moiety A Protected Carbocyclic Ketone B Protected Cyclopentanol A->B Stereoselective Reduction D Protected Carbocyclic Thymidine B->D Mitsunobu Coupling C N3-Benzoylthymine C->D E Carbocyclic Thymidine D->E Deprotection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. Drawing from established protocols and field experience, this document provides in-depth, practical solutions to challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before embarking on or while optimizing this synthesis.

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method involves the Boc-protection of the corresponding amine, (1R,3R)-3-aminocyclopentanol. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.[1] The choice of base and solvent can be critical and is a common area for optimization.

Q2: Why is the stereochemistry, specifically the (1R,3R) configuration, important?

A2: The specific stereoisomer, (1R,3R), is often a crucial structural component in various pharmaceutical compounds. Maintaining stereochemical integrity throughout the synthesis is paramount to ensure the desired biological activity and to meet regulatory standards. The starting material, (1R,3R)-3-aminocyclopentanol, is a chiral building block, and the reaction conditions for Boc-protection are generally mild enough to prevent racemization.

Q3: What are the critical quality attributes of the final product I should be monitoring?

A3: Beyond yield, the key quality attributes are:

  • Purity: Assessed by techniques like HPLC, LC-MS, and NMR to identify and quantify any impurities.

  • Stereochemical Integrity: Enantiomeric excess (e.e.) should be determined using a chiral analytical method (e.g., chiral HPLC) to ensure no racemization has occurred.

  • Residual Solvents: Assessed by GC-HS to ensure they are below acceptable limits.

  • Appearance: The product is typically a solid.[2]

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section is structured to address specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

You've completed the reaction, and after workup and purification, the isolated yield of this compound is significantly lower than expected.

Q: I'm experiencing a low yield in my Boc-protection reaction. What are the first things I should check?

A: When faced with a low yield, a systematic evaluation of your reagents and reaction conditions is the first critical step.[3]

Potential Causes & Solutions:

  • Reagent Quality:

    • Di-tert-butyl dicarbonate (Boc₂O): This reagent is sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-purity bottle of Boc₂O.

    • (1R,3R)-3-Aminocyclopentanol: The purity of your starting amine is crucial. Impurities can interfere with the reaction. Confirm the purity by NMR or another suitable analytical technique. Ensure it is dry, as water can compete in side reactions.[3]

  • Reaction Conditions:

    • Stoichiometry: While a slight excess of Boc₂O (1.05-1.2 equivalents) is common, a large excess can sometimes lead to side products. Conversely, insufficient Boc₂O will result in incomplete conversion.

    • Base: The choice and amount of base can be critical. If you are using a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), ensure it is fresh and anhydrous. The base is there to neutralize the acid formed during the reaction. In some protocols, the reaction can proceed without a base, as the amine starting material can act as the base.[4]

    • Solvent: The reaction is typically run in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] Ensure your solvent is anhydrous, as water can hydrolyze Boc₂O.

    • Temperature and Reaction Time: These reactions are often run at room temperature. If the reaction is sluggish, gentle heating might be considered, but be cautious as this can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Unexpected Byproducts

Your crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of impurities.

Q: I'm observing significant byproduct formation. What are the likely side reactions, and how can I mitigate them?

A: Side reactions in Boc-protections, especially with amino alcohols, are a known issue. Understanding the potential pathways is key to suppression.

Potential Side Reactions & Mitigation Strategies:

  • O-Boc Protection: The hydroxyl group of your starting material can also react with Boc₂O to form an O-Boc derivative (a carbonate). While N-acylation is generally faster than O-acylation for amines, this can still occur, especially if a strong activating agent like 4-dimethylaminopyridine (DMAP) is used.[5][6]

    • Solution: Avoid using DMAP if O-protection is a significant issue. If DMAP is necessary for the N-protection to proceed, carefully control the stoichiometry of Boc₂O and the reaction temperature (running the reaction at a lower temperature can increase selectivity).[5][6]

  • Urea Formation: If the amine attacks the in-situ formed isocyanate, urea byproducts can be generated. This is more common with primary amines under certain conditions.[6][7]

    • Solution: This can often be controlled by managing the reaction temperature and the rate of addition of Boc₂O. Adding the Boc₂O solution slowly to the amine solution can help to minimize the local concentration of the activated species that can lead to urea formation.

  • Over-alkylation: While less common in this specific synthesis, if there are other nucleophilic sites or if the reaction conditions are harsh, further reactions can occur.[8]

Visualizing the Reaction and Potential Pitfalls

To better understand the desired reaction and potential side reactions, the following workflow and mechanistic diagrams are provided.

Boc_Protection_Workflow cluster_Reagents Reagents & Setup cluster_Reaction Reaction cluster_Workup Workup & Purification cluster_Analysis Analysis Reagents 1. (1R,3R)-3-Aminocyclopentanol 2. Di-tert-butyl dicarbonate (Boc₂O) 3. Anhydrous Solvent (e.g., DCM, THF) 4. Optional Base (e.g., Et₃N) Reaction Combine reagents Stir at RT Monitor by TLC/LC-MS Reagents->Reaction Anhydrous conditions Workup Aqueous Wash Extract with Organic Solvent Dry & Concentrate Reaction->Workup Upon completion Purification Column Chromatography or Recrystallization Workup->Purification Analysis Yield Calculation Purity (NMR, LC-MS) Stereochemical Integrity (Chiral HPLC) Purification->Analysis Reaction_Pathways Start (1R,3R)-3-Aminocyclopentanol + Boc₂O Desired_Product This compound (N-Boc Protected) Start->Desired_Product Desired Pathway (N-Acylation) Side_Product_1 O-Boc Protected Byproduct (Symmetrical Carbonate) Start->Side_Product_1 Side Reaction (O-Acylation, promoted by DMAP) Side_Product_2 Urea Byproduct Start->Side_Product_2 Side Reaction

Caption: Desired reaction pathway and potential side reactions.

Problem 3: Difficulty with Product Purification

You've confirmed product formation, but isolating it in a pure form is proving challenging.

Q: My product is difficult to purify by column chromatography. Are there alternative methods?

A: While column chromatography is common, several factors can complicate it. If your product and a major impurity have very similar polarities, separation can be difficult.

Purification Strategies:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to maximize the separation (ΔRf) between your product and impurities on TLC before attempting a column.

    • Column Packing and Loading: Ensure your column is packed properly and not overloaded with crude material, as this can lead to poor separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material. Experiment with different solvent/anti-solvent systems to find conditions that allow your product to crystallize while impurities remain in solution.

  • Aqueous Workup: A thorough aqueous workup can remove many polar impurities and unreacted reagents. Washing the organic layer with a dilute acid (like 1M HCl) can remove any unreacted amine, and a wash with saturated sodium bicarbonate can remove acidic byproducts. Follow with a brine wash to remove residual water. [3]

Problem 4: Concerns About Stereochemical Purity

You need to ensure that the final product retains the (1R,3R) stereochemistry of the starting material.

Q: How can I confirm the stereochemical purity of my final product?

A: The Boc-protection reaction itself is unlikely to cause racemization at the chiral centers of the cyclopentyl ring. However, confirmation is essential for quality control.

Methods for Stereochemical Analysis:

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess. You will need to develop a method using a suitable chiral stationary phase.

  • Polarimetry: While less precise than chiral HPLC, measuring the specific rotation of your product and comparing it to a literature value for the pure enantiomer can provide an indication of stereochemical purity.

If you are starting with a racemic or diastereomeric mixture of aminocyclopentanol, you will need to perform a chiral resolution. This is often done by forming diastereomeric salts with a chiral acid, followed by fractional crystallization to separate the diastereomers. [9]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust method for the Boc-protection of (1R,3R)-3-aminocyclopentanol.

Materials:

  • (1R,3R)-3-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), distilled

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1R,3R)-3-aminocyclopentanol (1.0 eq.) in anhydrous DCM, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Parameter Recommendation Rationale
Boc₂O Stoichiometry 1.05 - 1.2 equivalentsEnsures complete conversion of the starting amine.
Base 1.1 equivalents Et₃N or DIPEANeutralizes the acidic byproduct, driving the reaction to completion.
Solvent Anhydrous DCM or THFAprotic nature prevents unwanted side reactions with Boc₂O.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side product formation.
Monitoring TLC (e.g., 50% EtOAc/Hexane) or LC-MSTracks the consumption of starting material and formation of the product.

This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, you can systematically address challenges and improve the efficiency and quality of your synthesis.

References
  • BenchChem. (n.d.). Troubleshooting low conversion rates in carbamate synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in carbamate alkylation reactions.
  • Pozdnev, V. F. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 64(23), 8677–8689. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hassner, A., & Pozdnev, V. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Retrieved from [Link]

  • BenchChem. (n.d.). Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
  • Home Sunshine Pharma. (n.d.). Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: My recrystallization attempt resulted in an oil, not crystals. What should I do?

Answer:

"Oiling out" is a common issue in recrystallization where the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the compound's solubility in the chosen solvent is too high, or the cooling process is too rapid.

Causality and Solution Workflow:

The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolution: Gently warm the oil and the solvent until the oil completely dissolves. If it doesn't dissolve, add a minimal amount of a co-solvent in which the compound is highly soluble (e.g., a small amount of methanol or acetone).

  • Slow Cooling: This is a critical step. Do not place the flask directly in an ice bath. Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or a paper towel to slow down the cooling rate.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try one of the following techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Solvent System Re-evaluation: If oiling out persists, the solvent system is likely unsuitable. A good starting point for a compound with both a hydroxyl and a carbamate group is a binary solvent system. Common choices include mixtures of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexanes or heptane)[1]. You can determine an appropriate ratio by dissolving the compound in a small amount of the polar solvent at room temperature and then slowly adding the non-polar solvent until the solution becomes slightly cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Issue 2: My column chromatography separation is poor, and the desired compound is co-eluting with impurities.

Answer:

Poor separation in column chromatography is often due to an inappropriate choice of stationary or mobile phase, improper column packing, or overloading the column. For a polar molecule like this compound, which contains hydrogen bond donors and acceptors, interactions with the stationary phase are key.

Workflow for Optimizing Column Chromatography:

Caption: Decision workflow for optimizing column chromatography.

Step-by-Step Troubleshooting Protocol:

  • Thin-Layer Chromatography (TLC) First: Before running a column, always optimize the separation on a TLC plate[2]. The ideal mobile phase will give your desired compound an Rf value between 0.2 and 0.4.

  • Choosing the Mobile Phase:

    • A common starting point for polar compounds on silica gel is a mixture of a less polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • For your compound, a gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

  • Addressing Tailing/Streaking: Amine-containing compounds can sometimes streak on acidic silica gel. While your compound is a carbamate, the nitrogen can still interact strongly. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks[3].

  • Column Packing and Loading:

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

    • Dissolve your crude product in a minimal amount of the initial mobile phase solvent and load it onto the column in a narrow band. Using too much solvent to load the sample will result in a broad initial band and poor resolution. The amount of silica gel should be roughly 30-100 times the weight of the crude material for good separation[4][5].

Issue 3: I suspect my purified product is a mixture of diastereomers. How can I confirm this and separate them?

Answer:

The synthesis of this compound can potentially lead to the formation of the cis-diastereomer, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques. However, for chiral molecules, specialized chiral separation methods are often necessary to separate enantiomers.

Confirmation and Separation Strategy:

  • Confirmation by NMR: High-resolution ¹H NMR spectroscopy can often distinguish between diastereomers. The coupling constants and chemical shifts of the protons on the cyclopentane ring, particularly the protons attached to the carbons bearing the hydroxyl and carbamate groups, will likely be different for the cis and trans isomers.

  • Separation of Diastereomers:

    • Column Chromatography: Diastereomers are different compounds and thus have different polarities. Careful optimization of column chromatography, as described in Issue 2, can often separate them. A shallower solvent gradient and a longer column will improve resolution.

    • Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.

  • Separation of Enantiomers (if a racemic mixture is present):

    • If your synthesis started from a racemic precursor, you will have a mixture of enantiomers. Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography or recrystallization.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers analytically and preparatively[6][7]. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for a wide range of compounds[8]. The mobile phase is typically a mixture of hexanes and an alcohol like isopropanol or ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Common impurities can be categorized as follows:

  • Stereoisomers: The most common impurity is the cis-diastereomer, ((1R,3S)-3-hydroxycyclopentyl)carbamate[9]. If non-chiral starting materials were used, the corresponding enantiomers would also be present.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Byproducts from the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. This process can generate byproducts like tert-butanol and isobutylene, which can alkylate other molecules[10][11].

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point for recrystallization is a binary solvent system. Given the polarity of your compound, consider the following:

  • Ethyl acetate/Hexanes: Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Then, add a drop or two of ethyl acetate to redissolve the precipitate and allow it to cool slowly.

  • Ethanol/Water: For highly polar compounds, a mixture of ethanol and water can be effective[1]. Dissolve the compound in hot ethanol and add water dropwise until turbidity is observed.

  • A procedure for a related compound, tert-butyl carbamate, suggests recrystallization from hexane or a benzene-hexane mixture[12].

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. A C18-functionalized silica gel would be the stationary phase, and the mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile. You would typically start with a higher concentration of water and gradually increase the organic solvent content.

Q4: How can I remove residual solvent from my purified solid?

A4: To remove residual solvents, you can dry the solid under high vacuum. If the solvent has a high boiling point, gentle heating under vacuum can be effective, provided your compound is thermally stable. Another technique is to re-dissolve the solid in a low-boiling point solvent (like dichloromethane or diethyl ether) and then remove it under vacuum. This process, when repeated, can effectively azeotropically remove the higher-boiling point solvent.

Summary of Purification Parameters

Purification TechniqueStationary/Solid PhaseMobile Phase/Solvent System (Suggested Starting Points)Key Considerations
Recrystallization N/AEthyl acetate/Hexanes, Ethanol/Water, Isopropanol/HeptaneSlow cooling is crucial to avoid oiling out. Seeding or scratching may be necessary to induce crystallization.
Normal-Phase Column Chromatography Silica GelGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)Add 0.5-1% triethylamine to the mobile phase to reduce peak tailing. Use an appropriate silica-to-compound ratio (30-100:1 w/w)[4][5].
Reverse-Phase Chromatography C18 Silica GelGradient of Acetonitrile or Methanol in WaterCan be very effective for polar compounds. May require a buffer if the compound's ionization state needs to be controlled.
Chiral HPLC Chiral Stationary Phase (e.g., polysaccharide-based)Isocratic mixture of Hexanes/Isopropanol or Hexanes/EthanolEssential for separating enantiomers. Requires specialized columns and instrumentation.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014). PubMed. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
  • Column chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.
  • Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • APPENDIX 3E Column Chromatography. (n.d.). SciSpace. Retrieved from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Retrieved from [Link]

  • B. Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Chiral Separations by High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

  • How Much Silica Gel To Use For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025). PubMed. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (n.d.). MDPI. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). National Institutes of Health. Retrieved from [Link]

Sources

Common side reactions in the synthesis of Boc-protected aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-protected aminocyclopentanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of aminocyclopentanol chemistry. Here, we address common side reactions and provide troubleshooting strategies based on established chemical principles and field-proven insights.

Introduction

Boc-protected aminocyclopentanols are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under acidic conditions.[1][2][3] However, like any chemical transformation, the synthesis is not without its challenges. This guide provides in-depth answers to frequently encountered issues, explaining the underlying mechanisms and offering practical solutions to ensure the integrity of your synthesis.

Frequently Asked Questions & Troubleshooting Guides

Protection Stage: Introducing the Boc Group
Question 1: I'm observing the formation of a significant amount of di-Boc protected amine as a byproduct. What causes this and how can I prevent it?

Answer:

The formation of an N,N-di-Boc derivative is a common side reaction, particularly when using a base-catalyzed method for the protection of a primary amine.[2]

Underlying Mechanism: The initial N-Boc protected amine is deprotonated by the base to form a carbamate anion. This anion is nucleophilic enough to react with another molecule of di-tert-butyl dicarbonate (Boc₂O), leading to the di-protected species. The presence of a strong, non-nucleophilic base and an excess of Boc₂O can favor this side reaction.

Visualizing the Reaction Pathway:

G cluster_main Desired Reaction cluster_side Side Reaction: Di-Boc Formation Primary_Amine R-NH₂ N_Boc_Amine R-NHBoc Primary_Amine->N_Boc_Amine Boc₂O, Base Boc2O_1 Boc₂O N_Boc_Amine_anion R-N⁻Boc N_Boc_Amine->N_Boc_Amine_anion Base Di_Boc_Amine R-N(Boc)₂ N_Boc_Amine_anion->Di_Boc_Amine Boc₂O Boc2O_2 Boc₂O

Caption: Formation of mono- and di-Boc protected amines.

Troubleshooting and Prevention:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of Boc₂O. A large excess can drive the formation of the di-Boc product.
Choice of Base Weaker bases like sodium bicarbonate (NaHCO₃) are often sufficient and less likely to deprotonate the N-Boc amine.[4]
Reaction Conditions Running the reaction at a lower temperature (0 °C to room temperature) can help to control the reaction rate and improve selectivity.
Catalyst-Free Conditions Consider catalyst-free methods, for example, using water as a solvent, which can chemoselectively yield the mono-N-Boc derivative.[2]

Experimental Protocol: Selective Mono-N-Boc Protection

  • Dissolve the aminocyclopentanol substrate in a suitable solvent (e.g., THF, Dioxane, or a water-acetone mixture).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Slowly add a solution of 1.1 equivalents of sodium bicarbonate in water.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS.

  • Upon completion , perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 2: My reaction is sluggish, and I'm seeing the formation of urea and isocyanate-related byproducts. What's happening?

Answer:

The formation of isocyanates and their subsequent reaction to form ureas can occur, particularly under basic conditions or at elevated temperatures.[2]

Underlying Mechanism: The Boc protecting group can decompose, especially in the presence of a strong base, to form an isocyanate intermediate. This highly reactive isocyanate can then react with any available amine (starting material or product) to form a urea byproduct.

Visualizing the Side Reaction Pathway:

G cluster_isocyanate Isocyanate Formation cluster_urea Urea Formation Boc_Amine R-NHBoc Isocyanate R-N=C=O Boc_Amine->Isocyanate Base / Heat Amine R-NH₂ Urea R-NH-CO-NH-R Isocyanate->Urea R-NH₂

Caption: Formation of isocyanate and urea byproducts.

Troubleshooting and Prevention:

StrategyRationale
Avoid Strong Bases If a base is necessary, opt for milder options like NaHCO₃ or triethylamine (NEt₃) over stronger bases like DBU or DMAP, which can promote isocyanate formation.[2][5]
Temperature Control Maintain a low reaction temperature (0 °C to room temperature) to minimize thermal decomposition of the Boc group.
Solvent Choice Aprotic solvents like THF or DCM are generally preferred. Protic solvents can sometimes participate in side reactions.
Alternative Reagents In challenging cases, consider using alternative Boc-donating reagents like Boc-ON, which can sometimes offer better selectivity.[6]
Deprotection Stage: Removing the Boc Group
Question 3: During the acidic deprotection of my Boc-aminocyclopentanol, I'm observing significant byproduct formation and potential degradation of other functional groups. How can I achieve a cleaner deprotection?

Answer:

Acid-catalyzed deprotection of the Boc group proceeds via the formation of a tert-butyl cation.[7] This reactive carbocation can lead to several side reactions, especially if other nucleophilic or acid-sensitive functional groups are present in the molecule.[3][8]

Underlying Mechanism: The tert-butyl cation generated during deprotection can act as an alkylating agent, reacting with nucleophilic sites on your molecule or solvent.[8] Common nucleophiles include electron-rich aromatic rings, thiols, and even the hydroxyl group of the aminocyclopentanol itself (O-alkylation).

Visualizing the Deprotection and Side Reactions:

G cluster_deprotection Desired Deprotection cluster_side_reaction Side Reaction: Alkylation Boc_Amine R-NHBoc Protonated_Boc_Amine R-NHBoc(H⁺) Boc_Amine->Protonated_Boc_Amine H⁺ Carbamic_Acid R-NHCOOH Protonated_Boc_Amine->Carbamic_Acid - t-Bu⁺ Free_Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ tBu_cation t-Bu⁺ Nucleophile Nu-H Alkylated_Product Nu-tBu tBu_cation->Alkylated_Product Nu-H (Scavenger)

Caption: Boc deprotection and t-butyl cation side reactions.

Troubleshooting and Prevention:

A comparison of common acidic deprotection methods highlights the trade-offs between reaction time and potential for side reactions.[9]

Reagent(s)Solvent(s)Typical Reaction TimeTemperatureKey Considerations
4M Hydrogen Chloride1,4-Dioxane2 hoursRoom Temp (20°C)High yield, but dioxane is a hazardous solvent.[9]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)2-18 hours0°C to Room TempEffective, but TFA is corrosive and can be harsh on sensitive substrates.[1][9]
Acetyl Chloride / IsopropanolIsopropanol12 hoursRoom Temp (25°C)In situ generation of HCl, can be a milder alternative.[9]

Experimental Protocol: Mild Deprotection with Scavengers

  • Dissolve the Boc-protected aminocyclopentanol in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a scavenger such as anisole or thioanisole (1-2 equivalents) to trap the tert-butyl cation.[10]

  • Cool the solution to 0 °C.

  • Slowly add the acidic reagent (e.g., TFA or a solution of HCl in dioxane) dropwise.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion , carefully quench the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product.

  • Isolate the product through standard work-up and purification procedures.

General Considerations
Question 4: I'm having difficulty with the purification of my Boc-protected aminocyclopentanol. Are there any general tips?

Answer:

Purification can indeed be challenging due to the physical properties of these compounds.

Troubleshooting Purification:

  • Chromatography: Boc-protected amines are generally less polar than their unprotected counterparts. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Acid-Base Extraction: If your primary impurity is the unreacted amine, an acidic wash (e.g., dilute HCl) during the work-up can help to remove it by protonating the amine and making it water-soluble. Conversely, if you have acidic impurities, a basic wash (e.g., NaHCO₃) can be effective.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and materials science, and they serve as essential protecting groups for amines in organic synthesis.[1][2] Achieving high yields and purity can be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial checks I should perform?

When confronted with low yields, a systematic evaluation of your reagents and reaction setup is the critical first step.

  • Reagent Quality: The purity and stability of your starting materials are paramount. Reagents like isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or stored under strictly anhydrous conditions.[3] Ensure your amine and alcohol/phenol starting materials are pure and dry.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. Water can react with isocyanates to form unstable carbamic acids, which then decompose to the corresponding amine and carbon dioxide. This not only consumes the isocyanate but the resulting amine can react with remaining isocyanate to form a urea byproduct. Similarly, chloroformates can hydrolyze to the corresponding alcohol and HCl. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Reaction Temperature: Temperature control is a critical parameter. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may need lower temperatures to minimize the formation of side products.[4] For instance, when using a strong base for deprotonation, it is often beneficial to perform this step at a lower temperature (e.g., 0 °C) before adding the electrophile and allowing the reaction to warm.[5]

  • Efficient Stirring: For heterogeneous reaction mixtures, such as those involving insoluble bases like potassium carbonate, vigorous stirring is essential to ensure adequate contact between reactants.[5]

Q2: I am observing significant side-product formation. What are the common byproducts and how can I minimize them?

Several side reactions can compete with the desired carbamate formation, leading to reduced yields and purification challenges.

  • Urea Derivatives: The formation of urea is a common side reaction, especially when using isocyanates. If any primary or secondary amine is present (either as the starting material or from the decomposition of the isocyanate), it can react with the isocyanate to form a urea. To mitigate this, ensure the efficient trapping of the isocyanate by the alcohol.[4] In some cases, a different synthetic route that avoids isocyanate intermediates may be necessary.

  • N-Alkylated Carbamate/Amine: Over-alkylation of the desired carbamate or the starting amine can occur, particularly in three-component coupling reactions involving an amine, CO2, and an alkyl halide. To minimize this, you can use a milder alkylating agent or carefully control the stoichiometry of the alkylating agent. The addition of tetrabutylammonium iodide (TBAI) has been shown to suppress N-alkylation.[4][6]

  • Allophanates and Isocyanurates: In isocyanate-based reactions, the carbamate product can further react with another molecule of isocyanate to form an allophanate. At high isocyanate concentrations and in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates.[7] To avoid these side products, it is important to control the stoichiometry of the reactants and choose an appropriate catalyst. Using an equimolar ratio of isocyanate to alcohol generally favors carbamate formation.[7]

Q3: My reaction is not proceeding to completion. What factors should I investigate?

Incomplete conversion can be due to several factors related to reactivity and reaction conditions.

  • Insufficiently Reactive Nucleophile: The nucleophilicity of the amine or alcohol is a key factor. Sterically hindered or electron-deficient amines and alcohols will react more slowly. In such cases, using a more reactive electrophile (e.g., a more electrophilic isocyanate or chloroformate) or a stronger base to deprotonate the nucleophile can improve the reaction rate.

  • Inappropriate Base: The choice of base is critical. A base is often used to deprotonate the amine or alcohol, thereby increasing its nucleophilicity.[4] For reactions involving the fixation of CO2, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[8] The pKa of the base should be considered in relation to the pKa of the nucleophile to ensure efficient deprotonation.

  • Catalyst Inefficiency: For catalyzed reactions, the choice and loading of the catalyst are crucial. For instance, alkali metal salts like K2CO3 can act as effective catalysts in the direct synthesis of carbamates from CO2.[9] If you suspect catalyst inefficiency, consider screening different catalysts (e.g., tin, zinc, or indium-based catalysts) or optimizing the catalyst loading.[4][10]

  • Solvent Effects: The solvent can significantly influence the reaction rate and outcome by affecting the solubility of reactants and stabilizing intermediates. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[4][11] For reactions involving CO2, protophilic, highly dipolar, aprotic solvents like DMSO and DMF can favor the formation of the carbamic acid intermediate.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing carbamates?

Common laboratory and industrial methods for carbamate synthesis include:

  • Reaction of isocyanates with alcohols or phenols: This is a widely used method, particularly for the synthesis of polyurethanes.[12]

  • Reaction of chloroformates with amines: This is another versatile method for forming carbamates.[12][13]

  • Three-component coupling of amines, carbon dioxide, and alkyl halides: This is a greener alternative that avoids the use of toxic reagents like phosgene and isocyanates.[4][6]

  • Rearrangement reactions: The Curtius, Hofmann, and Lossen rearrangements can be used to generate isocyanate intermediates in situ, which are then trapped by an alcohol to form the carbamate.[6]

Q2: How can I avoid using toxic reagents like phosgene and isocyanates?

There are several phosgene- and isocyanate-free methods available. The three-component coupling of an amine, carbon dioxide, and an alkyl halide is a popular and environmentally friendly alternative.[4] Another approach is the in-situ generation of isocyanates from less hazardous precursors, such as carboxylic acids via the Curtius rearrangement, followed by trapping with an alcohol.[6]

Q3: What is the role of a base in carbamate formation?

A base typically serves to deprotonate the amine or alcohol, increasing its nucleophilicity and facilitating its attack on the electrophile (e.g., chloroformate, isocyanate, or CO2).[4] In CO2-based methods, strong, non-nucleophilic bases like DBU can also help to stabilize the carbamate intermediate.[8] The choice and amount of base can significantly impact the reaction yield and selectivity.

Q4: How does the choice of solvent affect carbamate synthesis?

The solvent plays a crucial role by influencing the solubility of reactants and intermediates, and by affecting the reaction kinetics. Polar aprotic solvents such as DMF, acetonitrile, and THF are commonly employed.[3][4] In reactions involving CO2, the solvent can determine whether the carbamic acid or the ammonium carbamate salt is the predominant species.[11]

Q5: What are carbamates used for in drug development?

Carbamates are a versatile functional group in medicinal chemistry and drug design. They can act as:

  • Bioisosteres for amide bonds: Replacing an amide with a carbamate can enhance a drug's metabolic stability against proteases.[13]

  • Prodrugs: The carbamate linkage can be used to mask a hydroxyl or amino group, improving a drug's stability, solubility, or bioavailability.[13]

  • Pharmacophores: The carbamate moiety itself can be essential for binding to a biological target, often through hydrogen bonding.[13]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Carbamate Synthesis from an Amine and a Chloroformate
  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (1.0-1.2 equivalents), such as triethylamine or pyridine, to act as an acid scavenger.

  • Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Add the chloroformate (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[13]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: General Procedure for Carbamate Synthesis from an Alcohol and an Isocyanate
  • To a solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, toluene) in a round-bottom flask under an inert atmosphere, add the isocyanate (1.0-1.1 equivalents) dropwise at room temperature.

  • If necessary, a catalyst (e.g., a tertiary amine like DABCO or a tin compound) can be added to accelerate the reaction.[7]

  • Stir the reaction mixture at room temperature or gently heat if required.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Table 1: Common Protecting Groups for Amines based on Carbamates
Protecting GroupAbbreviationStructureDeprotection Conditions
tert-ButoxycarbonylBoc(CH₃)₃C-O-CO-Strong acid (e.g., trifluoroacetic acid) or heat[14]
BenzyloxycarbonylCbz or ZC₆H₅CH₂-O-CO-Catalytic hydrogenation (e.g., H₂, Pd/C)[14]
9-FluorenylmethyloxycarbonylFmocC₁₃H₉CH₂-O-CO-Amine base (e.g., piperidine)[14]

Section 4: Visualizations

Carbamate_Synthesis_Routes cluster_reactants Starting Materials cluster_products Product Amine Amine (R₂NH) Carbamate Carbamate (R₂N-CO-OR') Amine->Carbamate + CO₂ + Alkyl Halide Alcohol Alcohol (R'OH) Isocyanate Isocyanate (R-N=C=O) Isocyanate->Carbamate + Alcohol Chloroformate Chloroformate (R'O-CO-Cl) Chloroformate->Carbamate + Amine CO2 Carbon Dioxide (CO₂) AlkylHalide Alkyl Halide (R''X) caption Common Synthetic Routes to Carbamates Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckReagents Step 1: Verify Reagent Quality (Purity, Dryness) Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions (Anhydrous, Inert Atmosphere) CheckReagents->CheckConditions CheckParameters Step 3: Evaluate Physical Parameters (Temperature, Stirring) CheckConditions->CheckParameters Optimize Step 4: Further Optimization (Base, Solvent, Catalyst, Stoichiometry) CheckParameters->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting carbamate synthesis.

References

  • Carbamate - Wikipedia. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07). Available at: [Link]

  • Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide | ACS Sustainable Chemistry & Engineering - ACS Publications. (2018-04-06). Available at: [Link]

  • Green synthesis of carbamates from CO2, amines and alcohols - RSC Publishing. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Carbamate Protective Groups | Chem-Station Int. Ed. (2014-03-23). Available at: [Link]

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Green synthesis of carbamates from CO 2 , amines and alcohols - Scilit. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Optimization of the Reaction Conditions a - ResearchGate. Available at: [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - NIH. (2018-12-24). Available at: [Link]

  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide - ResearchGate. (2025-08-06). Available at: [Link]

  • A novel catalytic synthesis of carbamates by the oxidative alkoxycarbonylation of amines in the presence of platinum group metal and alkali metal halide or onium halide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available at: [Link]

Sources

How to resolve enantiomeric excess issues in chiral cyclopentylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Enantiomeric Excess Issues

Welcome to the Technical Support Center for chiral cyclopentylamine synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to enantiomeric excess (ee). As Senior Application Scientists, we understand that achieving high enantiopurity is critical for the efficacy and safety of pharmaceutical compounds. This resource is structured to provide not only solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step when troubleshooting low enantiomeric excess (ee) in my chiral cyclopentylamine synthesis?

A: Before delving into complex mechanistic investigations, it is crucial to verify the fundamentals of your experimental setup. First, confirm the enantiomeric and chemical purity of all chiral starting materials, auxiliaries, and catalysts, as even minor impurities can significantly impact stereoselectivity.[1][2] Next, ensure all solvents are anhydrous and reagents are fresh, particularly organometallics and bases.[1] Finally, meticulously verify and control the reaction temperature, as small fluctuations can have a substantial effect on the energy difference between diastereomeric transition states, thereby reducing enantioselectivity.[1][3]

Q2: I'm using a classical resolution with a chiral acid, but the ee of my recovered cyclopentylamine is poor. What are the likely causes?

A: Low ee in a classical resolution often points to incomplete separation of the diastereomeric salts. The primary factors to investigate are:

  • Solvent System: The solubility difference between diastereomeric salts is highly dependent on the solvent. An inappropriate solvent may not provide sufficient differentiation in solubility. Screening a range of solvents or solvent mixtures is recommended.[4]

  • Crystallization Conditions: The rate of cooling and the final crystallization temperature are critical. Slow, controlled cooling is generally preferred to allow for selective crystallization of the less soluble diastereomer.

  • Number of Recrystallizations: A single crystallization may be insufficient to achieve high diastereomeric purity. Multiple recrystallizations are often necessary.

  • Purity of the Chiral Resolving Agent: The enantiomeric purity of your resolving agent (e.g., tartaric acid) is paramount. Using a resolving agent with low ee will directly translate to a lower ee in your resolved amine.[4][5]

Q3: Can the work-up procedure affect the final enantiomeric excess of my chiral cyclopentylamine?

A: Absolutely. The desired product may be susceptible to racemization during work-up or purification.[6] For instance, if the chiral center is adjacent to a carbonyl group or another activating group, exposure to acidic or basic conditions, or elevated temperatures during solvent removal or chromatography, could lead to epimerization and a loss of enantiomeric purity. It is essential to employ mild work-up conditions and purify the product under neutral pH and at low temperatures if racemization is a concern.

Q4: What are the primary methods for determining the enantiomeric excess of my chiral cyclopentylamine?

A: The most common and accurate methods for determining enantiomeric purity include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques utilize a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using a chiral derivatizing agent (e.g., Mosher's acid) to convert the enantiomers into diastereomers, which will have distinct NMR signals.[8] Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.[9]

Troubleshooting Guides

Issue 1: Poor Enantioselectivity in Asymmetric Reductive Amination of Cyclopentanone

Q: I am attempting an asymmetric reductive amination of cyclopentanone to synthesize chiral cyclopentylamine, but the enantiomeric excess is consistently low (<50% ee). What factors should I investigate?

A: Low enantioselectivity in asymmetric reductive amination is a common challenge that can often be resolved by systematically evaluating and optimizing several key reaction parameters.

Underlying Principles: Asymmetric reductive amination typically involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral catalyst (often a transition metal complex with a chiral ligand). The enantioselectivity is determined by the facial selectivity of the hydride transfer to the prochiral imine intermediate, which is controlled by the chiral environment created by the catalyst.[10][11]

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Advanced Troubleshooting cluster_3 Outcome start Low ee in Asymmetric Reductive Amination reagent_purity Verify Purity of: - Chiral Ligand/Catalyst - Cyclopentanone - Amine Source start->reagent_purity Step 1 conditions Confirm Anhydrous Conditions reagent_purity->conditions Step 2 catalyst_ligand Screen Different Chiral Ligands/Catalysts conditions->catalyst_ligand Step 3 solvent Evaluate Solvent Effects (Polarity, Coordinating Ability) catalyst_ligand->solvent Step 4 temperature Optimize Reaction Temperature (Often Lower) solvent->temperature Step 5 pressure Adjust H2 Pressure (if applicable) temperature->pressure Step 6 amine_source Investigate Different Amine Sources (e.g., NH3 vs. NH4OAc) pressure->amine_source Step 7 additives Consider Additives (e.g., Acids, Drying Agents) amine_source->additives Step 8 success Improved ee additives->success

Caption: Troubleshooting workflow for low ee in reductive amination.

Detailed Optimization Steps:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. The steric and electronic properties of the ligand create the chiral pocket that dictates the stereochemical outcome.[6] If one ligand provides poor selectivity, screen a library of related ligands with varying steric bulk or electronic properties. For instance, in iridium-catalyzed hydrogenations, ligands like SEGPHOS have shown success.[12]

  • Solvent Effects: The solvent can play a critical role in enantioselectivity by influencing the conformation and stability of the catalyst-substrate complex.[3] Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, and fluorinated alcohols like HFIP).[13]

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

Comparative Table of Common Chiral Ligands for Asymmetric Hydrogenation:

Ligand FamilyMetalTypical SubstratesReported ee Range
BINAPRu, RhKetones, Imines80-99%
PHOXIrImines70-95%
SEGPHOSIr, RuImines, Ketones90->99%[12]
f-BinaphaneIrN-alkyl iminesup to 90%[13]
Issue 2: Inefficient Chiral Resolution via Diastereomeric Salt Crystallization

Q: I am using (+)-tartaric acid to resolve racemic cyclopentylamine. After crystallization and liberation of the amine, the ee is only 30%. How can I improve the efficiency of this resolution?

A: Diastereomeric salt resolution is a powerful and industrially viable technique, but its success hinges on the significant difference in solubility between the two diastereomeric salts.[4] Low ee after the first crystallization is common, and optimization is key.

Underlying Principles: The process involves reacting a racemic base (cyclopentylamine) with an enantiomerically pure acid (tartaric acid) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, including solubility. By carefully choosing a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize, allowing for their separation.[4][14]

Protocol for Optimizing Diastereomeric Salt Resolution:

  • Solvent Screening:

    • Objective: To identify a solvent or solvent system that maximizes the solubility difference between the (R)-cyclopentylammonium-(+)-tartrate and (S)-cyclopentylammonium-(+)-tartrate salts.

    • Procedure:

      • In separate small-scale experiments, dissolve the racemic cyclopentylamine and 0.5 equivalents of (+)-tartaric acid in various solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water).

      • Allow the solutions to slowly cool to room temperature and then to 0-4 °C.

      • Isolate the precipitated crystals by filtration and liberate the amine by treatment with a base (e.g., 2M NaOH).

      • Extract the amine with an organic solvent (e.g., dichloromethane) and determine the ee by chiral HPLC or GC.

    • Rationale: The rigid structure of some resolving agents can lead to better crystal packing and higher diastereoselectivity.[4] While tartaric acid is a common choice, other chiral acids like (-)-camphoric acid or (-)-mandelic acid could be screened if tartaric acid proves ineffective.[4][5]

  • Fractional Crystallization:

    • Objective: To enhance the diastereomeric purity of the crystallized salt through successive recrystallizations.

    • Procedure:

      • Perform the initial crystallization as described above using the optimal solvent identified.

      • Take the isolated crystals and redissolve them in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to induce recrystallization.

      • Repeat this process 2-3 times, monitoring the diastereomeric purity of the crystals at each stage if possible (e.g., by measuring the specific rotation of the liberated amine).

    • Rationale: Each recrystallization step enriches the less soluble diastereomer, thereby increasing the ee of the final liberated amine.

Visualization of the Resolution Process:

G racemic_amine Racemic Cyclopentylamine ((R)-Amine + (S)-Amine) dissolve Dissolve in Optimal Solvent racemic_amine->dissolve chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolve salts Diastereomeric Salts in Solution ((R,R)-Salt + (S,R)-Salt) dissolve->salts crystallize Fractional Crystallization (Cooling) salts->crystallize solid Less Soluble Salt (e.g., (R,R)-Salt) (Solid Crystals) crystallize->solid Precipitates liquid More Soluble Salt (e.g., (S,R)-Salt) (in Mother Liquor) crystallize->liquid Remains in Solution liberate_solid Liberate Amine (add Base) solid->liberate_solid liberate_liquid Liberate Amine (add Base) liquid->liberate_liquid enantioenriched_R Enantioenriched (R)-Cyclopentylamine liberate_solid->enantioenriched_R enantioenriched_S Enantioenriched (S)-Cyclopentylamine liberate_liquid->enantioenriched_S

Caption: Diastereomeric salt resolution workflow.

Issue 3: Low Yield and Enantioselectivity in Enzymatic Kinetic Resolution

Q: I'm using a lipase for the kinetic resolution of racemic cyclopentylamine, but the reaction is slow and the ee of the remaining amine is low even at ~50% conversion. What could be the problem?

A: Enzymatic kinetic resolution is a highly effective method for producing enantiopure amines.[15][] However, its performance is highly dependent on the choice of enzyme, acylating agent, and reaction conditions.

Underlying Principles: In a kinetic resolution, an enzyme stereoselectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other.[17] For the acylation of an amine, the lipase will preferentially acylate one enantiomer, leaving the other unreacted. Ideally, at 50% conversion, you would have the acylated amine of one configuration and the unreacted amine of the opposite configuration, both in high ee.

Troubleshooting Steps:

  • Enzyme Selection: Not all lipases are effective for all substrates. It is crucial to screen a panel of different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with high activity and selectivity for cyclopentylamine.

  • Acylating Agent: The choice of the acyl donor is critical. Amines are more nucleophilic than alcohols and can react non-enzymatically with highly reactive acyl donors. It's a balance between sufficient reactivity for the enzymatic reaction and minimal background non-enzymatic reaction. Activated esters, such as ethyl acetate or isopropyl acetate, are common choices.

  • Solvent and Water Activity: The choice of an organic solvent is crucial for enzymatic reactions. Non-polar, hydrophobic solvents like hexane or toluene are often preferred. The water activity in the system is also a critical parameter that needs to be optimized, as enzymes require a small amount of water for their activity but excess water can lead to hydrolysis of the acylating agent or product.

  • Temperature and pH: While enzymes have an optimal temperature and pH range, these may need to be adjusted for a specific non-natural substrate. Running the reaction at a slightly lower temperature may improve enantioselectivity, although it will also decrease the reaction rate.

Comparative Table of Parameters for Enzymatic Resolution:

ParameterConsiderationRecommended Action
Enzyme Enzyme-substrate compatibility is key.Screen a variety of lipases (e.g., CALB, PCL).
Acyl Donor Balance between enzymatic reactivity and non-enzymatic acylation.Test various esters (e.g., ethyl acetate, vinyl acetate).
Solvent Affects enzyme activity and substrate solubility.Screen non-polar organic solvents (toluene, hexane, MTBE).
Temperature Influences reaction rate and enantioselectivity (E-value).Optimize between 25-50 °C; lower temperatures may increase E.
Water Content Essential for enzyme function but can cause side reactions.Ensure optimal water activity, often by adding a small amount of buffer or using salt hydrates.

By systematically addressing these potential issues, you can significantly improve the outcome of your chiral cyclopentylamine synthesis, achieving the high enantiomeric excess required for your research and development goals.

References

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012.
  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527.
  • Kilmén, J., et al. (2013). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 42(22), 7931-7938.
  • Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 13(11), 3144-3149.
  • Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2230–2241.
  • Singh, T., & Kumar, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26053–26059.
  • Kelly, A. M., Bull, S. D., & James, T. D. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607–1739.
  • LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190.
  • Park, J., et al. (2016). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Li, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 229-235.
  • Magano, J., & Dunetz, J. R. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607–1739.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). Request PDF. Retrieved from [Link]

  • Chiral resolution. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Bizet, V., & Gotor-Fernández, V. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 29(9), 2056.
  • Szymańska, K., et al. (2021).
  • Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. (2014).
  • Aleku, G. A., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(23), 5981–5988.
  • Designing enzymatic resolution of amines. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024).
  • Wang, Y., et al. (2012). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 24(8), 639-647.
  • Aleku, G. A., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(23), 5981–5988.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules, 27(15), 4893.
  • Challener, C. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Pi-Log. Retrieved from [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. (n.d.). Request PDF. Retrieved from [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Bioengineering and Biotechnology, 9, 798835.
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2001).
  • Enantiomeric excess – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6031.
  • Asymmetric synthesis of the core cyclopentane of viridenomycin. (2001).
  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 972, 1-14.
  • Negishi, E. I. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Beilstein Journal of Organic Chemistry, 7, 234–248.

Sources

Troubleshooting column chromatography for polar carbamate compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar carbamate compounds via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of molecules. The inherent polarity and potential instability of carbamates demand a nuanced approach to chromatographic purification. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to optimize your separations.

Troubleshooting Guide: From Tailing Peaks to Lost Compounds

This section directly addresses specific, frequently encountered problems during the column chromatography of polar carbamates. Each issue is followed by an analysis of the root causes and a step-by-step protocol for resolution.

Issue 1: My polar carbamate is stuck at the baseline (Rf = 0) on a silica gel column, even with highly polar solvents like 100% ethyl acetate.

Root Cause Analysis: This is a classic case of a highly polar analyte having an extremely strong affinity for a polar stationary phase like silica gel. The silanol groups on the silica surface form strong hydrogen bonds with the polar functionalities of the carbamate, preventing its elution with moderately polar mobile phases.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Introduce a Stronger, More Polar Mobile Phase Modifier:

    • Prepare a stock solution of 1-10% methanol in dichloromethane. Methanol is a highly polar solvent that can effectively compete with the carbamate for the active sites on the silica gel.

    • For particularly basic carbamates, which may be interacting ionically with acidic silanol groups, consider adding a basic modifier. A common and effective choice is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol.[1] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane.[1]

  • Consider an Alternative Stationary Phase:

    • If a highly modified mobile phase is still ineffective or causes other issues, switching the stationary phase is the next logical step.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18-silica) chromatography is often a more suitable technique.[1] Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The polar carbamate will have weaker interactions with the stationary phase and elute more readily.

    • Alumina: For basic carbamates, basic or neutral alumina can be a good alternative to the acidic silica gel, reducing the strong ionic interactions that can lead to irreversible binding.[3]

Issue 2: My carbamate compound is streaking or tailing badly down the column.

Root Cause Analysis: Peak tailing or streaking is often a symptom of a few underlying issues: strong, non-ideal interactions between the analyte and the stationary phase, overloading the column, or poor solubility of the compound in the mobile phase.[4] For polar and potentially acidic or basic carbamates, interaction with the acidic silanol groups of silica is a very common cause.[5]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Modification to Mitigate Strong Interactions:

    • For Basic Carbamates: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the eluent.[4][6] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peak shapes.

    • For Acidic Carbamates: Incorporate a small amount of an acidic modifier such as acetic acid or formic acid (0.1-2%) into the mobile phase.[4][5] This can help to suppress the ionization of the carbamate and reduce tailing.

  • Column Loading and Sample Application:

    • Avoid Overloading: Ensure you are not loading too much sample for the amount of stationary phase. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight. Overloading leads to a non-linear adsorption isotherm and results in tailing.[4]

    • Proper Sample Application: Apply the sample in a narrow, uniform band at the top of the column.[4] If the sample is not very soluble in the initial mobile phase, consider dry loading. This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Check Compound Stability:

    • Carbamates can be susceptible to degradation on silica gel.[1] Perform a 2D TLC analysis to check for stability. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If the spot remains a single spot on the diagonal, your compound is likely stable. If off-diagonal spots appear, degradation is occurring.

Issue 3: I have low or no recovery of my carbamate from the column.

Root Cause Analysis: This alarming issue can stem from several factors: irreversible binding to the stationary phase, decomposition of the compound on the column, or the compound eluting so diffusely that it is undetectable in the collected fractions.[1]

Step-by-Step Troubleshooting Protocol:

  • Investigate Irreversible Binding and Decomposition:

    • As mentioned, the acidic nature of silica gel can lead to the decomposition of sensitive carbamates.[1] If you suspect this, deactivating the silica gel by treating it with a base like triethylamine before packing the column can be effective.[6]

    • Alternatively, switching to a less harsh stationary phase like alumina or using reversed-phase chromatography is recommended.[1][3]

  • Re-evaluate Your Elution Strategy:

    • It's possible your compound did elute but is spread across many fractions at a very low concentration.[1] Try concentrating a range of fractions where you expected your compound to elute and re-analyze them by TLC.

    • If your compound is still on the column, a gradient elution may be necessary. Start with your initial, less polar solvent system and gradually increase the polarity. If the compound begins to elute but is tailing excessively, a sharp increase in solvent polarity can sometimes help to push the remainder of the compound off the column in a more concentrated band.[1]

  • Ensure Proper Sample Loading and Solubility:

    • If your crude mixture is not fully soluble in the solvent system used for elution, it may precipitate at the top of the column.[1][6] This can lead to very slow or no elution. Ensure your sample is fully dissolved before loading, or use the dry loading technique described in Issue 2.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar carbamates?

There is no single "best" stationary phase, as the choice depends on the specific properties of your carbamate. Here's a comparative overview:

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel Inexpensive, widely available, good for moderately polar compounds.Can be too acidic, leading to strong binding or degradation of sensitive carbamates.[1][6]Neutral or moderately polar carbamates that are stable to acidic conditions.
Alumina (Neutral or Basic) Better for basic compounds as it avoids the strong acidic interactions seen with silica.[3]Can be more reactive than silica; activity can vary with water content.Basic polar carbamates.
Reversed-Phase (e.g., C18) Excellent for very polar compounds that do not move on silica.[1] Separation is based on hydrophobicity.Can be more expensive; may require removal of water from fractions.Highly polar, water-soluble carbamates.
Polar-Embedded Phases These are modified reversed-phase columns (e.g., with embedded carbamate or amide groups) that offer unique selectivity for polar compounds and are stable in 100% aqueous mobile phases.[8]More common in HPLC than preparative column chromatography.Complex mixtures of polar compounds where traditional reversed-phase lacks selectivity.[9][10]

Q2: How do I choose the right mobile phase for my polar carbamate?

The goal is to find a solvent system that moves your compound to an Rf value of approximately 0.2-0.4 on a TLC plate for optimal separation on a column.

  • Normal Phase (Silica/Alumina): Start with a binary mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone). If your compound doesn't move, increase the proportion of the polar solvent. If it still doesn't move, switch to a more polar solvent like methanol.[1][2] As discussed in the troubleshooting section, adding small amounts of acid or base may be necessary to improve peak shape.[4][5]

  • Reversed-Phase: The mobile phase is typically a mixture of water (often with a buffer or modifier like formic acid or TFA for LC-MS compatibility) and an organic solvent like acetonitrile or methanol.[11] To increase the retention of a polar compound, you would decrease the amount of the organic solvent.

Q3: My carbamate seems to be hydrolyzing during purification. How can I prevent this?

Carbamate hydrolysis is a significant concern, especially under basic conditions.[12][13]

  • pH Control: Maintain a neutral or slightly acidic pH throughout your purification process. If using aqueous solutions for extraction or reversed-phase chromatography, buffering the solution can be beneficial.

  • Temperature: Perform purification steps at reduced temperatures (e.g., in a cold room) to slow the rate of degradation.[12]

  • Avoid Strong Bases: Be cautious with the use of strong basic modifiers like ammonium hydroxide unless necessary, and even then, use the minimum effective concentration.

Visualizing Troubleshooting Workflows

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making workflow for addressing common issues in polar carbamate chromatography.

TroubleshootingWorkflow Start Start: Poor Separation of Polar Carbamate CheckRf Is Rf = 0 on Silica TLC? Start->CheckRf CheckStreaking Is the spot streaking/tailing? CheckRf->CheckStreaking No IncreasePolarity Increase Mobile Phase Polarity (e.g., add MeOH) CheckRf->IncreasePolarity Yes AddModifier Add Modifier to Mobile Phase (Acid for acidic carbamate, Base for basic) CheckStreaking->AddModifier Yes CheckOverloading Check for Column Overloading or Poor Sample Application CheckStreaking->CheckOverloading No LowRecovery Is recovery low or zero? CheckDegradation Investigate Degradation (2D TLC, switch stationary phase) LowRecovery->CheckDegradation Yes CheckConcentration Concentrate Fractions & Re-analyze LowRecovery->CheckConcentration No, but nothing found StillZero Still Rf = 0? IncreasePolarity->StillZero SwitchPhase Switch to Reversed-Phase or Alumina StillZero->SwitchPhase Yes ProceedColumn Run Column StillZero->ProceedColumn No ProceedColumn->LowRecovery AddModifier->CheckOverloading CheckOverloading->ProceedColumn No DryLoad Use Dry Loading Technique CheckOverloading->DryLoad Solubility Issue? DryLoad->ProceedColumn

Caption: A decision tree for troubleshooting polar carbamate column chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Al-Bghdadi, S. B., et al. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Analytical and Bioanalytical Chemistry, 397(5), 2045–2055. Retrieved from [Link]

  • ResearchGate. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases | Request PDF. Retrieved from [Link]

  • Axion Labs. HPLC problems with very polar molecules. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of California, Davis. Column chromatography. Retrieved from [Link]

  • Reddit. (2019). What causes streaking in silica gel column chromatography?. Retrieved from [Link]

  • ResearchGate. (2014). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Reddit. (2024). Column chromatography issues. Retrieved from [Link]

  • ChemBAM. TLC troubleshooting. Retrieved from [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Stability issues of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both robust protocols and a deep understanding of the underlying reaction mechanisms. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and practical solutions for handling tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate and its stability challenges under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in acidic environments?

The instability is due to the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1] The Boc group is specifically designed to be removed under acidic conditions.[2][3] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][4] This carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine product.[2][4]

Q2: What are the typical signs of Boc group cleavage or compound degradation during an experiment?

The most common sign is the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, which will have a lower Retention Factor (Rf) value than the starting material.[5][6] Analytically, Liquid Chromatography-Mass Spectrometry (LC-MS) will show a new peak with the expected molecular weight of the deprotected amine.[5] In ¹H NMR spectroscopy, the definitive sign of deprotection is the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.[7]

Q3: Which acidic reagents are recommended for the controlled removal of the Boc group?

Commonly used reagents for Boc deprotection include:

  • Trifluoroacetic Acid (TFA): Often used in concentrations of 20-50% in a solvent like dichloromethane (DCM) at room temperature or 0°C.[8]

  • Hydrochloric Acid (HCl): Typically used as a 4M solution in an organic solvent such as 1,4-dioxane.[8]

  • Other Systems: Milder acids or alternative methods, such as using oxalyl chloride in methanol or heating, have also been reported for specific substrates.[9][10]

Q4: I am observing unexpected side products. What could be causing this?

The formation of side products is a known issue during Boc deprotection and is almost always caused by the highly reactive tert-butyl cation generated as an intermediate.[11][12] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule of interest or in the reaction mixture, such as electron-rich aromatic rings or thiols.[11][12]

Q5: How can I prevent the formation of these alkylated side products?

The most effective strategy is to use a "scavenger" in your reaction mixture.[11] Scavengers are reagents that are added to trap the tert-butyl cation before it can react with your product.[13] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[8][11] The choice of scavenger depends on the specific functional groups present in your molecule.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the acidic treatment of this compound.

Issue 1: Incomplete or No Deprotection Observed
  • Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after the expected reaction time.

  • Causality: The acidic conditions may be too mild, the reaction time too short, or the temperature too low to efficiently cleave the Boc group. The effective acidity can also be reduced by the presence of water or other basic impurities.[7]

  • Solutions & Scientific Rationale:

    • Increase Acid Concentration: If using 20% TFA in DCM, consider increasing the concentration to 50%.[8] The rate of cleavage often has a higher-order dependence on the acid concentration.[14][15]

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer duration. Some substrates may require several hours for complete conversion.[8]

    • Change the Acid System: If TFA is ineffective, switching to a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[8]

    • Increase Reaction Temperature: Gently warming the reaction to room temperature (if performed at 0°C) or slightly above can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.

Issue 2: Multiple Spots on TLC / Impurities Detected by LC-MS
  • Symptoms: The reaction mixture shows the desired product but also several other spots or peaks, indicating the formation of byproducts.

  • Causality: This is the classic sign of side reactions caused by the tert-butyl cation intermediate alkylating nucleophilic functional groups.[11] The cyclopentanol moiety itself is generally stable, but other sensitive groups on a more complex derivative could be at risk.

  • Solutions & Scientific Rationale:

    • Introduce a Scavenger: Add a scavenger like triisopropylsilane (TIS, ~5% v/v) to the reaction mixture from the start.[8] TIS will efficiently quench the tert-butyl cation, preventing it from reacting with your molecule.

    • Lower the Temperature: Perform the deprotection at 0°C in an ice bath. Lower temperatures can slow down the rate of side reactions more significantly than the rate of the desired deprotection.[8]

    • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Water can participate in side reactions and alter the acidity of the medium.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the key chemical transformation and a logical troubleshooting workflow.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reaction Reaction Pathway cluster_products Final Products Start Boc-Protected Amine (this compound) Protonation Protonated Carbamate Start->Protonation + H+ (Acid) Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation Cleavage Decarboxylation Free Amine + CO2 Fragmentation->Decarboxylation Spontaneous Byproducts Isobutylene / Trapped Cation Fragmentation->Byproducts Side Reaction Path Amine_Salt Amine Salt (e.g., TFA Salt) Decarboxylation->Amine_Salt + H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Workflow Start Start Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Check_Side_Products Are Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Product Formation Check_Side_Products->Side_Products Yes End Isolate Product Check_Side_Products->End No Increase_Acid Increase Acid Conc. / Time / Temp. Incomplete->Increase_Acid Change_Acid Switch to Stronger Acid (e.g., HCl/Dioxane) Incomplete->Change_Acid Increase_Acid->Monitor Change_Acid->Monitor Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Lower_Temp Lower Reaction Temperature to 0°C Side_Products->Lower_Temp Add_Scavenger->Start Restart Reaction Lower_Temp->Start Restart Reaction

Caption: Troubleshooting workflow for Boc deprotection experiments.

Quantitative Data & Protocols

Table 1: Common Conditions for Boc Deprotection
Reagent SystemTypical ConcentrationSolventTemperatureTypical TimeReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.0.5 - 2 hours[8]
Trifluoroacetic Acid (TFA)95% (neat with scavengers)NoneRoom Temp.1 - 4 hours[8]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.0.5 - 2 hours[8]

Note: Reaction times are highly substrate-dependent and should always be optimized by monitoring the reaction's progress.

Experimental Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines a general procedure for the controlled removal of the Boc group.

  • Dissolution: Dissolve the Boc-protected substrate (e.g., this compound) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Scavenger Addition (Optional but Recommended): If your molecule contains other nucleophilic sites, add triisopropylsilane (TIS) (5% v/v).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[6]

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress every 30 minutes using TLC or LC-MS (see Protocol 2).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (3 times).[8]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the deprotected product.[6]

Experimental Protocol 2: Monitoring Reaction Progress by TLC

This protocol provides a simple and rapid method for tracking the deprotection.

  • Prepare TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spotting: Apply a small spot of the starting material solution (co-spot) and a spot of the reaction mixture at different time points (e.g., T=0, T=30min, T=60min).

  • Elution: Develop the plate in a suitable solvent system (e.g., 10% Methanol in DCM). The ideal solvent system should give the starting material an Rf of ~0.5-0.6.

  • Visualization: Visualize the plate under UV light (if applicable) and then stain with a ninhydrin solution. Gently heat the plate. The appearance of a new, lower-Rf spot that turns purple/blue with ninhydrin confirms the formation of the free amine.[6] The reaction is complete when the starting material spot has completely disappeared.

References

  • A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. BenchChem. 5

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem. 6

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. 14

  • Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem. 8

  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem. 7

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.

  • Boc Protecting Group for Amines. Chemistry Steps.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed.

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Boc Deprotection Mechanism. YouTube.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • Why is boc stable to hydrolysis under basic conditions? Reddit.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • Boc Resin Cleavage Protocol. Sigma-Aldrich.

  • How to confirm BOC deprotection by TFA? ResearchGate.

  • Carbamic acid, tert-butyl ester. Organic Syntheses.

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate. Sunway Pharm Ltd.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem.

  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. Sigma-Aldrich.

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem.

  • Carbazic acid, tert-butyl ester. Organic Syntheses.

  • tert-Butyl carbamate 98. Sigma-Aldrich.

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

Sources

Preventing racemization during the synthesis of chiral cyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chiral cyclopentanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and prevent racemization in your experiments.

Introduction: The Challenge of Stereochemical Control

The synthesis of enantiomerically pure cyclopentanols is a critical task in the development of pharmaceuticals and other bioactive molecules. The biological activity of these compounds is often dependent on a specific stereoisomer, with the other being inactive or even causing adverse effects.[1][2] Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, poses a significant threat to the efficiency and viability of a synthetic route.[3][4] This guide will equip you with the knowledge to diagnose potential causes of racemization and implement effective strategies to preserve the stereochemical integrity of your target molecules.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization

This section is structured to help you identify the root cause of racemization in your synthesis and provides actionable solutions.

Issue 1: Loss of Enantiomeric Excess (ee) During a Substitution Reaction at the Chiral Center

Symptoms: You start with an enantiomerically pure cyclopentanol derivative (e.g., a tosylate or mesylate) and after nucleophilic substitution, the product shows a significant drop in ee.

Potential Cause A: SN1 Pathway Competition

The reaction may be proceeding partially or fully through an SN1 mechanism, which involves a planar carbocation intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a racemic mixture.[3][4][5]

Troubleshooting Steps:

  • Solvent Polarity: Re-evaluate your solvent choice. Highly polar, protic solvents (e.g., water, methanol, ethanol) stabilize the carbocation intermediate and favor the SN1 pathway. Consider switching to a less polar, aprotic solvent like THF, DMF, or acetonitrile to favor the SN2 mechanism.

  • Nucleophile Strength and Concentration: A weak or low concentration of the nucleophile can slow down the SN2 reaction, allowing the SN1 pathway to compete. Use a strong, highly concentrated nucleophile to promote a bimolecular reaction.

  • Leaving Group Ability: While a good leaving group is necessary, an exceptionally good leaving group can facilitate the formation of a carbocation. If possible, consider using a slightly less reactive leaving group in conjunction with optimized reaction conditions to favor the SN2 pathway.

  • Temperature Control: Lowering the reaction temperature will generally favor the SN2 pathway over the SN1 pathway, as the latter typically has a higher activation energy.

Potential Cause B: In-situ Racemization of the Starting Material

Under certain conditions, the starting material itself might be racemizing before the substitution reaction occurs.

Troubleshooting Steps:

  • pH Control: If your reaction conditions are strongly acidic or basic, your starting alcohol or its derivative might be susceptible to racemization.[3][5] Buffer the reaction mixture to maintain a neutral pH if the reaction allows.

  • Stability Check: Run a control experiment where the enantiomerically pure starting material is subjected to the reaction conditions (solvent, temperature, any additives except the nucleophile) for the duration of the reaction. Analyze the ee of the starting material to see if it has diminished.

Issue 2: Racemization of a Cyclopentanol with an α-Stereocenter to a Carbonyl Group

Symptoms: Your chiral cyclopentanol has a stereocenter adjacent to a newly formed or existing carbonyl group, and you observe a loss of stereochemical purity.

Potential Cause: Enolization

The presence of a carbonyl group makes the α-proton acidic. Under either acidic or basic conditions, this proton can be abstracted to form a planar enol or enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face, leading to racemization.[3]

Troubleshooting Steps:

  • Avoid Harsh pH Conditions: Strictly avoid strongly acidic or basic conditions during reaction work-up and purification. Use mild buffers and purification techniques like flash chromatography with a buffered mobile phase if necessary.

  • Protecting Group Strategy: If the carbonyl group is not involved in the desired transformation, consider protecting it as a ketal or acetal. These protecting groups are stable under a wide range of conditions and can be removed under mild acidic conditions once the critical stereochemical steps are complete.

  • Temperature Management: Keep the temperature as low as possible during all manipulations of the enolizable compound. Enolization is a thermodynamically controlled process, and lower temperatures will slow down the rate of proton exchange.

Part 2: Proactive Strategies for Preventing Racemization

This section outlines key synthetic strategies and experimental protocols to build stereochemical robustness into your synthesis from the outset.

Strategy 1: Asymmetric Synthesis and Catalysis

The most effective way to ensure high enantiopurity is to employ a stereoselective synthesis strategy from the beginning.

  • Chiral Pool Synthesis: Start with a readily available, enantiomerically pure starting material and carry the chirality through the synthetic sequence.[6] This approach relies on reactions that do not affect the existing stereocenter.

  • Asymmetric Catalysis: Utilize chiral catalysts to control the stereochemical outcome of a reaction. This is a highly efficient approach that can generate high ee's with only a small amount of the chiral catalyst.

    • Enantioselective Reduction of Cyclopentenones: The reduction of a prochiral cyclopentenone is a powerful method for establishing the stereocenter of the cyclopentanol. Catalysts like those based on Noyori's ruthenium-BINAP systems are highly effective for this transformation.[6]

    • Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit exquisite stereoselectivity in the reduction of ketones to alcohols.[7] Directed evolution of these enzymes has expanded their substrate scope and selectivity.[7]

Protocol 1: General Procedure for Asymmetric Ketone Reduction using a Chiral Catalyst

This protocol provides a general guideline. Specific conditions will need to be optimized for your substrate and catalyst system.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

  • Catalyst Preparation: In a separate flask, dissolve the chiral catalyst (e.g., (R)-Ru(OAc)₂-BINAP) in a degassed, anhydrous solvent (e.g., methanol or ethanol).

  • Substrate Addition: In the main reaction flask, dissolve the prochiral cyclopentenone in the same solvent.

  • Reaction Initiation: Transfer the catalyst solution to the substrate solution via cannula.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the recommended pressure for the chosen catalyst.

  • Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and quench the reaction as recommended for the specific catalyst.

  • Purification: Purify the chiral cyclopentanol product using flash column chromatography.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product using chiral HPLC or GC.

Strategy 2: Dynamic Kinetic Resolution (DKR)

DKR is a powerful technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer.[6][8] This allows for the theoretical conversion of a racemic mixture into a single enantiomer of the product in up to 100% yield.[9]

DKR_Workflow cluster_racemic_start Racemic Starting Material R_start R-enantiomer racemization Racemization Catalyst R_start->racemization resolution Enantioselective Reaction (e.g., Enzyme) R_start->resolution Slow S_start S-enantiomer S_start->racemization S_start->resolution Fast product Enantiopure Product resolution->product

Caption: Dynamic Kinetic Resolution Workflow

Part 3: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[3][4] In drug development, this is a significant problem because often only one enantiomer provides the desired therapeutic effect, while the other can be inactive or even harmful.[1][2] Racemization reduces the yield of the active pharmaceutical ingredient and necessitates difficult and costly purification steps.

Q2: My reaction involves a Grignard addition to a cyclopentanone. How can I control the stereochemistry?

A2: Controlling stereochemistry in Grignard additions can be challenging. One effective strategy is to use a chiral chelating ligand that coordinates to the magnesium atom and the carbonyl oxygen, creating a rigid, chiral environment that directs the nucleophilic attack of the Grignard reagent to one face of the carbonyl. Alternatively, you can use a substrate-controlled approach where an existing stereocenter on the cyclopentanone ring directs the incoming Grignard reagent.

Q3: I am performing a Mitsunobu reaction to invert the stereocenter of my cyclopentanol, but I am getting a mixture of stereoisomers. What could be the cause?

A3: The Mitsunobu reaction is generally a reliable method for stereochemical inversion via an SN2 pathway.[10] However, if you are observing incomplete inversion, it could be due to several factors:

  • Steric Hindrance: If the chiral center is highly sterically hindered, the SN2 attack may be slowed, allowing for competing elimination or SN1-like pathways.

  • Side Reactions: The formation of phosphonium salt byproducts can sometimes complicate the reaction. Ensure proper stoichiometry and purification.

  • Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of the starting material and the inverted product. Ensure you are using optimal reaction conditions and allowing sufficient reaction time.

Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral cyclopentanol?

A4: The most common and reliable methods for determining enantiomeric excess are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC).[11] These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas for the two enantiomers is then used to calculate the ee. In some cases, NMR spectroscopy with chiral shift reagents can also be used.[11]

Q5: What role do protecting groups play in preventing racemization?

A5: Protecting groups are crucial for preventing racemization in several ways:[11]

  • Preventing Enolization: As mentioned earlier, protecting a carbonyl group as a ketal or acetal prevents the formation of a planar enolate intermediate.

  • Directing Stereochemistry: A bulky protecting group can sterically hinder one face of the molecule, directing an incoming reagent to the opposite face.

  • Preventing Unwanted Reactions: Protecting a functional group can prevent it from participating in side reactions that might lead to racemization at a nearby stereocenter.

Data Summary Table

MethodDescriptionAdvantagesPotential for RacemizationMitigation Strategies
Asymmetric Reduction Reduction of a prochiral cyclopentenone using a chiral catalyst.High enantioselectivity, catalytic.Low, if the product is stable.Use mild workup conditions.
Chiral Pool Synthesis Starting from an enantiopure precursor.Predictable stereochemistry.Can occur in subsequent steps if conditions are not optimized.Careful selection of reaction conditions (pH, temp, solvent).
Kinetic Resolution Preferential reaction of one enantiomer in a racemic mixture.Can be effective for separating enantiomers.The unreacted enantiomer can racemize under reaction conditions.Optimize for high selectivity and short reaction times.
Dynamic Kinetic Resolution Kinetic resolution coupled with in-situ racemization of the unreacted enantiomer.Theoretical 100% yield of a single enantiomer.Requires careful balancing of racemization and resolution rates.Catalyst compatibility is crucial.
SN2 Substitution Nucleophilic substitution with inversion of configuration.Predictable stereochemical outcome.High risk of SN1 competition leading to racemization.Use polar aprotic solvents, strong nucleophiles, and low temperatures.

Visualizing Racemization Pathways

The following diagram illustrates two common pathways that lead to the loss of stereochemical integrity.

Racemization_Pathways cluster_SN1 Sₙ1 Pathway cluster_enol Enolization Pathway R_start (R)-Cyclopentanol-LG carbocation Planar Carbocation (Achiral) R_start->carbocation -LG⁻ R_product (R)-Product carbocation->R_product +Nu⁻ (Top attack) S_product (S)-Product carbocation->S_product +Nu⁻ (Bottom attack) chiral_ketone Chiral Ketone enolate Planar Enolate (Achiral) chiral_ketone->enolate -H⁺ (Base) racemic_ketone Racemic Ketone enolate->racemic_ketone +H⁺ title Common Racemization Mechanisms

Caption: Key Mechanisms Leading to Racemization

References

  • Remote Biocatalytic Stereoselective Synthesis of Axially and Centrally Chiral Alkylidene Cyclopentanols. ACS Catalysis. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Arizona Board of Regents. [Link]

  • Stereoselective synthesis and molecular modeling of chiral cyclopentanes. PubMed. [Link]

  • Stereoselective synthesis of multifunctionalized chiral silacyclopentanes. Request PDF. [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. [Link]

  • Racemization. Wikipedia. [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. Request PDF. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. [Link]

  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Chirality. [Link]

  • Supplemental Topics - MSU chemistry. Michigan State University. [Link]

  • What is the quickest way to invert the stereochemistry of a chiral molecule? Quora. [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]

Sources

Identifying and removing impurities in tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, actionable protocols to empower you to overcome common challenges in achieving high purity for this critical building block.

Technical Support Center: this compound

This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols. It is designed to help you identify, understand, and effectively remove impurities, ensuring the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities can originate from several sources, including the synthetic route, subsequent degradation, or isomeric contamination. A systematic approach to impurity identification is crucial. The most common species are:

  • Starting Materials: The most likely unreacted starting material is (1R,3R)-3-aminocyclopentanol, the precursor amine.

  • Reagent-Related Byproducts: The synthesis of N-Boc protected amines typically uses di-tert-butyl dicarbonate (Boc₂O). Byproducts from this reagent, such as tert-butanol, are common but are typically volatile and easily removed.

  • Stereoisomers: The presence of the cis-isomer, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, is a significant potential impurity. Its presence depends heavily on the stereochemical purity of the starting amine.

  • Over-reaction Products: While less common for primary amines, the formation of a di-Boc protected amine can occasionally occur if reaction conditions are not carefully controlled.[1]

  • Degradation Products: Carbamates can be sensitive to certain conditions. The Boc protecting group is highly susceptible to cleavage under acidic conditions, which would regenerate the starting amine. Hydrolysis can also occur under strongly basic conditions or at elevated temperatures.[2]

A visual breakdown of potential impurity sources is provided below.

Figure 1: Sources of Potential Impurities cluster_sources Potential Sources Product tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Starting_Material Unreacted (1R,3R)-3-aminocyclopentanol Starting_Material->Product Incomplete Reaction Byproducts Reagent Byproducts (e.g., tert-butanol) Byproducts->Product Side Reactions Isomers Stereoisomers (cis-isomer) Isomers->Product Impure Starting Material Degradation Degradation Products (Amine via hydrolysis) Degradation->Product Improper Handling/ Purification Conditions

Figure 1: Logical flow for impurity sources.
Q2: How can I detect and quantify these potential impurities?

A2: A multi-technique approach is recommended for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving closely related impurities. A reversed-phase method is most suitable. Carbamates are readily analyzed by HPLC, often with UV or mass spectrometric detection.[3][4][5]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress and for developing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of your desired product and identifying the presence of major impurities, provided their structures are known.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and for identifying the masses of unknown impurities, which provides critical clues to their structure.

The table below summarizes these techniques and their primary applications for this specific compound.

Technique Primary Use Typical Impurities Detected
HPLC (Reversed-Phase) Purity quantification, resolving stereoisomersStarting amine, cis/trans isomers, byproducts
TLC (Normal-Phase) Reaction monitoring, solvent screening for column chromatographyGross separation of product from more/less polar impurities
¹H NMR Structural confirmation, detection of major impuritiesResidual solvents, starting materials, major byproducts
LC-MS Molecular weight confirmation, impurity identificationConfirms product mass, identifies unknown impurity masses
Q3: My compound appears to be degrading during purification or storage. What are the likely causes and how can I prevent this?

A3: Degradation is almost always linked to the lability of the Boc-protecting group or the carbamate linkage itself.

  • pH Sensitivity: The Boc group is notoriously sensitive to acid. Exposure to even mild acidic conditions (e.g., silica gel that is not perfectly neutral, acidic co-solvents) can cause cleavage, regenerating the starting amine. Conversely, while more stable than esters, carbamates can hydrolyze under harsh basic conditions (e.g., high concentrations of NaOH).[2]

  • Thermal Instability: High temperatures can accelerate degradation.[2] This is particularly relevant when removing solvents under reduced pressure. It is advisable to use a water bath temperature below 40°C.

Preventative Measures:

  • Ensure all solvents and reagents for workup and purification are neutral.

  • Use high-quality, neutral silica gel for chromatography.

  • Avoid elevated temperatures during solvent evaporation.[6]

  • Store the final compound in a cool, dry place, preferably under an inert atmosphere.

Q4: What are the most effective methods for purifying this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. The two most effective techniques are column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most versatile and widely used method for separating the target compound from both more polar (e.g., starting amine) and less polar impurities.[7] Given the compound's polarity, normal-phase chromatography on silica gel is highly effective.

  • Recrystallization: This is an excellent technique for achieving very high purity, especially for removing trace impurities after an initial chromatographic separation.[2][8] The key challenge is identifying a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]

Troubleshooting Guides and Experimental Protocols

The following workflow provides a general strategy for tackling an impure sample.

Figure 2: Impurity Identification & Remediation Workflow A Analyze Crude Sample (TLC, HPLC, LC-MS) B Identify Impurities (Starting Material, Isomer, etc.) A->B C Select Purification Strategy B->C D Protocol 3: Flash Column Chromatography C->D  Complex Mixture or  Polar/Non-polar Impurities E Protocol 4: Recrystallization C->E  High Purity Crude or  Post-Chromatography Polish F Assess Purity of Fractions/ Crystals (TLC/HPLC) D->F E->F G Combine Pure Fractions & Remove Solvent F->G H Pure Compound (>98%) G->H

Figure 2: General workflow for purification.
Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for reversed-phase HPLC analysis. Method optimization will be required based on your specific system and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). T3 bonded phases are often excellent for retaining polar compounds.[9]

  • Mobile Phase A: Water + 0.1% Formic Acid (Note: Use with caution if isolating the compound, as the acid can degrade it. For analytical purposes, it improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes. A typical gradient might be 5% to 95% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at ~210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of water/acetonitrile.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Eluent System Development:

    • Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3-0.4.[7]

    • Good starting solvent systems to screen are gradients of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes.

    • For this compound, a gradient of 0% to 10% Methanol in DCM is a very effective starting point.

Eluent System (Gradient) Typical Elution Order
0-10% Methanol in Dichloromethane 1. Less polar byproducts2. Product 3. Unreacted (1R,3R)-3-aminocyclopentanol (highly polar)
20-80% Ethyl Acetate in Hexanes 1. Less polar byproducts2. Product 3. More polar impurities
  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity to elute your product, followed by any highly polar impurities.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure (rotary evaporator bath temp <40°C).

Protocol 3: Purification by Recrystallization

This protocol is best for purifying material that is already >90-95% pure to remove minor impurities.

  • Solvent Selection: The key is to find a solvent in which the compound is soluble when hot and insoluble when cold.

    • Screen solvents such as ethyl acetate, isopropyl acetate, acetonitrile, and mixtures like ethyl acetate/hexanes or DCM/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen hot solvent. Stir and heat gently until all the solid dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing it in an insulated container can promote the formation of larger, purer crystals. Once at room temperature, you may further cool the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. PubMed.
  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
  • Technical Support Center: Purification of Carbamic Acid Derivatives. Benchchem.
  • Column chromatography. Columbia University.
  • Methyl carbamate purification by extraction and recrystallization. ResearchGate.
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Scalable synthesis and purification of N-Boc-3-Chloropropylamine derivatives. Benchchem.

Sources

Validation & Comparative

Navigating Stereochemistry: A Comparative NMR Analysis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate and its Diastereomer

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the 1H and 13C NMR spectral analysis of the chiral building block, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, is essential for researchers in drug discovery and organic synthesis. However, a thorough review of currently available scientific literature and spectral databases reveals a critical gap: the absence of complete, assigned experimental 1H and 13C NMR data for this compound and its corresponding (1R,3S) diastereomer.

This guide was intended to provide a detailed comparative analysis of the NMR spectra of these two diastereomers, offering insights into how their distinct stereochemistry influences their spectral properties. Such an analysis is vital for unambiguous structure elucidation, purity assessment, and quality control in synthetic processes.

While the fundamental principles of NMR spectroscopy allow for a theoretical prediction of the spectral differences between the cis ((1R,3S)) and trans ((1R,3R)) isomers, the lack of published experimental data prevents a rigorous, data-driven comparison. This guide will therefore outline the strategic importance of this analysis, detail the anticipated spectral distinctions based on established NMR principles, and provide a standardized protocol for acquiring the necessary data, thereby serving as a framework for researchers to utilize once such data becomes available.

The Critical Role of Stereoisomerically Pure Building Blocks

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers) or as stereoisomers that are not mirror images (diastereomers), often exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the synthesis and characterization of single stereoisomers for therapeutic applications.

This compound is a valuable chiral building block, incorporating a protected amine and a hydroxyl group on a cyclopentane scaffold. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The ability to unequivocally determine its stereochemical purity is therefore not merely an academic exercise but a critical component of drug development and manufacturing.

A Comparative Framework for NMR Analysis: trans vs. cis Isomers

The key to distinguishing between the trans ((1R,3R)) and cis ((1R,3S)) isomers of tert-butyl (3-hydroxycyclopentyl)carbamate lies in the distinct spatial relationships between the substituents on the cyclopentane ring. These differences in geometry will manifest in their respective 1H and 13C NMR spectra through variations in chemical shifts and spin-spin coupling constants.

Expected ¹H NMR Spectral Differences

The chemical shifts of the protons on the cyclopentane ring, particularly the methine protons at C1 (CH-NHBoc) and C3 (CH-OH), are expected to be highly sensitive to the cis/trans relationship of the substituents.

  • Chemical Shifts: In the trans isomer, the substituents are on opposite sides of the ring, leading to a more extended conformation. In the cis isomer, the proximity of the bulky tert-butoxycarbonyl (Boc) group and the hydroxyl group can lead to through-space shielding or deshielding effects, resulting in different chemical shifts for the ring protons compared to the trans isomer.

  • Coupling Constants: The vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them. The cyclopentane ring is not planar and exists in various envelope and twist conformations. The preferred conformation for each diastereomer will result in a unique set of dihedral angles and, consequently, different coupling constants for the ring protons. A detailed analysis of these coupling constants would allow for the determination of the relative stereochemistry.

Expected ¹³C NMR Spectral Differences

The carbon chemical shifts are also influenced by the stereochemical environment.

  • Steric Effects: The steric compression between the substituents in the cis isomer can cause a shielding (upfield shift) of the involved carbon atoms (the γ-gauche effect). Therefore, the chemical shifts of the cyclopentane ring carbons are expected to differ between the two diastereomers.

Experimental Protocol for NMR Data Acquisition

To perform a definitive comparative analysis, high-quality 1D and 2D NMR data are required. The following is a standard methodology for acquiring such data.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition Parameters
  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing definitive proof of stereochemistry. For the cis isomer, NOE correlations would be expected between the protons on C1, C3, and their respective substituents.

Data Visualization and Interpretation

Once the experimental data is acquired, a systematic approach to interpretation is necessary.

Logic of Spectral Assignment

Caption: Workflow for NMR-based structure elucidation.

Comparative Data Tables

The acquired data should be summarized in clear, comparative tables.

Table 1: Hypothetical ¹H NMR Data Comparison

Proton Assignmenttert-Butyl ((1R,3R)-isomer)tert-Butyl ((1R,3S)-isomer)
H-1 (CH-NHBoc)Predicted δ, multiplicity, J (Hz)Predicted δ, multiplicity, J (Hz)
H-3 (CH-OH)Predicted δ, multiplicity, J (Hz)Predicted δ, multiplicity, J (Hz)
Cyclopentyl CH₂Predicted δ range, multiplicityPredicted δ range, multiplicity
NHPredicted δ, multiplicityPredicted δ, multiplicity
OHPredicted δ, multiplicityPredicted δ, multiplicity
t-BuPredicted δ, multiplicityPredicted δ, multiplicity

Table 2: Hypothetical ¹³C NMR Data Comparison

Carbon Assignmenttert-Butyl ((1R,3R)-isomer)tert-Butyl ((1R,3S)-isomer)
C=O (Carbamate)Predicted δ (ppm)Predicted δ (ppm)
C(CH₃)₃ (Boc)Predicted δ (ppm)Predicted δ (ppm)
C(CH₃)₃ (Boc)Predicted δ (ppm)Predicted δ (ppm)
C-1 (CH-NHBoc)Predicted δ (ppm)Predicted δ (ppm)
C-3 (CH-OH)Predicted δ (ppm)Predicted δ (ppm)
Cyclopentyl CH₂Predicted δ range (ppm)Predicted δ range (ppm)

Conclusion and Call for Data

A detailed ¹H and ¹³C NMR analysis is indispensable for the unambiguous characterization of the diastereomers of tert-butyl (3-hydroxycyclopentyl)carbamate. While this guide provides a theoretical framework and a practical protocol for such an analysis, the lack of publicly available experimental data represents a significant hurdle for the scientific community.

We encourage researchers who have synthesized and characterized these valuable chiral building blocks to publish their complete NMR data, including assignments. The availability of this information will be of great benefit to the fields of organic synthesis and medicinal chemistry, facilitating more efficient and reliable drug development processes.

References

Due to the absence of specific experimental data for the target compounds, a comprehensive list of references citing such data cannot be provided. The following are general references on NMR spectroscopy and the importance of chiral building blocks.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
  • Ager, D. J. (Ed.). (1999). Asymmetric synthesis. CRC press.

Decoding the Molecular Blueprint: A Guide to Interpreting the Mass Spectrum of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very structure of molecules. This guide provides a detailed analysis of the mass spectrum of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a compound of interest in pharmaceutical development and organic synthesis. By understanding its fragmentation patterns, scientists can confidently identify this molecule and distinguish it from related structures.

At its core, mass spectrometry bombards a molecule with electrons, creating a charged molecular ion that then fragments in predictable ways. The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a fragment of a specific mass-to-charge ratio (m/z). For this compound, with a molecular weight of 201.26 g/mol [1], its structure dictates a unique fragmentation cascade, primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the cyclopentanol ring.

The Fragmentation Pathway: A Tale of Two Moieties

The mass spectrum of this compound is dominated by fragmentation events originating from two key structural features: the Boc group and the cyclic alcohol. The initial ionization event, typically electron impact (EI), will generate the molecular ion [M]•+ at m/z 201.

The most prominent fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C4H8), a neutral molecule with a mass of 56 Da. This occurs through a six-membered ring transition state, a process known as a McLafferty-type rearrangement. This initial loss is often followed by the elimination of carbon dioxide (CO2), another neutral molecule with a mass of 44 Da. The combined loss of isobutylene and carbon dioxide results in a total mass difference of 100 Da from the molecular ion.

Concurrently, the cyclopentanol ring can undergo its own characteristic fragmentation. Cyclic alcohols are known to readily lose a molecule of water (H2O, 18 Da), particularly under the energetic conditions of electron ionization. Furthermore, the cyclopentane ring itself can cleave, with a characteristic fragment often appearing at m/z 42, corresponding to a propene radical cation ([C3H6]•+) resulting from the breakdown of the ring[2].

dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]•+ (m/z 201)\ntert-Butyl ((1R,3R)-3-\nhydroxycyclopentyl)carbamate", fillcolor="#34A853"]; F1 [label="[M - C4H8]•+\n(m/z 145)", fillcolor="#EA4335"]; F2 [label="[M - C4H8 - CO2]•+\n(m/z 101)", fillcolor="#FBBC05"]; F3 [label="[M - H2O]•+\n(m/z 183)", fillcolor="#EA4335"]; F4 [label="[C4H9]+\n(m/z 57)", fillcolor="#FBBC05"]; F5 [label="[C5H8NO2]+\n(m/z 128)", fillcolor="#FBBC05"]; F6 [label="[C3H6]•+\n(m/z 42)", fillcolor="#FBBC05"];

M -> F1 [label="- C4H8 (56 Da)"]; F1 -> F2 [label="- CO2 (44 Da)"]; M -> F3 [label="- H2O (18 Da)"]; M -> F4 [label="Boc group cleavage"]; M -> F5 [label="Loss of tert-butyl radical"]; F3 -> F6 [label="Ring Cleavage"]; } Caption: Proposed fragmentation pathway for this compound.

Comparative Analysis of Key Fragments

To provide a clear comparison, the expected key fragments and their proposed structures are summarized in the table below. This data is based on established fragmentation mechanisms of carbamates and cyclic alcohols. A GC-MS spectrum for the stereoisomer, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, is available on PubChem and serves as a valuable reference, as mass spectrometry is insensitive to stereochemistry[1].

m/z Proposed Fragment Ion Chemical Formula Origin of Fragment
201[M]•+[C10H19NO3]•+Molecular Ion
183[M - H2O]•+[C10H17NO2]•+Loss of water from the cyclopentanol ring
145[M - C4H8]•+[C6H11NO3]•+Loss of isobutylene from the Boc group
128[M - C4H9]•+[C6H10NO3]•+Loss of a tert-butyl radical from the Boc group
101[M - C4H8 - CO2]•+[C5H11N]•+Sequential loss of isobutylene and CO2
57[C4H9]+[C4H9]+tert-butyl cation from the Boc group
42[C3H6]•+[C3H6]•+Ring cleavage of the cyclopentane moiety

Experimental Protocol for Mass Spectrum Acquisition

The following protocol outlines a standard method for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the prepared sample into the GC-MS system.

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program and injection parameters may be necessary depending on the specific instrumentation and desired separation from any impurities.

Conclusion

The mass spectrum of this compound is characterized by a clear and interpretable fragmentation pattern. The primary cleavages associated with the Boc protecting group, namely the loss of isobutylene and the tert-butyl cation, in conjunction with the dehydration and ring fragmentation of the cyclopentanol moiety, provide a definitive identification of the molecule. By leveraging the principles outlined in this guide, researchers can confidently analyze and interpret the mass spectral data of this and structurally related compounds, ensuring the integrity of their scientific endeavors.

References

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

Sources

A Comparative Guide to the Synthetic Methods of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into the synthesis of various therapeutic agents. The precise stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is critical for its biological activity. Consequently, the development of efficient and stereoselective synthetic routes to this compound is a key focus for researchers and drug development professionals. This guide provides an in-depth comparison of the prominent synthetic strategies for obtaining this compound, offering insights into their methodologies, efficiencies, and stereochemical outcomes, supported by experimental data.

Key Synthetic Strategies at a Glance

The synthesis of this chiral aminocyclopentanol derivative can be broadly categorized into three main approaches, each with its own set of advantages and challenges:

  • Chemoenzymatic Resolution: This strategy relies on the enzymatic resolution of a racemic mixture, typically of an acetylated precursor, to isolate the desired stereoisomer.

  • Diastereoselective Reduction of a Chiral Ketone: This method involves the stereocontrolled reduction of an enantiomerically pure keto-precursor to establish the second chiral center.

  • Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive chiral starting material from nature to construct the target molecule, transferring the inherent chirality through the synthetic sequence.

The following sections will delve into the specifics of each of these synthetic pathways, providing detailed experimental protocols and a comparative analysis of their key performance indicators.

Method 1: Chemoenzymatic Resolution of (±)-trans-3-(Boc-amino)cyclopentyl Acetate

This approach begins with the synthesis of a racemic mixture of the trans-aminocyclopentanol, which is then acetylated. The crucial step is the enzymatic kinetic resolution of the resulting racemic acetate, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired alcohol and the unreacted acetate.

Rationale and Mechanistic Insight

Lipases are a class of enzymes that can exhibit high enantioselectivity in the hydrolysis or transesterification of esters. In this case, a lipase such as that from Pseudomonas cepacia (now often reclassified as Burkholderia cepacia) is employed. The enzyme's active site is chiral and preferentially binds one enantiomer of the racemic acetate, catalyzing its hydrolysis to the corresponding alcohol. The other enantiomer is a poor fit for the active site and remains largely unreacted. This difference in reaction rates allows for the separation of the enantiomerically enriched alcohol and the remaining acetate. The choice of acylating agent and solvent can significantly impact the enantioselectivity (E value) of the resolution[1].

Experimental Workflow

cluster_0 Synthesis of Racemic Precursor cluster_1 Acetylation cluster_2 Enzymatic Resolution A rac-trans-3-Aminocyclopentanol C rac-tert-Butyl (3-hydroxycyclopentyl)carbamate A->C Boc Protection B (Boc)2O, Dioxane/H2O D rac-tert-Butyl (3-acetoxycyclopentyl)carbamate C->D Acetic Anhydride, Pyridine C->D E Pseudomonas cepacia Lipase, Buffer F This compound D->F Selective Hydrolysis G tert-Butyl ((1S,3S)-3-acetoxycyclopentyl)carbamate D->G Unreacted

Caption: Chemoenzymatic synthesis of the target molecule.

Detailed Protocol

Step 1: Synthesis of rac-tert-Butyl (trans-3-hydroxycyclopentyl)carbamate

  • To a solution of rac-trans-3-aminocyclopentanol in a mixture of dioxane and water, add sodium carbonate followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction mixture at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic Boc-protected amino alcohol.

Step 2: Acetylation of rac-tert-Butyl (trans-3-hydroxycyclopentyl)carbamate

  • Dissolve the racemic Boc-protected amino alcohol in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the racemic acetate.

Step 3: Enzymatic Kinetic Resolution

  • Suspend the racemic acetate in a phosphate buffer (pH 7.0).

  • Add Pseudomonas cepacia lipase and stir the mixture at room temperature.

  • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Extract the mixture with ethyl acetate.

  • Separate the desired alcohol product from the unreacted acetate by column chromatography.

Method 2: Diastereoselective Reduction of (R)-3-(Boc-amino)cyclopentanone

This strategy introduces chirality at the outset by starting with an enantiomerically pure building block, (R)-3-(Boc-amino)cyclopentanone. The key transformation is the diastereoselective reduction of the ketone to generate the desired (1R,3R) stereochemistry of the alcohol.

Rationale and Mechanistic Insight

The stereochemical outcome of the ketone reduction is governed by the approach of the hydride reagent to the carbonyl group. The existing stereocenter at the 3-position, bearing the bulky Boc-amino group, directs the incoming hydride to the opposite face of the cyclopentanone ring. The choice of reducing agent is critical in maximizing this diastereoselectivity. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often employed to enhance facial selectivity due to steric hindrance. The bulky reagent preferentially attacks from the less hindered face, leading to the formation of the desired trans product.

Experimental Workflow

cluster_0 Starting Material cluster_1 Diastereoselective Reduction A (R)-3-Aminocyclopentanone C (R)-3-(Boc-amino)cyclopentanone A->C Boc Protection B (Boc)2O D L-Selectride®, THF, -78 °C E This compound C->E Major Product F tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (minor) C->F Minor Product cluster_0 Chiral Starting Material cluster_1 Intermediate Synthesis cluster_2 Cyclization and Functionalization A D-Glutamic Acid C Protected Diester A->C Protection & Esterification B Multi-step Conversion E Cyclic β-keto ester C->E NaH, Toluene D Dieckmann Condensation G This compound E->G Sequential Reactions F Decarboxylation & Reduction

Sources

A Comparative Guide to the Biological Activity of (1R,3R) vs. (1S,3S) Enantiomers of tert-butyl hydroxycyclopentylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. The cyclopentane scaffold, a common motif in medicinal chemistry, often serves as a rigid core for presenting functional groups in a precise spatial orientation, making the stereochemistry of its substituents a critical determinant of biological activity.[1] This guide provides a comparative analysis of the potential biological activities of the (1R,3R) and (1S,3S) enantiomers of tert-butyl hydroxycyclopentylcarbamate, drawing upon the established significance of stereochemistry in related classes of therapeutic agents. While direct comparative studies on these specific enantiomers are not prevalent in publicly accessible literature, this guide will extrapolate from well-documented cases of stereospecificity in structurally related compounds to provide a scientifically grounded perspective for researchers.

The Hydroxycyclopentylcarbamate Scaffold: A Privileged Motif in Drug Discovery

The tert-butyl hydroxycyclopentylcarbamate core is a valuable building block in the synthesis of more complex molecules, particularly in the fields of antiviral and cancer therapeutics. The presence of hydroxyl and carbamate functionalities on a constrained cyclopentane ring allows for the introduction of diverse substituents with precise stereochemical control, which is essential for optimizing interactions with biological targets.

Application in Antiviral Agents: Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are a class of antiviral drugs where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides. This modification imparts greater metabolic stability by preventing cleavage of the glycosidic bond. The stereochemistry of the hydroxyl and base-mimicking groups on the carbocyclic ring is crucial for recognition and inhibition of viral polymerases.

For instance, the synthesis and evaluation of cyclopentyl nucleoside phosphonates have demonstrated that specific stereoisomers exhibit potent antiviral activity. In one study, guanine-containing analogs of 2'-hydroxy-3'-deoxy and 2'-deoxy-3'-hydroxy cyclopentyl nucleoside phosphonates showed activity against Varicella-Zoster Virus (VZV), with one congener displaying an EC50 of 5.35 µM against the TK+ VZV strain.[2] This highlights the stringent stereochemical requirements of the viral enzyme's active site. It is therefore highly probable that the (1R,3R) and (1S,3S) enantiomers of tert-butyl hydroxycyclopentylcarbamate, when incorporated into carbocyclic nucleoside analogs, would confer distinct antiviral potencies and selectivities.

Application in Oncology: MDM2-p53 Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, the E3 ubiquitin ligase MDM2, is a key target in cancer therapy. Small-molecule inhibitors that block this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. Many potent MDM2 inhibitors feature complex, rigid scaffolds with multiple stereocenters to precisely mimic the helical peptide region of p53 that binds to MDM2.[3]

The development of spiro-oxindole-based MDM2 inhibitors, for example, has underscored the importance of stereochemistry for high-affinity binding. These inhibitors fit into a deep hydrophobic pocket on the surface of MDM2, and their efficacy is highly dependent on the correct spatial orientation of key pharmacophoric groups. Given that chiral aminocyclopentanol derivatives serve as building blocks for such inhibitors, it is reasonable to infer that the (1R,3R) and (1S,3S) configurations of tert-butyl hydroxycyclopentylcarbamate would lead to significantly different binding affinities and inhibitory activities against the MDM2-p53 interaction.

Hypothetical Comparative Biological Evaluation

In the absence of direct experimental data comparing the (1R,3R) and (1S,3S) enantiomers of tert-butyl hydroxycyclopentylcarbamate, we can construct a hypothetical scenario based on the principles of stereospecificity. Let us assume these enantiomers are key intermediates in the synthesis of a novel series of antiviral agents targeting a viral DNA polymerase.

Illustrative Data Presentation

The following table presents hypothetical data from a cell-based antiviral assay and a corresponding cytotoxicity assay. This data is for illustrative purposes to highlight the potential differences in biological activity between the two enantiomers.

CompoundEnantiomerAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
1 (1R,3R)2.5>100>40
2 (1S,3S)58.2>100>1.7

This is hypothetical data for illustrative purposes only.

In this hypothetical scenario, the (1R,3R) enantiomer demonstrates significantly greater antiviral potency (lower EC50) and a much higher selectivity index compared to the (1S,3S) enantiomer, which would be considered the eutomer (the more active enantiomer). This type of stereospecific difference is commonly observed in drug development.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of the (1R,3R) and (1S,3S) enantiomers, a series of well-established assays would be employed. Below are representative protocols for evaluating antiviral activity and inhibition of the MDM2-p53 interaction.

Protocol 1: Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • (1R,3R) and (1S,3S) enantiomers of the test compound, dissolved in DMSO

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the (1R,3R) and (1S,3S) enantiomers in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the different concentrations of the test compounds to the respective wells. Include a no-drug control and a positive control (a known antiviral drug).

  • Overlay the cells with methylcellulose medium containing the respective drug concentrations.

  • Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible in the no-drug control wells (typically 2-3 days).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

HTRF is a robust, high-throughput screening method to quantify protein-protein interactions.

Materials:

  • Recombinant human MDM2 protein (tagged with a donor fluorophore, e.g., terbium cryptate)

  • Biotinylated p53-derived peptide (containing the MDM2-binding domain)

  • Streptavidin-XL665 (acceptor fluorophore)

  • Assay buffer (e.g., phosphate buffer with BSA and Tween-20)

  • (1R,3R) and (1S,3S) enantiomers of the test compound, dissolved in DMSO

  • Positive control inhibitor (e.g., Nutlin-3)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the (1R,3R) and (1S,3S) enantiomers in the assay buffer.

  • In a 384-well plate, add the test compounds, the positive control, and a DMSO vehicle control.

  • Add the terbium-labeled MDM2 protein to all wells.

  • Add the biotinylated p53 peptide and streptavidin-XL665 mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) for each well.

  • Determine the percent inhibition of the MDM2-p53 interaction for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for illustrating complex biological processes and experimental designs.

Antiviral_Plaque_Reduction_Assay cluster_0 Cell Culture and Infection cluster_1 Compound Treatment cluster_2 Incubation and Visualization cluster_3 Data Analysis A Seed host cells in 6-well plates B Infect confluent monolayer with virus A->B D Add compound dilutions to infected cells B->D C Prepare serial dilutions of (1R,3R) and (1S,3S) enantiomers C->D E Overlay with methylcellulose containing compounds D->E F Incubate for 2-3 days E->F G Fix and stain with crystal violet F->G H Count viral plaques G->H I Calculate % plaque reduction H->I J Determine EC50 values I->J MDM2_p53_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Upregulation of pro-apoptotic genes MDM2_inhibited MDM2 MDM2_inhibited->p53_active Binding Blocked Inhibitor Inhibitor ((1R,3R)-enantiomer) Inhibitor->MDM2_inhibited Inhibition

Sources

A Comparative Guide to Carbocyclic Nucleosides: Impact of Cyclopentylamine Precursors on Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbocyclic nucleosides, synthetic analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene group, represent a cornerstone in the development of antiviral and anticancer therapeutics.[1] This structural modification confers enhanced chemical and metabolic stability by rendering the nucleoside resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides. The stereochemistry and substitution pattern of the cyclopentane ring, derived from various cyclopentylamine precursors, play a pivotal role in determining the biological activity of these compounds. This guide provides a comparative analysis of carbocyclic nucleosides synthesized from different cyclopentylamine precursors, with a focus on their antiviral properties. We will delve into the synthetic strategies, structure-activity relationships (SAR), and provide detailed experimental protocols to aid researchers in the design and evaluation of novel carbocyclic nucleoside drug candidates.

The Influence of Cyclopentylamine Precursors on Synthetic Strategy and Stereochemistry

The synthesis of carbocyclic nucleosides primarily follows two strategic pathways: the linear approach and the convergent approach. The choice of strategy is often dictated by the desired final structure and the availability of suitable precursors.

  • Linear Synthesis: This approach involves the stepwise construction of the heterocyclic base onto a pre-existing, and often chiral, cyclopentylamine precursor. This method is particularly advantageous when the desired nucleobase is complex or sensitive to the conditions required for the convergent approach. The stereochemistry of the final carbocyclic nucleoside is directly controlled by the stereochemistry of the starting cyclopentylamine.

  • Convergent Synthesis: In this more flexible strategy, a functionalized carbocyclic moiety is coupled with a pre-formed nucleobase.[2] This approach allows for the rapid generation of a library of nucleoside analogues by pairing different carbocyclic precursors with various nucleobases. Chiral cyclopentenol derivatives are common precursors in this approach, with the stereochemistry of the hydroxyl and amino groups dictating the final anomeric configuration of the nucleoside.

A key precursor in the enantioselective synthesis of many carbocyclic nucleosides is (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam . Enzymatic resolution of Vince lactam provides access to enantiomerically pure synthons that are pivotal for producing stereochemically defined carbocyclic nucleosides like Abacavir.

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis Cyclopentylamine Chiral Cyclopentylamine Precursor Intermediate1 Stepwise Base Construction Cyclopentylamine->Intermediate1 CarbocyclicNucleoside1 Carbocyclic Nucleoside Intermediate1->CarbocyclicNucleoside1 Cyclopentenol Functionalized Carbocyclic Moiety (e.g., Chiral Cyclopentenol) CarbocyclicNucleoside2 Carbocyclic Nucleoside Cyclopentenol->CarbocyclicNucleoside2 Nucleobase Heterocyclic Base Nucleobase->CarbocyclicNucleoside2

Fig. 1: Synthetic strategies for carbocyclic nucleosides.

Comparative Analysis of Antiviral Activity

The biological activity of carbocyclic nucleosides is profoundly influenced by the stereochemistry and substitution pattern of the cyclopentane ring. Even subtle changes in the precursor can lead to significant differences in antiviral potency and selectivity.

The Critical Role of Stereochemistry

The spatial arrangement of the substituents on the cyclopentane ring dictates the molecule's ability to be recognized and phosphorylated by viral or cellular kinases, a crucial step for their activation. Generally, the enantiomer that mimics the natural D-ribose configuration exhibits greater biological activity.

For instance, in the case of Carbovir, a carbocyclic analogue of guanosine, the (-) enantiomer is the biologically active form against HIV. This stereoselectivity is a common theme among many carbocyclic nucleosides.

Compound/Precursor DerivativeVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Carbocyclic 2'-Deoxyguanosine (CdG) Enantiomers [3]
L-CdG
D-CdG
Cyclopentenylcytosine (CPE-C) Analogues Vaccinia Virus0.4>100>250[4]
1,2,3-Triazole analogue from (+)-cyclopentenolCowpox Virus39>100>2.5[4]
SARS-CoV47>100>2.1[4]
1,2,4-Triazole analogue from (+)-cyclopentenolSARS-CoV21>100>4.8[4]
5'-Sulfamoylated Carbocyclic Adenosine Analogues P388 Mouse Leukemia (in vitro)IC50: 0.062[4]
5'-Sulfamoyl carbocyclic adenosineP388 Mouse Leukemia (in vitro)IC50: 0.015[4]
5'-Sulfamoyl-8-aza carbocyclic adenosine

Table 1: Comparative Antiviral and Cytotoxic Activities of Carbocyclic Nucleosides from Different Precursors. Note: The data is compiled from different studies and assay conditions may vary.

Impact of Cyclopentane Ring Substitution

Modifications to the cyclopentane ring, beyond stereochemistry, can also significantly impact antiviral activity. For example, the introduction of an exocyclic double bond, as seen in Entecavir, can lock the molecule in a conformation that is favorable for binding to the viral polymerase.[5]

The data in Table 1 illustrates that even when starting from a similar chiral cyclopentenol precursor, the nature of the attached heterocyclic base (e.g., 1,2,3-triazole vs. 1,2,4-triazole) can modulate the antiviral activity and spectrum.[4] Similarly, derivatization of the carbocyclic nucleoside, such as the addition of a sulfamoyl group at the 5'-position, can dramatically enhance cytotoxic activity against cancer cell lines.[4]

Mechanism of Action: A Focus on Viral Polymerase Inhibition

The primary mechanism of action for most antiviral carbocyclic nucleosides involves the inhibition of viral DNA or RNA polymerases. Following administration, these nucleoside analogues are anabolized by host cell kinases to their corresponding 5'-triphosphate metabolites. These triphosphates then act as competitive inhibitors or alternative substrates for the viral polymerase.

G CN Carbocyclic Nucleoside CN_MP Carbocyclic Nucleoside Monophosphate CN->CN_MP Host Cell Kinase CN_DP Carbocyclic Nucleoside Diphosphate CN_MP->CN_DP Host Cell Kinase CN_TP Carbocyclic Nucleoside Triphosphate CN_DP->CN_TP Host Cell Kinase Viral_Polymerase Viral Polymerase (e.g., HIV Reverse Transcriptase) CN_TP->Viral_Polymerase Chain_Termination DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition G Start Start Seed_Cells Seed Host Cells in 6-well Plates Start->Seed_Cells Infect_Cells Infect Cell Monolayers Seed_Cells->Infect_Cells Prepare_Virus Prepare Virus Dilutions Prepare_Virus->Infect_Cells Prepare_Compound Prepare Compound Dilutions in Overlay Medium Add_Overlay Add Overlay with Test Compound Prepare_Compound->Add_Overlay Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Stain_Plates Fix and Stain Plates with Crystal Violet Incubate->Stain_Plates Count_Plaques Count Plaques Stain_Plates->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Sources

A Comparative Guide to HPLC Methods for Purity Determination of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is paved with rigorous analytical checkpoints. The purity of each intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy for the final drug product. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a key building block in the synthesis of various therapeutic agents. Its molecular structure, featuring two chiral centers and a labile tert-butoxycarbonyl (Boc) protecting group, presents a distinct analytical challenge.

Ensuring the purity of this intermediate requires a multi-faceted approach. We must quantify not only process-related impurities and potential degradants but also, critically, the stereoisomeric purity. The presence of unwanted diastereomers or enantiomers can lead to significant differences in pharmacological activity or toxicity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the comprehensive purity assessment of this compound. We will explore two orthogonal methods: a reversed-phase HPLC (RP-HPLC) method for achiral purity and impurity profiling, and a chiral HPLC method for stereoisomeric separation. The discussion is grounded in fundamental chromatographic principles and adheres to the validation standards set forth by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Logical Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy separates the analysis of chemical (achiral) impurities from stereoisomeric (chiral) impurities. The following workflow illustrates this bifurcated yet complementary approach, culminating in a complete purity profile.

G cluster_0 Purity Assessment Workflow Sample tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate Bulk Sample RP_HPLC Method 1: RP-HPLC Analysis (Achiral) Sample->RP_HPLC Chemical Purity Chiral_HPLC Method 2: Chiral HPLC Analysis (Stereoisomeric) Sample->Chiral_HPLC Stereoisomeric Purity Chem_Purity Chemical Purity Report (Assay vs. Standard, Related Substances) RP_HPLC->Chem_Purity Stereo_Purity Stereoisomeric Purity Report (% (1R,3R) vs. other isomers) Chiral_HPLC->Stereo_Purity Final_Report Comprehensive Certificate of Analysis (CoA) Chem_Purity->Final_Report Stereo_Purity->Final_Report

Caption: Overall workflow for purity analysis.

Method 1: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

The primary goal of the RP-HPLC method is to separate the main compound from any process-related impurities, starting materials, or degradation products.[3] Given the molecule's moderate polarity, a reversed-phase approach provides the most effective and robust separation mechanism.

Rationale for Method Development Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard and the logical starting point for molecules of this type.[4] Its hydrophobic nature provides strong retention for the non-polar tert-butyl group, while allowing for effective separation based on subtle differences in polarity among potential impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is selected. A gradient is crucial for eluting a wide range of potential impurities, from polar starting materials to more non-polar byproducts, within a reasonable timeframe while maintaining sharp peaks.[5]

  • Mobile Phase Modifier: The addition of 0.1% formic acid serves a critical function. It maintains a consistent low pH, which suppresses the potential ionization of the secondary amine (if the Boc group were to be cleaved) and any acidic or basic impurities. This results in improved peak symmetry and reproducibility.[6]

  • Detection: UV detection at a low wavelength, such as 210 nm, is chosen. The carbamate functional group has a UV chromophore, and detection at this wavelength provides near-universal sensitivity for most organic impurities that are likely to be present.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Equilibrate at 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~20 mg of reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). (Concentration: ~1.0 mg/mL)

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.[7]

    • This self-validating step ensures the system is performing adequately before sample analysis.[8][9]

Method 2: Stereoisomeric Purity by Chiral HPLC

The target molecule has two stereocenters (at carbons 1 and 3 of the cyclopentyl ring), which means four possible stereoisomers exist: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers, while the (1R,3S) and (1S,3R) isomers are another enantiomeric pair. The relationship between the (1R,3R) and the (1R,3S) or (1S,3R) isomers is diastereomeric. Chiral chromatography is essential to separate and quantify these.[10]

Rationale for Method Development Choices
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), particularly those with carbamate derivatives of cellulose or amylose, are exceptionally effective for separating a broad range of enantiomers.[11] An immobilized amylose tris(3,5-dimethylphenylcarbamate) phase is selected for its proven versatility and robust performance in resolving compounds with hydroxyl and carbamate functionalities. The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral polymer, driven by a combination of hydrogen bonding, dipole-dipole, and steric interactions.[12]

  • Mobile Phase: Chiral separations on polysaccharide CSPs are typically achieved in normal-phase or polar organic mode. A mobile phase consisting of Hexane and Isopropanol (IPA) is chosen. Hexane acts as the weak solvent, while IPA serves as the polar modifier that modulates retention and selectivity. The ratio is optimized to achieve baseline separation of all four stereoisomers.

  • Detection: As with the RP-HPLC method, UV detection at 210 nm is suitable due to the carbamate chromophore.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard isocratic HPLC system, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: 90:10 (v/v) Hexane / Isopropanol

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Resolution Solution: Prepare a solution containing a mixture of all potential stereoisomers, if available, at a total concentration of ~0.5 mg/mL in the mobile phase. If not available, use a sample from a non-stereoselective synthesis route.

    • Sample Solution: Accurately weigh ~10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Suitability Test (SST):

    • Inject the resolution solution.

    • The resolution between the (1R,3R) peak and the closest eluting stereoisomer peak must be ≥ 1.5.

Comparative Summary and Data

The performance of these two orthogonal methods is distinct, as they are designed for different analytical objectives. The following table summarizes their key parameters and expected performance.

ParameterMethod 1: RP-HPLC (Achiral Purity) Method 2: Chiral HPLC (Stereoisomeric Purity)
Objective Quantify assay and process-related impuritiesQuantify the percentage of each stereoisomer
Stationary Phase C18 (Octadecylsilane)Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Gradient: Water/Acetonitrile with 0.1% Formic AcidIsocratic: 90:10 Hexane / Isopropanol
Typical Run Time ~25 minutes~30 minutes
Expected tR (Main) ~8.5 minutes for (1R,3R) isomer~15.2 minutes for (1R,3R) isomer
Key Performance Metric Resolution > 2.0 between main peak and impuritiesResolution > 1.5 between all stereoisomer peaks
Primary Output % Purity by Area, % Individual Impurity% Area of each stereoisomer

Method Validation Strategy: A Trustworthy System

For use in a regulated environment, both methods must be validated according to ICH Q2(R1) guidelines.[13] This process ensures the analytical procedure is fit for its intended purpose.

G cluster_1 ICH Q2(R1) Validation Workflow Dev Method Development & Optimization Spec Specificity (Peak Purity, Resolution from placebo & impurities) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery of spiked samples) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) Prec->LOQ Rob Robustness (Varying Flow, Temp, % Organic) LOD->Rob LOQ->Rob Val_Report Validated Method & Final Report Rob->Val_Report

Caption: A typical workflow for HPLC method validation.

A summary of the validation parameters for the RP-HPLC purity method would include:

  • Specificity: Demonstrated by separating the main peak from known impurities and showing no interference from a placebo.

  • Linearity: A correlation coefficient (r²) of > 0.999 over a range of 50% to 150% of the nominal concentration.

  • Accuracy: Mean recovery between 98.0% and 102.0% for spiked samples.

  • Precision: RSD ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Quantitation (LOQ): Established for reporting impurities, typically with a signal-to-noise ratio of ~10.

Conclusion

The purity assessment of this compound demands a dual-method HPLC approach. A robust, gradient RP-HPLC method on a C18 column provides the necessary resolution to quantify chemical purity and related substances. Complementing this, a highly selective chiral HPLC method, employing a polysaccharide-based CSP, is indispensable for confirming the stereoisomeric integrity of this critical pharmaceutical intermediate. Together, these validated methods provide a comprehensive and trustworthy analytical package, ensuring that the material meets the stringent quality standards required for the synthesis of safe and effective APIs.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Pharmacopeial Forum. <621> CHROMATOGRAPHY.

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.

  • United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.

  • Onyx Scientific. An Effective Approach to HPLC Method Development.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • PubMed. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography].

  • LCGC International. Are You Sure You Understand USP <621>?

  • ICH. Quality Guidelines. International Council for Harmonisation.

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Separation Science. HPLC Method Development and Validation for Pharmaceutical Analysis.

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.

  • ResearchGate. Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.

  • Pharmavice. HPLC Method Development Steps For Pharmaceuticals: How To Make.

  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.

  • U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).

  • LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water.

  • Royal Society of Chemistry. Chiral HPLC for efficient resolution of enantiomers.

  • ResearchGate. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

A Comparative Guide to the Structural Elucidation of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate scaffold and its derivatives are of significant interest to medicinal chemists due to their presence in a variety of biologically active compounds. The specific arrangement of atoms in space—the stereochemistry—profoundly influences a molecule's interaction with its biological target, dictating its efficacy and potential side effects. Therefore, the unambiguous determination of their absolute configuration is a critical step in the development of new therapeutics.

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the structural elucidation of these carbamate derivatives. We will explore the causality behind the experimental choices in the crystallographic workflow, from crystal growth to data interpretation. Furthermore, we will present an objective comparison with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing the experimental context needed for researchers to make informed decisions in their own structural analysis endeavors.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. By analyzing the pattern of diffracted X-rays, we can reconstruct an electron density map of the molecule, revealing the positions of individual atoms with high precision. This allows for the unequivocal determination of bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration.[2][4]

A Self-Validating Experimental Protocol for X-ray Crystallography

The following protocol outlines a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a representative this compound derivative. The rationale behind each step is provided to offer a deeper understanding of the experimental choices.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal directly dictates the quality of the final structure. Obtaining diffraction-quality single crystals is often the most challenging and time-consuming part of the process.

  • Step 1: Purification of the Starting Material.

    • Action: Purify the carbamate derivative to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization.

    • Rationale: Impurities can inhibit crystal nucleation and growth, leading to amorphous solids, poorly formed crystals, or crystals of a different compound altogether.

  • Step 2: Selecting a Crystallization Technique and Solvent System.

    • Action: Employ slow evaporation as an initial screening method. Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) and allow the solvent to evaporate slowly over several days. Common solvents for carbamate derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with a less polar "anti-solvent" like hexane or heptane.

    • Rationale: Slow evaporation allows molecules to self-assemble into an ordered crystal lattice. The choice of solvent is critical as it influences the solubility and molecular packing. For carbamates, which can act as both hydrogen bond donors and acceptors, protic solvents can be particularly effective.[5]

  • Step 3: Optimizing Crystallization Conditions.

    • Action: If initial attempts fail, systematically vary parameters such as solvent, temperature, and concentration.[6][7] Techniques like vapor diffusion (hanging drop or sitting drop) or slow cooling of a saturated solution can also be employed.

    • Rationale: Crystallization is a thermodynamic process. Varying these conditions explores different regions of the phase diagram, increasing the likelihood of finding conditions favorable for single crystal growth.

Part 2: From Crystal to Diffraction Pattern

  • Step 4: Crystal Selection and Mounting.

    • Action: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions. Mount the crystal on a goniometer head using a cryoprotectant oil.

    • Rationale: A high-quality single crystal will diffract X-rays uniformly, leading to sharp, well-resolved diffraction spots. The cryoprotectant prevents the formation of ice crystals when the sample is cooled in the X-ray beam.

  • Step 5: Data Collection.

    • Action: Place the mounted crystal on the diffractometer and cool it to a low temperature (typically 100 K) in a stream of nitrogen gas. An X-ray beam (often from a copper or molybdenum source) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

    • Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure. Rotating the crystal ensures that all possible diffraction spots are collected.

Part 3: Solving the Puzzle: Structure Solution and Refinement

  • Step 6: Data Processing and Structure Solution.

    • Action: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. Software is then used to solve the "phase problem" and generate an initial electron density map.

    • Rationale: The diffraction pattern contains information about the amplitude of the diffracted waves, but not their phases. Computational methods are used to estimate the phases and produce an initial model of the molecular structure.

  • Step 7: Structure Refinement.

    • Action: The initial atomic model is refined against the experimental data in an iterative process. The positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated and observed diffraction patterns.

    • Rationale: Refinement optimizes the fit of the model to the data, resulting in the most accurate possible representation of the molecular structure. The quality of the final structure is assessed using metrics such as the R-factor.

experimental_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Purification Purification of Starting Material Crystallization Crystallization (Slow Evaporation, etc.) Purification->Crystallization Optimization Optimization of Conditions Crystallization->Optimization Mounting Crystal Mounting Optimization->Mounting Collection Diffraction Data Collection Mounting->Collection Processing Data Processing Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final Final Structure (Absolute Configuration) Refinement->Final

A Comparative Analysis of Alternative Structural Elucidation Techniques

While X-ray crystallography provides definitive structural information, it is not always feasible due to the requirement of high-quality single crystals.[1] In such cases, other techniques can provide valuable, albeit sometimes incomplete, structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[8] For cyclic molecules like the cyclopentyl derivatives , the coupling constants between protons can provide information about their dihedral angles, which in turn helps to define the relative positions of substituents on the ring.[9]

  • Advantages over X-ray Crystallography:

    • Does not require crystallization.

    • Provides data on the molecule's conformation in solution, which may be more representative of its state in a biological environment.

    • Non-destructive.

  • Limitations:

    • Determination of absolute configuration is not straightforward and often requires the use of chiral derivatizing agents or chiral solvating agents.[10]

    • Provides less precise information on bond lengths and angles compared to XRD.

Computational Modeling

In silico methods, such as those based on Density Functional Theory (DFT), have become increasingly valuable in structure elucidation.[11] These methods can be used to calculate the energies of different possible stereoisomers and conformers, predicting the most stable structures. Furthermore, computational chemistry can be used to predict NMR chemical shifts and coupling constants, which can then be compared to experimental data to support a particular structural assignment.[11][12]

  • Advantages:

    • Can be used to study molecules that are difficult to crystallize or analyze by NMR.

    • Provides insights into the relative stabilities of different isomers and conformers.

  • Limitations:

    • The accuracy of the results is dependent on the computational method and basis set used.

    • Requires experimental data for validation. It is a predictive tool, not a direct measurement of structure.

Performance Metrics at a Glance

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Primary Information Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformationPredicted 3D structure, relative energies, predicted spectra
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (1-10 mg), high purityNone (in silico)
Key Challenge Growing diffraction-quality crystalsSpectral overlap, determining absolute configurationComputational cost, accuracy of prediction
Definitive Answer? Yes, for absolute configuration in the solid stateNo, for absolute configuration without derivatizationNo, requires experimental validation

decision_tree Start Need 3D Structure of Carbamate Derivative Crystal Can you grow a single crystal? Start->Crystal XRD Perform X-ray Crystallography Crystal->XRD Yes NMR Perform 2D NMR (NOESY, COSY) Crystal->NMR No FinalXRD Definitive Absolute Structure XRD->FinalXRD Absolute Need Absolute Configuration? NMR->Absolute Compute Use Computational Modeling to Support NMR Assignment NMR->Compute ChiralNMR NMR with Chiral Derivatizing Agent Absolute->ChiralNMR Yes Relative Relative Stereochemistry is Sufficient Absolute->Relative No ChiralNMR->Compute

Conclusion

For the unambiguous determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise and detailed three-dimensional map of the molecule is essential for understanding its structure-activity relationship. However, the practical challenges of crystallization mean that researchers must be adept at employing alternative and complementary techniques.

NMR spectroscopy offers invaluable insights into the molecule's structure in the more biologically relevant solution state, while computational modeling provides a powerful predictive tool to support and rationalize experimental findings. Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and robust structural characterization, paving the way for the successful development of novel therapeutics.

References

  • Computational methods for small molecule identification | Request PDF - ResearchGate. Available at: [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF - ResearchGate. Available at: [Link]

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation - eScholarship. Available at: [Link]

  • Computationally-assisted discovery and structure elucidation of natural products - PMC. Available at: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available at: [Link]

  • Carbamate Temperature Crystallization Calculator. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • X-ray crystallography and chirality: understanding the limitations - ResearchGate. Available at: [Link]

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility | Crystal Growth & Design. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH. Available at: [Link]

  • Unconventional approaches for chiral resolution - PMC - NIH. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. Available at: [Link]

  • Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available at: [Link]

  • Method for processing crystalline ammonium carbamate - Google Patents.
  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate - PubChem. Available at: [Link]

  • (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME - ResearchGate. Available at: [Link]

  • NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane - ACS Publications. Available at: [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For intermediates like tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the reliability and accuracy of analytical procedures is paramount. This guide provides an in-depth comparison of analytical methods for the characterization and quality control of this compound, grounded in established scientific principles and regulatory expectations.[1][2]

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[3][4] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.[5] This guide will explore the application of various analytical techniques, offering insights into their relative strengths and weaknesses for the analysis of this compound. The principles outlined are aligned with the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[6][7][8][9][10][11][12][13]

Chemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is critical for the development of robust analytical methods.

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃[14]
Molecular Weight201.26 g/mol [14]
AppearanceSolid (form may vary)
Stereochemistry(1R,3R) configuration

Note: The specific properties such as melting point and solubility can vary depending on the purity and solid-state form of the material.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, whether it be for routine purity assessment, identification of impurities, or quantitative determination of the main component.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, stands as the workhorse for the analysis of non-volatile and thermally labile compounds like this compound.

Principle: Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Advantages:

  • High Resolution and Specificity: Capable of separating the main component from closely related impurities and degradation products.

  • Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative data.

  • Versatility: A wide range of detectors (e.g., UV, MS, CAD) can be employed.

Limitations:

  • Requires a Chromophore for UV Detection: The carbamate group provides some UV absorbance at low wavelengths (around 210 nm), but sensitivity may be limited.[15] Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can offer more universal and sensitive detection.

  • Longer Analysis Times: Compared to some other techniques, HPLC runs can be more time-consuming.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve volatility and thermal stability.

Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Advantages:

  • High Efficiency and Resolution: Provides excellent separation of volatile compounds.

  • Sensitive Detection: Flame Ionization Detection (FID) offers high sensitivity for organic compounds. Mass Spectrometry (GC-MS) provides definitive identification.[15]

Limitations:

  • Thermal Lability: The compound may degrade at the high temperatures required for volatilization.

  • Derivatization Requirement: The need for derivatization adds a step to the sample preparation process, which can introduce variability.

Spectroscopic Methods

Spectroscopic techniques are invaluable for structural elucidation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the chemical structure of this compound. Quantitative NMR (qNMR) can be used as a primary method for determining absolute purity without the need for a specific reference standard.[15]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and the characterization of impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule, such as the hydroxyl (-OH) and carbamate (-NHCOO-) groups.

Comparison Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectroscopic Methods (NMR, MS)
Principle Partitioning between liquid mobile and solid stationary phases.[15]Partitioning between gas mobile and liquid/solid stationary phases.[15]Interaction of molecules with electromagnetic radiation.
Applicability Purity, assay, impurity profiling (non-volatile).Purity, residual solvents, volatile impurities (may require derivatization).[15]Structure elucidation, identification, absolute purity (qNMR).[15]
Specificity High, especially with MS detection.High, especially with MS detection.Very high for structural confirmation.
Sensitivity Good to excellent, detector dependent.Excellent with FID or MS.Varies; MS is highly sensitive.
Quantitation Excellent.Good to excellent.Excellent for qNMR.

Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols and representative validation data for an HPLC-UV method for the analysis of this compound.

HPLC Method Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in a 1:9 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Validation Parameters and Acceptance Criteria

The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[6][8][13][16][17]

Validation ParameterAcceptance Criteria
Specificity The peak for the main component should be free from interference from blanks, placebo, and known impurities. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the nominal concentration for assay.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Representative Validation Data (Hypothetical)
ParameterResult
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Repeatability (RSD) 0.8%
Intermediate Precision (RSD) 1.2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Workflow and Logical Relationships

The process of analytical method validation follows a structured workflow, from initial planning to final documentation.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the typical workflow for analytical method validation.

The interrelationship of key validation parameters is also crucial to understand.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision related but distinct Linearity Linearity Linearity->Accuracy influences Linearity->Precision influences LOD LOD LOQ LOQ LOD->LOQ is lower than LOQ->Linearity defines lower limit Robustness Robustness Robustness->Precision assesses impact on Specificity Specificity Specificity->Accuracy prerequisite for

Caption: The relationship between key analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical activity in pharmaceutical development and manufacturing. A thorough understanding of the strengths and limitations of different analytical techniques, coupled with a systematic approach to validation as prescribed by regulatory guidelines, is essential for ensuring the quality and consistency of this important intermediate. While HPLC remains a primary tool for routine analysis, a multi-faceted approach utilizing spectroscopic techniques for definitive structural confirmation provides a comprehensive analytical strategy. The data and protocols presented in this guide serve as a practical framework for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Antiviral Activity of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of antiviral therapeutics, carbocyclic nucleoside analogues represent a pivotal class of compounds. Their unique structural feature—a carbocyclic ring replacing the furanose moiety of natural nucleosides—confers significant hydrolytic stability and often a distinct biological activity profile. This guide provides an in-depth, objective comparison of the in vitro antiviral performance of key carbocyclic nucleoside analogues, supported by experimental data and detailed methodologies.

The Scientific Rationale: Why Carbocyclic Nucleosides Matter

Carbocyclic nucleoside analogues are synthetic compounds designed to mimic natural nucleosides, the building blocks of DNA and RNA.[1] By replacing the oxygen atom in the ribose or deoxyribose sugar with a methylene group, these analogues gain resistance to enzymatic cleavage by phosphorylases, a common degradation pathway for traditional nucleoside drugs.[2] This increased stability enhances their potential as long-acting antiviral agents.

The primary mechanism of action for many antiviral carbocyclic nucleosides is the inhibition of viral polymerases, such as reverse transcriptases in retroviruses (e.g., HIV) and DNA polymerases in other viruses (e.g., HBV).[3][4] To exert their antiviral effect, these analogues must first be activated intracellularly through a series of phosphorylation steps, converting them into their triphosphate form.[3] This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain.[5] Once incorporated, the absence of a 3'-hydroxyl group in many of these analogues leads to chain termination, effectively halting viral replication.[5]

However, not all carbocyclic nucleosides function solely as chain terminators. Some, like Neplanocin A and Aristeromycin, exhibit a broader spectrum of activity by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase.[6][7][8] This enzyme is crucial for cellular methylation reactions, which are also exploited by many viruses for the capping of their mRNA.[7] Inhibition of SAH hydrolase disrupts these viral processes, leading to a potent antiviral effect.[7][9]

Comparative In Vitro Antiviral Activity: A Data-Driven Overview

The in vitro efficacy of an antiviral compound is typically assessed by determining its 50% effective concentration (EC50), the concentration at which it inhibits viral replication by 50%. Equally important is the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of uninfected host cells. The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a critical measure of a drug's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells.

The following table summarizes the in vitro antiviral activity and cytotoxicity of several prominent carbocyclic nucleoside analogues against various viruses.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Abacavir HIV-1 (wild-type)MT-44.0>100>25[10]
HIV-1 (clinical isolate)Various0.26110-160~423-615[10]
(-)-Carbovir HIV-1T-cellsPotent (specific value not stated)200- to 400-fold below toxic concentrationsHigh[11][12]
Entecavir HBVHepG20.0036 - 0.0072 (nM)>10,000 (nM)>1389[13]
HIV-1 (LAI strain)Various0.071>100>1408[14]
Neplanocin A Vaccinia VirusVarious0.01 - 4 µg/mL50 to 4,000-fold higher than MIC50 - 4,000[6][7]
Vesicular Stomatitis VirusVarious0.01 - 4 µg/mL50 to 4,000-fold higher than MIC50 - 4,000[6][7]
Aristeromycin MERS-CoVVero(Not specified, but derivative DFA is potent)(Not specified)(Not specified)[15]
Various RNA VirusesVarious(Potent activity reported for derivatives)(Cytotoxicity is a known issue)(Varies)[9][16]

Key Insights from the Data:

  • Abacavir and (-)-Carbovir demonstrate potent and selective activity against HIV-1.[10][11][12] Notably, the antiviral activity of Abacavir is comparable to AZT against clinical isolates.[10] The development of resistance to Abacavir is relatively slow.[10]

  • Entecavir is a highly potent inhibitor of HBV with an excellent selectivity index.[13] It also exhibits activity against HIV, although at higher concentrations than against HBV.[14] Importantly, Entecavir shows no in vitro mitochondrial toxicity at concentrations well above clinical exposure levels.[17][18]

  • Neplanocin A displays broad-spectrum antiviral activity against both DNA and RNA viruses.[6][7] Its mechanism, inhibition of SAH hydrolase, differs from the polymerase inhibition of the other listed analogues.[6][7]

  • Aristeromycin and its derivatives also show broad-spectrum potential, including activity against coronaviruses.[8][15] However, cytotoxicity can be a limiting factor for the parent compound.[16]

Experimental Design and Methodologies: Ensuring Scientific Rigor

The generation of reliable and reproducible in vitro antiviral data hinges on meticulously designed and executed experiments. Here, we detail the core methodologies for assessing antiviral activity and cytotoxicity.

General Workflow for In Vitro Antiviral Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro antiviral activity of a carbocyclic nucleoside analogue.

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Serial Dilution Treatment Treatment with Compound Dilutions Compound_Prep->Treatment Cell_Culture Host Cell Culture Infection Cell Infection with Virus Cell_Culture->Infection Infection->Treatment Incubation Incubation Treatment->Incubation Quantification Quantification of Viral Replication Incubation->Quantification EC50 EC50 Determination Quantification->EC50 MoA_Diagram cluster_cell Host Cell cluster_virus Viral Replication Prodrug Carbocyclic Nucleoside (Prodrug) MP Monophosphate Prodrug->MP Kinase DP Diphosphate MP->DP Kinase TP Triphosphate (Active Form) DP->TP Kinase Polymerase Viral Polymerase TP->Polymerase Competitively Inhibits Incorporation Incorporation into Viral DNA Polymerase->Incorporation Catalyzes dGTP Natural dNTP dGTP->Polymerase Binds Termination Chain Termination Incorporation->Termination

Caption: Mechanism of action for polymerase-inhibiting carbocyclic nucleoside analogues.

The intracellular phosphorylation of the prodrug to its active triphosphate form is a critical step. [5]The efficiency of this conversion can vary between different analogues and cell types, influencing the overall antiviral potency. Once activated, the triphosphate analogue acts as a competitive inhibitor of the natural deoxynucleoside triphosphate (dNTP) at the active site of the viral polymerase. [5]Its incorporation into the nascent viral DNA chain leads to the termination of elongation due to the lack of a 3'-hydroxyl group, a prerequisite for the formation of the next phosphodiester bond. [5]

Concluding Remarks for the Practicing Scientist

This guide has provided a comparative analysis of the in vitro antiviral activity of key carbocyclic nucleoside analogues, grounded in experimental data and established methodologies. The selection of an appropriate analogue for further development depends on a multitude of factors, including its potency against the target virus, its selectivity index, its mechanism of action, and its propensity for the development of viral resistance.

The experimental protocols detailed herein serve as a robust foundation for the in-house evaluation of these and other novel antiviral compounds. Adherence to these rigorous methods is paramount for generating high-quality, reproducible data that can confidently guide drug discovery and development efforts. As the field of virology continues to evolve, a thorough understanding of the principles and practices of in vitro antiviral testing remains an indispensable tool for the research scientist.

References

  • De Clercq, E., & Cools, M. (1985). Antiviral and antimetabolic activities of neplanocins. Antimicrobial Agents and Chemotherapy, 28(1), 84-89. [Link]

  • Gogu, S. R., & Aggarwal, S. K. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current Pharmaceutical Design, 11(30), 3897-3907. [Link]

  • Vince, R., Hua, M., Brownell, J., Daluge, S., Lee, F. C., Shannon, W. M., Lavelle, G. C., Qualls, J., Weislow, O. S., Kiser, R., et al. (1991). Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro. Antiviral Research, 15(2), 161-168. [Link]

  • Drusano, G. L., Bilello, J. A., Kaul, S., & Symonds, W. (1998). Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System. Antimicrobial Agents and Chemotherapy, 42(10), 2592–2596. [Link]

  • Vince, R., Hua, M., Brownell, J., Daluge, S., Lee, F. C., Shannon, W. M., Lavelle, G. C., Qualls, J., Weislow, O. S., Kiser, R., et al. (1988). Potent and selective activity of a new carbocyclic nucleoside analog (carbovir: NSC 614846) against human immunodeficiency virus in vitro. Biochemical and Biophysical Research Communications, 156(2), 1046-1053. [Link]

  • De Clercq, E., & Cools, M. (1985). Antiviral and antimetabolic activities of neplanocins. Antimicrobial Agents and Chemotherapy, 28(1), 84-89. [Link]

  • Saavedra-Lozano, J., Johnson, C. E., Koester, J. A., St. Claire, M., Vitetta, E. S., & Ramilo, O. (1998). Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro. Antimicrobial Agents and Chemotherapy, 42(12), 3173–3178. [Link]

  • De Clercq, E., & Cools, M. (1985). Antiviral and antimetabolic activities of neplanocins. Antimicrobial Agents and Chemotherapy, 28(1), 84-89. [Link]

  • De Clercq, E., & Cools, M. (1985). Antiviral and antimetabolic activities of neplanocins. Semantic Scholar. [Link]

  • Cretton-Scott, E., & Sommadossi, J. P. (1991). Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats. Antimicrobial Agents and Chemotherapy, 35(5), 801–807. [Link]

  • Yan, H., & Colonel, L. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]

  • Rawal, R. K., Bariwal, J., & Singh, V. (2016). Chemistry and Bioactivities of Aristeromycins: An Overview. Current Topics in Medicinal Chemistry, 16(28), 3258-3273. [Link]

  • Langley, D. R., Vince, R., & Colonno, R. J. (2007). Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy, 51(6), 2059–2067. [Link]

  • Jo, S., Kim, H., & Kim, D. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(13), 6334-6349. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]

  • News-Medical.Net. (2021). Could 6′,6′-difluoro-aristeromycin (DFA) have broad-spectrum antiviral potential against coronaviruses?. [Link]

  • Yan, H., & Colonel, L. (2008). Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]

  • Jo, S., Kim, H., & Kim, D. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(13), 6334-6349. [Link]

  • Jo, S., Kim, H., & Kim, D. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated- Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(13), 6334-6349. [Link]

  • Gribova, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3657. [Link]

  • ClinPGx. (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Kochetkov, S. N., & Tsvetkov, V. B. (2020). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 12(5), 555. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of Medicinal Chemistry, 56(15), 5875–5900. [Link]

  • Martins, C., & Sousa, E. (2023). Entecavir: A Review and Considerations for Its Application in Oncology. International Journal of Molecular Sciences, 24(22), 16362. [Link]

  • Galochkina, A. V., & Kochetkov, S. N. (2021). Antiviral nucleoside analogs. Acta Naturae, 13(2), 4–17. [Link]

  • Kotra, L. P., & Chong, Y. (2010). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 333–346. [Link]

  • Noah, J. W., & Severson, W. M. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 2, 1–11. [Link]

  • Georgiev, A. G., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127–141. [Link]

  • Yan, H., & Colonel, L. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • Matyugina, E. S., Khandazhinskaya, A. L., & Kochetkov, S. N. (2012). Carbocyclic nucleoside analogues: Classification, target enzymes, mechanisms of action and synthesis. Russian Chemical Reviews, 81(8), 729–746. [Link]

  • Y-F. M. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 63(11), e01251-19. [Link]

  • Virology Research Services. (2025). Cytotoxicity Assays: How We Test Cell Viability. [Link]

  • Rocha-Pereira, J., et al. (2012). Antiviral activity of nucleoside analogues against norovirus. Antiviral Research, 94(1), 38–45. [Link]

  • Toncev, M., & El-Sadr, W. (1995). In vitro activities of nucleoside analog antiviral agents against salmonellae. Antimicrobial Agents and Chemotherapy, 39(12), 2741–2743. [Link]

  • Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Chong, Y., & Kotra, L. P. (2011). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Beilstein Journal of Organic Chemistry, 7, 1329–1336. [Link]

  • Vince, R., & Hua, M. (1990). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Nucleosides and Nucleotides, 9(6-7), 833-841. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Journal of Medicinal Chemistry, 56(15), 5901–5917. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all laboratory operations, including the final step of waste disposal, are conducted with the utmost attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS No. 143301-02-0), a common intermediate in drug development. Our objective is to move beyond mere procedural instruction, offering a framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may vary between suppliers, the hazard profile is consistently defined by its functional groups and available toxicological data for related compounds.

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

The carbamate functional group warrants particular attention. Carbamate esters, as a class, can exhibit a range of toxicities, and some are known for their potential to act as cholinesterase inhibitors.[4] Therefore, treating this compound as a hazardous substance from the point of generation to its final disposal is a foundational principle of laboratory safety.[5][6]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2] The mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat must be worn. For handling larger quantities or cleaning spills, a chemical-resistant apron is recommended.

The "Cradle-to-Grave" Responsibility: A Regulatory Overview

In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[6] Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific requirements for storing hazardous waste.[7][10]

Under RCRA, a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[5][7] Given the irritant and potential toxicity profile of this compound, it must be managed as a hazardous waste to ensure full compliance.

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the safe disposal of solid waste, liquid waste, and contaminated labware.

Part A: Solid Waste Disposal

This category includes unused or expired solid this compound and any materials used for cleaning up solid spills.

Step 1: Waste Segregation

  • Principle: Never mix incompatible waste streams. Mixing can lead to dangerous chemical reactions.[11]

  • Action: Designate a specific hazardous waste container for solid this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads). This waste should be kept separate from liquid wastes, particularly acids, bases, and oxidizers.[12]

Step 2: Container Selection and Labeling

  • Principle: Proper containment and clear communication are critical for safe waste handling.

  • Action: Use a high-density polyethylene (HDPE) or other compatible, leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled with:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The associated hazards: "Irritant," "Toxic"[4]

    • The date accumulation started.

Step 3: Accumulation and Storage

  • Principle: Waste must be stored safely in a designated area.

  • Action: Keep the waste container closed at all times except when adding waste.[7][10] Store the container in your laboratory's designated Satellite Accumulation Area, ensuring it is away from heat sources or incompatible chemicals.

Part B: Liquid Waste Disposal

This applies to solutions containing this compound and solvent rinses from contaminated glassware.

Step 1: Waste Segregation

  • Principle: Organic solvent waste streams must be segregated based on their composition.

  • Action: Collect all liquid waste containing this compound in a dedicated, sealed hazardous waste container. Do not mix with aqueous waste, acidic or basic solutions, or halogenated solvent waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Container Selection and Labeling

  • Principle: Liquid waste requires robust, compatible containers to prevent leaks and spills.

  • Action: Use a chemically-resistant container (e.g., HDPE or glass, depending on the solvent) with a screw-top cap. Label the container identically to the solid waste container, additionally noting the solvent system (e.g., "Methanol," "Ethyl Acetate").

Step 3: Final Disposal of Contaminated Glassware

  • Principle: Empty containers must be decontaminated before being discarded as non-hazardous waste.

  • Action: Triple rinse the "empty" container with a suitable solvent (e.g., acetone or ethanol).[11] The first two rinses must be collected as hazardous liquid waste. The third rinse can often be disposed of down the drain with copious amounts of water, but this depends on local regulations. After rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.[7][11]

Part C: Spill Management

Step 1: Evacuate and Secure

  • Principle: Prioritize personnel safety.

  • Action: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

Step 2: Cleanup

  • Principle: All spill cleanup materials become hazardous waste.

  • Action: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep the material into the designated solid hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.[4]

Disposal Workflow and Data Summary

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Pickup start Generate Waste Containing This compound is_solid Solid or Liquid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated gloves, weigh paper, spill cleanup) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) is_solid->liquid_waste Liquid solid_container Place in sealed, labeled HDPE container for solids solid_waste->solid_container liquid_container Place in sealed, labeled solvent-compatible container liquid_waste->liquid_container label_info Label must include: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Toxic) solid_container->label_info saa Store in designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->label_info liquid_container->saa pickup Request pickup from Environmental Health & Safety (EHS) saa->pickup

Caption: Decision workflow for proper disposal of this compound waste.

Summary of Disposal Procedures
Waste TypeContainerLabeling RequirementsDisposal Action
Solid Waste (Pure compound, contaminated labware)Leak-proof, sealed HDPE container"Hazardous Waste", Full Chemical Name, "Irritant", "Toxic"Collect in designated container within a Satellite Accumulation Area.
Liquid Waste (Solutions, solvent rinses)Sealed, solvent-compatible container (HDPE or glass)"Hazardous Waste", Full Chemical Name, Solvents, "Irritant", "Toxic"Collect in designated container. Do not mix with incompatible waste.
Empty Glassware N/ADeface/remove original labelTriple rinse; first two rinses are hazardous liquid waste. Dispose of glassware in appropriate recycling.
Spill Cleanup Material Same as Solid Waste"Hazardous Waste", Full Chemical Name, "Irritant", "Toxic"Treat as solid hazardous waste.

Final Disposition: The Role of EHS

Once your hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), you must arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.[7][10] EHS professionals are responsible for collecting the waste and transferring it to a licensed hazardous waste disposal company, ensuring the final "grave" stage of the compound is managed in compliance with all federal and state regulations.[7]

By adhering to this comprehensive disposal guide, you not only ensure compliance with legal requirements but also uphold your professional responsibility to maintain a safe laboratory environment for yourself and your colleagues.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Princeton University, Environmental Health & Safety. Laboratory Waste Management Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University, Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. [Link]

  • PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Axonator. EPA Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. EPA's Cradle-to-Grave Hazardous Waste Management Program. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product

In the landscape of drug development and scientific research, our focus is often on the potential of molecules like tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. However, true scientific excellence is built upon a foundation of uncompromising safety. This guide moves beyond a simple product sheet to provide an in-depth, procedural framework for handling this compound. Our objective is to empower you, our fellow researchers and scientists, with the knowledge to create a self-validating system of safety, ensuring that both your groundbreaking work and your personal well-being are protected. This document provides the essential, immediate safety and logistical information necessary for the confident and safe handling of this carbamate derivative.

Hazard Assessment: Understanding the "Why"

Before we don the first piece of personal protective equipment, we must understand the nature of the substance we are handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2][3][4] Acknowledging these classifications is the first step in mitigating risk.

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.[4][5][6][7][8] This underscores the importance of preventing any hand-to-mouth contact and strictly prohibiting eating, drinking, or smoking in the laboratory.[2]

  • H315: Causes skin irritation: Direct contact with the skin can cause irritation, redness, or inflammation.[1][2][3][4] This necessitates a robust barrier between the chemical and your skin.

  • H319: Causes serious eye irritation: This is a critical hazard, as exposure to the eyes can result in significant and potentially lasting damage.[1][2][3][4]

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract.[1][2][3][4] This directly informs our requirements for ventilation and, in certain situations, respiratory protection.

Understanding these hazards allows us to move from a mindset of "following rules" to one of "proactive risk management." Every piece of PPE and every procedural step described below is a direct countermeasure to these inherent chemical properties.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks of exposure. The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety goggles (ANSI Z87.1 or EN166 compliant)[5][9][10]Chemical-resistant nitrile gloves[10][11]Standard laboratory coat[10][11]Not typically required with proper fume hood use[10]
Performing reactions and transfers Chemical safety goggles and a face shield for splash hazards[3][5]Chemical-resistant nitrile gloves[10][11]Laboratory coat; chemical-resistant apron for larger volumes[10]Not typically required with proper fume hood use[10]
Small-scale spill cleanup (<5g) Chemical safety goggles and a face shield[3][5]Chemical-resistant nitrile gloves[10][11]Laboratory coatNIOSH-approved respirator with a P3 filter for dust generation[9]
Large-scale spill cleanup (>5g) Chemical safety goggles and a face shield[3][5]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)[10]Chemical-resistant suit or coveralls[12]NIOSH-approved air-purifying respirator with an organic vapor/particulate cartridge[12]
In-Depth PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[9][10] A full-face shield should be worn over the goggles during procedures with a heightened risk of splashing.[3][5]

  • Hand Protection: Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for tears or punctures before use.[5][10] For prolonged contact or during spill cleanup, more robust gloves like neoprene or butyl rubber should be considered.[12] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Body Protection: A clean, buttoned laboratory coat serves as the first line of defense.[10] For tasks involving larger quantities where splashes are possible, a chemical-resistant apron provides an additional layer of protection.[10] Contaminated clothing should never be worn outside the lab and must be decontaminated before reuse.[2][10]

  • Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood.[10][11] All handling of the solid compound should occur within a certified fume hood to minimize inhalation exposure. If dusts are generated and engineering controls are insufficient, or during a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with the appropriate filter is required.[3][9]

Safe Handling Workflow: A Procedural Blueprint

A self-validating safety system relies on consistent, logical procedures. The following workflow provides a step-by-step guide for safely handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for the compound.[9]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][9]

    • Designate a specific area within the hood for the handling procedure.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the appropriate chemical safety goggles.

    • Wash and dry hands, then don the correct chemical-resistant gloves.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, within the fume hood to prevent the release of dust or vapors into the laboratory environment.[11]

    • Handle the compound gently to avoid generating dust.[5][9]

    • If transferring the solid, use a spatula and weigh it onto weighing paper or into a container directly.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Securely close the primary container of the chemical.

    • Decontaminate any equipment used (spatulas, glassware) according to laboratory procedures.

    • Clean the work area within the fume hood.

  • Doffing PPE:

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out if contamination is suspected.

    • Remove eye protection.

    • Wash hands and face thoroughly with soap and water after handling is complete.[2][9]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling & Cleanup cluster_exit Phase 4: Exit Procedure Prep1 Review SDS Prep2 Verify Fume Hood & Safety Showers Prep1->Prep2 Prep3 Don PPE (Coat, Goggles, Gloves) Prep2->Prep3 Handling1 Weigh/Transfer Compound Prep3->Handling1 Begin Work Handling2 Perform Experiment Handling1->Handling2 Handling3 Securely Close Container Handling2->Handling3 Cleanup1 Decontaminate Equipment Handling3->Cleanup1 Cleanup2 Clean Work Area Cleanup1->Cleanup2 Cleanup3 Dispose of Waste Cleanup2->Cleanup3 Exit1 Doff PPE (Gloves, Coat, Goggles) Cleanup3->Exit1 Work Complete Exit2 Wash Hands & Face Thoroughly Exit1->Exit2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.